Ethanol, 2,2'-(octylimino)bis-
Description
The exact mass of the compound Ethanol, 2,2'-(octylimino)bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2,2'-(octylimino)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-(octylimino)bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-hydroxyethyl(octyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQNMMLYACBCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065906 | |
| Record name | N,N-Bis(2-hydroxyethyl)octylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2,2'-(octylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15520-05-5 | |
| Record name | 2,2′-(Octylimino)bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15520-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Caprylyldiethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015520055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-(octylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Bis(2-hydroxyethyl)octylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(octylimino)bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CAPRYLYLDIETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLR7HK4J1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethanol, 2,2'-(octylimino)bis-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a tertiary amine with the chemical formula C₁₂H₂₇NO₂.[1][2][3] This compound consists of an eight-carbon octyl group attached to a diethanolamine head, giving it amphiphilic properties.[1] It is a versatile chemical intermediate with applications primarily in industrial settings, serving as a corrosion inhibitor, pH buffering agent, and surfactant.[1][4] Its high boiling point also classifies it as a low volatile organic compound (VOC), making it a favorable component in various formulations.[1][5] While its primary applications are industrial, this guide provides a comprehensive overview of its chemical and physical properties, experimental determination methods, and synthesis, which may be of interest to professionals in drug development for understanding formulation components or potential excipients.
Chemical and Physical Properties
The chemical and physical properties of Ethanol, 2,2'-(octylimino)bis- are summarized in the table below. These properties are crucial for its application in various formulations and for understanding its behavior in different chemical environments.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₇NO₂ | [1][2][3] |
| Molecular Weight | 217.35 g/mol | [1][2] |
| CAS Number | 15520-05-5 | [1][3] |
| Appearance | Clear, light brown liquid | [6] |
| Boiling Point | 170-180 °C at 4 Torr; 319 °C at 102.1 kPa | [6][7] |
| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [7] |
| Water Solubility | 1.4 g/L at 20 °C | [7] |
| logP (Octanol-Water Partition Coefficient) | 2.82 at 20 °C | [7] |
| pKa | 9.0; 14.41 ± 0.10 (Predicted) | [1][7] |
| Flash Point | 161 °C at 101.3 kPa | [6] |
| Vapor Pressure | 0.008 Pa at 20 °C | [7] |
| Melting Point | ≤ -20 °C | [6] |
Experimental Protocols
The accurate determination of the physicochemical properties of a compound is essential for its characterization and application. Standardized protocols are often employed to ensure reproducibility and comparability of data. Below are detailed methodologies for key experiments used to determine the properties of Ethanol, 2,2'-(octylimino)bis-.
Determination of Boiling Point (OECD 103)
The boiling point is a fundamental physical property of a liquid. The OECD Test Guideline 103 describes several methods for its determination. The ebulliometer method is a common and accurate approach.
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9] The ebulliometer method involves heating the liquid and measuring the temperature of the vapor-liquid equilibrium.
-
Apparatus: An ebulliometer, a calibrated temperature measuring device, a heating source, and a pressure measurement device.
-
Procedure:
-
The ebulliometer is filled with the test substance.
-
The substance is heated, and the temperature and pressure are continuously monitored.
-
The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium under a stable pressure.[8]
-
-
Data Analysis: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).
References
- 1. store.astm.org [store.astm.org]
- 2. precisionlubrication.com [precisionlubrication.com]
- 3. filab.fr [filab.fr]
- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 6. ASTM D92-2018 "Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester" | NBCHAO [en1.nbchao.com]
- 7. store.astm.org [store.astm.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
An In-depth Technical Guide to Ethanol, 2,2'-(octylimino)bis-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine. The document details its molecular structure, chemical and physical properties, synthesis methodologies, and current applications. Particular emphasis is placed on its amphiphilic nature, which underpins its use as a surfactant, corrosion inhibitor, and pH buffering agent in various industrial settings. While direct applications in drug development are not prominent, its properties as a potential drug delivery vehicle and biocide are explored. This guide consolidates quantitative data into accessible tables and provides detailed experimental protocols for its synthesis. Furthermore, logical and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this versatile molecule.
Introduction
Ethanol, 2,2'-(octylimino)bis- is a tertiary amine featuring a hydrophobic octyl chain and a hydrophilic diethanolamine head.[1] This amphiphilic molecular structure imparts unique properties, making it a valuable compound in various chemical industries.[1] Its primary applications are found in metalworking fluids, lubricants, and as a corrosion inhibitor.[1][2][3] This guide aims to provide a detailed technical resource for researchers and professionals, summarizing the key scientific and technical aspects of this compound.
Molecular Structure and Identification
The core structure of Ethanol, 2,2'-(octylimino)bis- consists of a central nitrogen atom bonded to an eight-carbon alkyl chain (octyl group) and two hydroxyethyl groups.
-
IUPAC Name: 2-[2-hydroxyethyl(octyl)amino]ethanol[4]
-
InChI: 1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3[4]
Physicochemical Properties
The physical and chemical properties of Ethanol, 2,2'-(octylimino)bis- are summarized in the table below. These properties are critical for its application in various formulations.
| Property | Value | Reference |
| Molecular Weight | 217.35 g/mol | [1][4][6] |
| Appearance | Liquid | [4] |
| Boiling Point | 170-180 °C (at 4 Torr) | [7][8] |
| Density (Predicted) | 0.949 ± 0.06 g/cm³ | [7] |
| Water Solubility | 1.4 g/L at 20°C | [7] |
| logP | 2.82 at 20°C | [7] |
| Vapor Pressure | 0.008 Pa at 20°C | [7] |
| pKa (Predicted) | 14.41 ± 0.10 | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Ethanol, 2,2'-(octylimino)bis-. The following table summarizes key spectroscopic data.
| Spectroscopic Technique | Feature | Characteristic Value/Region | Reference |
| ¹H NMR | Chemical Shift (δ) for octyl CH₂ | 1.2–1.5 ppm | [1] |
| Chemical Shift (δ) for N-CH₂ | 2.6–2.8 ppm | [1] | |
| Chemical Shift (δ) for CH₂OH | 3.5–3.7 ppm | [1] | |
| FTIR | O-H Stretch | 3200–3600 cm⁻¹ (broad) | [1] |
| C-H Stretch | 2850–2960 cm⁻¹ | ||
| N-H Bending | 1550–1650 cm⁻¹ | [1] |
Synthesis of Ethanol, 2,2'-(octylimino)bis-
The primary synthesis route for Ethanol, 2,2'-(octylimino)bis- is through the N-alkylation of diethanolamine with an octyl halide. This reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol: N-alkylation of Diethanolamine
This protocol describes the synthesis of N-octyldiethanolamine from diethanolamine and 1-bromooctane.
Materials:
-
Diethanolamine
-
1-Bromooctane
-
Anhydrous Sodium Carbonate
-
Anhydrous Ethanol
Procedure:
-
In a 250 mL four-necked flask equipped with a mechanical stirrer, add 0.1 mol of 1-bromooctane, 0.1 mol of diethanolamine, and anhydrous sodium carbonate.
-
Add 100 mL of anhydrous ethanol as the solvent.
-
Heat the reaction mixture to 80°C and maintain for 8 hours with continuous stirring.
-
After the reaction is complete, evaporate a portion of the ethanol.
-
Centrifuge the mixture to remove any residual solid.
-
Evaporate the remaining ethanol under normal pressure.
-
Finally, remove any unreacted raw materials under reduced pressure.
-
Cool the residue to obtain the final product, a light yellow viscous liquid.
Visualizing Synthesis and Applications
The following diagrams illustrate the synthesis pathway and the relationship between the properties and applications of Ethanol, 2,2'-(octylimino)bis-.
Applications
The unique molecular structure of Ethanol, 2,2'-(octylimino)bis- leads to a wide range of industrial applications.
-
Corrosion Inhibitor: The amphiphilic nature allows it to form a protective film on metal surfaces, preventing corrosion.[1] The tertiary amine group also contributes to its effectiveness.[3]
-
Surfactant and Emulsifier: The presence of both hydrophobic (octyl chain) and hydrophilic (diethanolamine) moieties enables it to act as a surfactant in various formulations.
-
pH Buffering Additive: In metalworking fluids, it is often used to maintain a stable pH.[1][3]
-
Lubricants and Greases: It is incorporated into lubricants and brake fluids to modify their viscosity and enhance performance.[2]
-
Potential Biocide: Studies have indicated its effectiveness against a range of microorganisms, suggesting its potential use as a biocide.[1]
-
Drug Delivery Systems: Although not a primary application, its amphiphilic properties make it a candidate for investigation in novel drug delivery systems for hydrophobic active pharmaceutical ingredients.[2]
Conclusion
Ethanol, 2,2'-(octylimino)bis- is a multifunctional compound with significant industrial importance. Its synthesis is well-established, and its physicochemical properties are directly linked to its diverse applications. While its role in drug development is currently speculative, its characteristics as a surfactant and potential biocide may offer avenues for future research in pharmaceutical formulations and antimicrobial applications. This guide provides a foundational understanding of this compound for scientists and researchers looking to explore its potential in various fields.
References
- 1. Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 | Benchchem [benchchem.com]
- 2. Buy Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 [smolecule.com]
- 3. products.basf.com [products.basf.com]
- 4. N-Caprylyldiethanolamine | C12H27NO2 | CID 84963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanol, 2,2'-(octylimino)bis- | CAS 15520-05-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 2,2'-(octylimino)bisethanol CAS#: 15520-05-5 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of Ethanol, 2,2'-(octylimino)bis-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for Ethanol, 2,2'-(octylimino)bis-, a tertiary amine with applications in various industrial and pharmaceutical fields. This document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to aid in laboratory-scale and process development.
Introduction
Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a chemical intermediate characterized by a tertiary amine core with an octyl group and two hydroxyethyl substituents. Its amphiphilic nature lends itself to applications as a surfactant, emulsifier, and corrosion inhibitor. In the pharmaceutical industry, it can serve as a precursor for the synthesis of more complex molecules. The selection of a synthetic pathway for this compound depends on factors such as starting material availability, desired purity, scalability, and economic considerations. This guide explores the most common and effective methods for its preparation.
Primary Synthesis Pathway: N-Alkylation of Diethanolamine
The most widely documented and reliable method for the synthesis of Ethanol, 2,2'-(octylimino)bis- is the direct N-alkylation of diethanolamine with an octyl halide, typically 1-bromooctane. This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of diethanolamine attacks the electrophilic carbon of the octyl halide.
Reaction Scheme
Caption: N-Alkylation of Diethanolamine with 1-Bromooctane.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of Ethanol, 2,2'-(octylimino)bis- via N-alkylation:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethanolamine (1.5 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile as the solvent.
-
Addition of Alkyl Halide: While stirring, add 1-bromooctane (1.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and byproduct salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts and unreacted diethanolamine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Quantitative Data
| Parameter | Value |
| Reactants | |
| Diethanolamine | 1.5 equivalents |
| 1-Bromooctane | 1.0 equivalent |
| Potassium Carbonate | 2.0 equivalents |
| Solvent | Acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 12-24 hours |
| Yield | 85-95% (reported) |
| Purity | >95% (after purification) |
Alternative Synthesis Pathway: Reductive Amination
An alternative route to Ethanol, 2,2'-(octylimino)bis- involves the reductive amination of octanal (octyl aldehyde) with diethanolamine. This one-pot reaction first forms an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This method avoids the use of alkyl halides.
Reaction Scheme
Caption: Reductive Amination of Octanal with Diethanolamine.
General Experimental Protocol
The following is a general procedure that can be adapted for the reductive amination of octanal with diethanolamine:
-
Reaction Setup: In a round-bottom flask, dissolve diethanolamine (1.2 eq) and octanal (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The formation can be accelerated by the addition of a catalytic amount of a weak acid (e.g., acetic acid).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions. These reducing agents are preferred as they are selective for the iminium ion over the aldehyde.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Quench the reaction by carefully adding water or a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data (Estimated)
| Parameter | Value |
| Reactants | |
| Diethanolamine | 1.2 equivalents |
| Octanal | 1.0 equivalent |
| Reducing Agent | 1.5 equivalents |
| Solvent | Methanol or Ethanol |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-24 hours |
| Yield | 70-85% (typical for reductive amination) |
| Purity | >95% (after purification) |
Alternative Synthesis Pathway: Reaction with Epoxide
Another potential synthetic route is the ring-opening of an octyl epoxide, such as 1,2-epoxyoctane, with diethanolamine. The nitrogen atom of diethanolamine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to the formation of the desired product. This method is atom-economical as it avoids the formation of salt byproducts.
Reaction Scheme
N-Octyldiethanolamine: A Comprehensive Technical Overview of its Physical Characteristics
For Researchers, Scientists, and Drug Development Professionals
N-octyldiethanolamine, a tertiary amine with the chemical formula C₁₂H₂₇NO₂, is a versatile compound utilized in various industrial applications, including as a pH buffering agent and corrosion inhibitor in metalworking fluids.[1] This technical guide provides a detailed summary of its core physical and chemical properties, compiled from various scientific sources.
Core Physical and Chemical Properties
N-octyldiethanolamine is a liquid at ambient temperature.[2] Key identifying information and its primary physical characteristics are summarized in the tables below.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | 2,2'-(Octylimino)bisethanol | [1] |
| Synonyms | N-Caprylyldiethanolamine, N,N-Bis(2-hydroxyethyl)octylamine | [2] |
| CAS Number | 15520-05-5 | [2][3] |
| Molecular Formula | C₁₂H₂₇NO₂ | [2] |
| Molecular Weight | 217.35 g/mol | [2] |
Table 2: Physical Characteristics
| Property | Value | Conditions | Source(s) |
| Physical State | Liquid | Ambient | [2] |
| Boiling Point | 319 °C | at 1 atm | [3] |
| 170-180 °C | at 4 Torr | [4] | |
| Melting Point | Not available | - | |
| Density | 0.949 g/cm³ | - | [4] |
| Flash Point | 150.5 °C | - | [4] |
| Vapor Pressure | 4.9 x 10⁻⁶ mmHg | at 25 °C | [4] |
| Refractive Index | 1.474 | - | [4] |
| Solubility | Soluble in mineral oils, alcohols, and esters. Dispersible in water. | - | [3] |
Experimental Protocols
For instance, the boiling point of liquid chemicals can be determined using methods such as ASTM D1078. Density is typically measured using a pycnometer or a digital density meter. Flash point can be determined using a Pensky-Martens closed-cup tester (ASTM D93) or a similar apparatus. Vapor pressure can be measured using a static or dynamic method, such as the isoteniscope method. The refractive index is commonly determined using an Abbe refractometer.
The general workflow for determining these properties would involve:
-
Sample Preparation: Ensuring the N-octyldiethanolamine sample is pure and free of contaminants.
-
Instrumentation Setup and Calibration: Setting up the appropriate instrument (e.g., viscometer, density meter) and calibrating it with known standards.
-
Measurement: Performing the measurement according to the standardized protocol, often at controlled temperatures.
-
Data Analysis: Recording and analyzing the data to determine the physical property.
Below is a generalized workflow for determining the physical properties of a liquid amine like N-octyldiethanolamine.
Caption: General workflow for determining physical properties.
Logical Relationships in Physical Properties
The physical properties of N-octyldiethanolamine are interconnected. For example, its relatively high boiling point and low vapor pressure are indicative of strong intermolecular forces, likely hydrogen bonding due to the presence of the hydroxyl groups. Its solubility profile, being soluble in organic solvents and dispersible in water, reflects the dual nature of its long alkyl chain (hydrophobic) and the diethanolamine head group (hydrophilic).
Caption: Relationship between molecular structure and physical properties.
References
An In-depth Technical Guide to Ethanol, 2,2'-(octylimino)bis- (CAS: 15520-05-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, a versatile tertiary amine with a range of industrial and potential research applications. This document consolidates key data on its chemical and physical properties, spectroscopic information, and safety and handling guidelines. Detailed experimental protocols for its synthesis are provided, and its established roles as a corrosion inhibitor, surfactant, and pH buffering agent are discussed. Furthermore, this guide explores its biocidal and antimicrobial properties, proposing a mechanism of action based on its amphiphilic nature.
Chemical Identification and Properties
Ethanol, 2,2'-(octylimino)bis- is an organic compound with the chemical formula C₁₂H₂₇NO₂.[1][2][3][4] Its structure features a central tertiary amine with an octyl group and two ethanol substituents, imparting both hydrophobic and hydrophilic characteristics to the molecule.[1] This amphiphilic nature is key to its diverse applications.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 15520-05-5[1][2][3][4][5][6][7] |
| Molecular Formula | C₁₂H₂₇NO₂[1][2][3][4] |
| Molecular Weight | 217.35 g/mol [1][2][7] |
| IUPAC Name | 2-[(2-Hydroxyethyl)(octyl)amino]ethan-1-ol[2] |
| Synonyms | N-octyldiethanolamine, 2,2'-(Octylimino)diethanol, Bis(2-hydroxyethyl)octylamine, Diethanoloctylamine |
| InChI Key | QZQNMMLYACBCMJ-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | CCCCCCCCN(CCO)CCO[2][3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid[8] |
| Appearance | Colorless to light brown liquid[5][8] |
| Boiling Point | 319 °C at 102.1 kPa[8][9] |
| Flash Point | 161 °C at 101.3 kPa[8] |
| Density | 0.949 g/cm³[4][10] |
| Water Solubility | 1.4 g/L at 20 °C[4] |
| logP | 1.63350[4][10] |
| pKa | 14.41 ± 0.10 (Predicted)[4] |
| Vapor Pressure | 0.008 Pa at 20 °C[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of Ethanol, 2,2'-(octylimino)bis-.
Table 3: Spectroscopic Data
| Technique | Description of Key Features |
| ¹H NMR (CDCl₃) | δ 4.22 (brs, 2H, -OH), 3.86 (t, 4H, J = 5 Hz, -CH₂OH), 3.10 (t, 4H, J = 4.5 Hz, -CH₂N-CH₂-), 2.94 (t, 2H, J = 8 Hz, -N-CH₂-), 1.69-1.60 (m, 2H, -CH₂-), 1.30-1.25 (m, 10H, -CH₂-), 0.87 (t, 3H, J = 7 Hz, -CH₃)[5] |
| FTIR | A broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups. An N-H bending vibration may also be observed between 1550–1650 cm⁻¹.[1] |
Synthesis and Experimental Protocols
The primary synthetic route to Ethanol, 2,2'-(octylimino)bis- involves the nucleophilic substitution of a haloalkane by diethanolamine.[5]
Synthesis of Ethanol, 2,2'-(octylimino)bis- from 1-Bromooctane and Diethanolamine
This procedure details the synthesis via the alkylation of diethanolamine with 1-bromooctane.[5]
Experimental Protocol:
-
Reactant Preparation: To a 100 mL round-bottom flask, add 1-bromooctane (3.0 g, 15.0 mmol), diethanolamine (2.4 g, 22.8 mmol), and anhydrous potassium carbonate (4.28 g, 31.0 mmol).[5]
-
Solvent Addition: Add 40 mL of acetonitrile to the flask.[5]
-
Reaction: The reaction mixture is refluxed for 12 hours under a nitrogen atmosphere.[5]
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in dichloromethane and washed with water. The organic phase is dried over anhydrous sodium sulfate.[5]
-
Purification: The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol eluent system to yield the pure product as a colorless oil.[5]
Caption: Synthesis workflow for Ethanol, 2,2'-(octylimino)bis-.
Applications and Mechanisms of Action
Ethanol, 2,2'-(octylimino)bis- has several established industrial applications and exhibits interesting biological activity.
Industrial Applications
-
Corrosion Inhibitor: It is utilized as a corrosion inhibitor, particularly in metalworking fluids.[1] Its ability to form a protective film on metal surfaces is attributed to the lone pair of electrons on the nitrogen atom and the polar hydroxyl groups.
-
pH Buffering Agent: In emulsifiable metalworking fluid formulations, it acts as a pH buffering additive.[1][9]
-
Surfactant and Emulsifier: Its amphiphilic structure, with a hydrophobic octyl chain and a hydrophilic diethanolamine head, makes it an effective surfactant and emulsifier.[1]
-
Intermediate in Organic Synthesis: The hydroxyl groups can undergo esterification, and the tertiary amine can participate in various organic transformations, making it a useful synthetic intermediate.[1][2]
Biocidal and Antimicrobial Activity
Ethanol, 2,2'-(octylimino)bis- has demonstrated significant antimicrobial activity against a range of bacteria and fungi.[1] The proposed mechanism of action for its biocidal activity is the disruption of microbial cell membranes.[1] The hydrophobic octyl tail is thought to intercalate into the lipid bilayer of the cell membrane, while the hydrophilic diethanolamine head remains at the surface. This disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately cell death.[1]
Caption: Proposed mechanism of microbial membrane disruption.
Safety and Handling
Ethanol, 2,2'-(octylimino)bis- is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[11][12][13]
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[2][11][13] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[2][11][13] |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage[11] |
Handling Precautions:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8][12]
-
Use in a well-ventilated area.[8]
First Aid Measures:
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8][14]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[8]
Conclusion
Ethanol, 2,2'-(octylimino)bis- (CAS 15520-05-5) is a multifunctional chemical with significant utility in industrial applications, primarily as a corrosion inhibitor, pH buffer, and surfactant. Its amphiphilic nature also confers notable antimicrobial properties, suggesting potential for further research and development in biocidal formulations. This guide has provided a consolidated resource of its chemical and physical properties, a detailed synthetic protocol, and an overview of its mechanisms of action and safety considerations to aid researchers and professionals in their work with this compound.
References
- 1. Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 | Benchchem [benchchem.com]
- 2. Buy Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 [smolecule.com]
- 3. Ethanol, 2,2'-(octylimino)bis- | CAS 15520-05-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. lookchem.com [lookchem.com]
- 5. 2,2'-(octylimino)bisethanol | 15520-05-5 [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. products.basf.com [products.basf.com]
- 10. echemi.com [echemi.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. aksci.com [aksci.com]
- 13. Page loading... [wap.guidechem.com]
- 14. guidechem.com [guidechem.com]
Amphiphilic properties of N-octyldiethanolamine
An In-depth Technical Guide on the Amphiphilic Properties of N-Octyldiethanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the amphiphilic properties of N-octyldiethanolamine. N-octyldiethanolamine is a nonionic surfactant with significant potential in various scientific and industrial applications, including drug delivery, emulsion formulation, and as a corrosion inhibitor. This document details its synthesis, core amphiphilic characteristics, methods for experimental determination of these properties, and its role in pharmaceutical sciences.
Introduction to N-Octyldiethanolamine
N-octyldiethanolamine belongs to the class of N-alkyl diethanolamines, which are amphiphilic molecules.[1] Its structure consists of a polar diethanolamine head group and a nonpolar eight-carbon alkyl tail (n-octyl group).[1] This configuration imparts surface-active properties, allowing it to self-assemble in aqueous solutions into organized supramolecular structures known as micelles.[1] This process is fundamental to its function in solubilizing hydrophobic substances and forming stable emulsions.[1]
Synthesis of N-Octyldiethanolamine
The synthesis of N-alkyl diethanolamines can be accomplished via several chemical routes. A prevalent laboratory-scale method is the nucleophilic substitution reaction between diethanolamine and an alkyl bromide (in this case, 1-bromooctane).[1] In this reaction, the secondary amine of diethanolamine functions as a nucleophile, attacking the electrophilic carbon of the 1-bromooctane and displacing the bromide ion to form the N-C bond.[1] The reaction is typically conducted in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.[1]
Core Amphiphilic Properties
The defining characteristic of a surfactant is its behavior at interfaces and its ability to form micelles above a certain concentration. This behavior is quantified by several key parameters.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[2] Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at the air-water interface.[2] Above the CMC, additional surfactant molecules aggregate to form micelles in the bulk solution, and properties like surface tension remain relatively constant.[1][2]
Data Presentation: Physicochemical Properties of N-Alkyl Diethanolamines
| Property | N-Octyldiethanolamine (C8) | N-Lauryldiethanolamine (C12) |
| Molecular Formula | C₁₂H₂₇NO₂ | C₁₆H₃₅NO₂ |
| Molecular Weight | 217.35 g/mol | 273.46 g/mol |
| Critical Micelle Concentration (CMC) (mM) | Data not found (Estimated*) | 0.63[1] |
| Hydrophilic-Lipophilic Balance (HLB) (Calculated) | ~11.5 (Griffin's Method**) | - |
-
Estimation: The CMC generally decreases by approximately an order of magnitude for every two methylene groups added to the alkyl chain.[1] Given the CMC of the C12 analogue is 0.63 mM, the CMC for the C8 version would be expected to be significantly higher. ** Griffin's Method Calculation: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion (diethanolamine head, C₄H₁₁NO₂ = 105.14 g/mol ) and M is the total molecular mass (217.35 g/mol ). HLB = 20 * (105.14 / 217.35) ≈ 9.68. Using an alternative calculation based on group contributions (Davies' method) can yield different results. An HLB value between 8 and 16 suggests utility as an oil-in-water (O/W) emulsifier.[3]
Micelle Formation and Aggregation
The formation of micelles is a thermodynamically driven process of self-organization. The number of individual surfactant molecules that aggregate to form a single micelle is known as the aggregation number (N).[4] This value, along with the micelle's size and shape, is influenced by the surfactant's molecular structure, concentration, temperature, and the ionic strength of the medium.[5][6] For many non-ionic surfactants, micelles are often modeled as spherical or ellipsoidal structures with a hydrophobic core and a hydrophilic shell.[5]
Experimental Protocols
Precise determination of the amphiphilic properties of N-octyldiethanolamine requires specific experimental techniques.
Determination of CMC by Surface Tensiometry
This is a direct and widely used method for determining the CMC.[1] The surface tension of a surfactant solution decreases as the concentration of the surfactant increases until the CMC is reached, after which it remains relatively constant.[1]
Methodology:
-
Preparation of Solutions: Prepare a stock solution of N-octyldiethanolamine in deionized water. Create a series of dilutions with accurately known concentrations, spanning a range expected to include the CMC.
-
Instrumentation: Use a surface tensiometer, commonly employing the Wilhelmy plate or du Noüy ring method.[7] Ensure the platinum plate or ring is meticulously cleaned (e.g., by flaming) before each measurement to remove contaminants.
-
Measurement:
-
Calibrate the instrument with deionized water.
-
Measure the surface tension of each diluted solution, starting from the lowest concentration.
-
Allow the system to equilibrate at a constant temperature (e.g., 25°C) before each reading.
-
-
Data Analysis: Plot the surface tension (mN/m) as a function of the logarithm of the surfactant concentration. The data will typically show two linear regions. The point of intersection of these two lines is the CMC.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 4. pages.jh.edu [pages.jh.edu]
- 5. Dependence of micelle size and shape on detergent alkyl chain length and head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. commons.erau.edu [commons.erau.edu]
Spectroscopic Profile of N-octyldiethanolamine: A Technical Guide
An In-depth Analysis of NMR and IR Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-octyldiethanolamine, a tertiary amine with increasing relevance in various scientific and industrial fields. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, experimental protocols, and a visual representation of the analytical workflow.
Introduction to N-octyldiethanolamine
N-octyldiethanolamine (CAS No. 15520-05-5) is an organic compound featuring a tertiary amine with an octyl group and two hydroxyethyl substituents.[1][2] Its amphiphilic nature, possessing both hydrophobic (the octyl chain) and hydrophilic (the diethanolamine moiety) characteristics, makes it a subject of interest for applications such as surfactants, emulsifiers, and corrosion inhibitors. A thorough understanding of its molecular structure, achievable through spectroscopic methods like NMR and IR, is paramount for its application and development in various chemical and pharmaceutical contexts.
Spectroscopic Data
The following sections present the available ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for N-octyldiethanolamine. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
The ¹H NMR spectrum of N-octyldiethanolamine exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data for N-octyldiethanolamine [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.22 | br s | 2H | -OH |
| 3.86 | t | 4H | -N(CH₂CH₂ OH)₂ |
| 3.10 | t | 4H | -N(CH₂ CH₂OH)₂ |
| 2.94 | t | 2H | -CH₂ -(CH₂)₆CH₃ |
| 1.69-1.60 | m | 2H | -CH₂CH₂ (CH₂)₅CH₃ |
| 1.30-1.25 | m | 10H | -CH₂(CH₂)₅CH₃ |
| 0.87 | t | 3H | -CH₃ |
t = triplet, m = multiplet, br s = broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for N-octyldiethanolamine
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~60 | -N(CH₂CH₂ OH)₂ |
| ~55 | -N(CH₂ CH₂OH)₂ |
| ~52 | -CH₂ -(CH₂)₆CH₃ |
| ~32 | -CH₂(CH₂)₅CH₂ CH₃ |
| ~29 | -CH₂(CH₂ )₄CH₂CH₃ |
| ~27 | -CH₂CH₂ (CH₂)₅CH₃ |
| ~23 | -CH₂ CH₃ |
| ~14 | -CH₃ |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FTIR spectrum of N-octyldiethanolamine is expected to show characteristic absorption bands for O-H, C-H, and C-N bonds. As a tertiary amine, it will lack the N-H stretching vibrations typically seen in primary and secondary amines.[3]
Table 3: Characteristic FTIR Absorption Bands for N-octyldiethanolamine [3]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 2955-2850 | C-H stretch | Alkyl (-CH₂, -CH₃) |
| 1465 | C-H bend | Alkyl (-CH₂) |
| 1375 | C-H bend | Alkyl (-CH₃) |
| 1250-1000 | C-N stretch | Tertiary amine |
| 1050 | C-O stretch | Primary alcohol |
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of N-octyldiethanolamine, based on standard laboratory practices for similar compounds.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of N-octyldiethanolamine into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
Instrumentation and Data Acquisition:
-
The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the acquisition parameters may include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed with a spectral width of 0-220 ppm. A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans are generally required due to the low natural abundance of the ¹³C isotope.
FTIR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid N-octyldiethanolamine directly onto the center of the ATR crystal.
-
If the instrument has a pressure arm, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-octyldiethanolamine.
This guide provides foundational spectroscopic information for N-octyldiethanolamine. Researchers are encouraged to perform their own analyses to confirm these findings and to further explore the properties and applications of this versatile compound.
References
"Ethanol, 2,2'-(octylimino)bis-" material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a tertiary amine with a distinct molecular structure that imparts amphiphilic properties. This technical guide provides a comprehensive overview of its material safety data, physicochemical properties, and key applications, with a focus on its roles as a corrosion inhibitor and surfactant. The information presented is intended for researchers, scientists, and professionals in drug development who may encounter or consider this compound in their work.
Chemical and Physical Properties
Ethanol, 2,2'-(octylimino)bis- is a clear, light brown liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₇NO₂ | [1][2][3] |
| Molecular Weight | 217.35 g/mol | [2] |
| CAS Number | 15520-05-5 | [3] |
| Appearance | Clear, light brown liquid | [1] |
| Boiling Point | 170-180 °C @ 4 Torr | [1] |
| Flash Point | 150.5 °C | [1] |
| Density | 0.949 g/cm³ | [1] |
| Vapor Pressure | 4.9E-06 mmHg at 25°C | [1] |
| Refractive Index | 1.474 | [1] |
| Water Solubility | 1.4 g/L at 20°C | |
| LogP (Octanol-Water Partition Coefficient) | 2.3 | [1] |
Material Safety and Toxicological Data
Understanding the safety profile of a chemical is paramount for its handling and application. The following tables summarize the key toxicological data and hazard classifications for Ethanol, 2,2'-(octylimino)bis-.
Toxicological Summary
| Endpoint | Result | Species | Method | Reference |
| Acute Oral Toxicity | LD50: >2000 mg/kg bw | Rat | Similar to OECD TG 401 | |
| Acute Dermal Toxicity | LD50: >2000 mg/kg bw | Rat | OECD TG 402 | |
| Skin Irritation/Corrosion | Slightly irritating | Rabbit | OECD TG 404 | |
| Serious Eye Damage/Irritation | Causes serious eye damage | Not specified | Not specified | |
| Respiratory or Skin Sensitization | Not a sensitizer | Not specified | Not specified | |
| Germ Cell Mutagenicity | No data available | |||
| Carcinogenicity | No data available | |||
| Reproductive Toxicity | No data available |
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |
Applications and Experimental Protocols
The unique chemical structure of Ethanol, 2,2'-(octylimino)bis-, with its hydrophobic octyl chain and hydrophilic diethanolamine head, makes it a versatile molecule with several industrial and research applications.
Corrosion Inhibition
Ethanol, 2,2'-(octylimino)bis- is recognized for its utility as a corrosion inhibitor, particularly in metalworking fluids where it also acts as a pH buffering additive.[4] The mechanism of inhibition involves the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.
Caption: Mechanism of corrosion inhibition by Ethanol, 2,2'-(octylimino)bis-.
-
Coupon Preparation: Mild steel coupons are mechanically polished with various grades of emery paper, rinsed with distilled water, degreased with a solvent like acetone, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded using an analytical balance.
-
Inhibitor Solution Preparation: A corrosive medium (e.g., 1M HCl) is prepared, and various concentrations of Ethanol, 2,2'-(octylimino)bis- are added to create the test solutions. A blank solution without the inhibitor is also prepared.
-
Immersion: The prepared coupons are immersed in the respective test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
Coupon Cleaning: After immersion, the coupons are removed, cleaned to remove corrosion products (e.g., using a specific acid inhibitor solution), rinsed with distilled water and acetone, and then dried.
-
Final Weighing: The final weight of each coupon is recorded.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the blank solution and Wᵢ is the weight loss of the coupon in the inhibitor solution.
Surfactant Properties
The amphiphilic nature of Ethanol, 2,2'-(octylimino)bis- allows it to act as a surfactant, reducing surface tension at interfaces. This property is utilized in various formulations, including personal care products.[4]
The Critical Micelle Concentration (CMC) is a key characteristic of a surfactant, representing the concentration at which micelles begin to form. A common method to determine CMC is by measuring the surface tension of solutions with varying surfactant concentrations.
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Potential Biological Activity
While direct studies on the biological activity of Ethanol, 2,2'-(octylimino)bis- are limited in publicly available literature, research on structurally similar N-alkyldiethanolamines suggests potential antimicrobial properties. For instance, some of these compounds have been shown to have activity against various microorganisms.[4] This suggests a potential area for further investigation, particularly for applications in drug development or as biocides.
Synthesis
A general method for the synthesis of N-alkyldiethanolamines involves the N-alkylation of diethanolamine.
Caption: General synthesis pathway for N-octyldiethanolamine.
Conclusion
Ethanol, 2,2'-(octylimino)bis- is a versatile chemical with established applications as a corrosion inhibitor and surfactant. Its safety profile indicates it is harmful if swallowed and causes serious eye damage and skin irritation, necessitating appropriate handling procedures. While its potential in the realm of biological applications, particularly for drug development, is suggested by the activity of related compounds, further research is required to fully elucidate its properties and potential uses in this field. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with this compound. It is important to note that for specific applications, further empirical studies are essential to determine optimal conditions and performance.
References
Potential Research Areas for Ethanol, 2,2'-(octylimino)bis-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a tertiary amine with a distinct molecular structure that imparts amphiphilic properties. This technical guide provides a comprehensive overview of its known characteristics and outlines promising avenues for future research. The document summarizes its potential as an antimicrobial agent, corrosion inhibitor, and surfactant, providing detailed experimental protocols for validation. Furthermore, it delves into hypothetical signaling pathways that could be modulated by this compound, offering a roadmap for investigation in drug development and cellular biology. This guide is intended to serve as a foundational resource for researchers interested in exploring the scientific and therapeutic potential of N-octyldiethanolamine.
Chemical and Physical Properties
Ethanol, 2,2'-(octylimino)bis- is a tertiary amine featuring an eight-carbon alkyl chain (octyl) attached to a diethanolamine head group. This structure gives the molecule both hydrophobic (the octyl tail) and hydrophilic (the diethanolamine head) characteristics, making it an amphiphilic compound.
Table 1: Physicochemical Properties of Ethanol, 2,2'-(octylimino)bis-
| Property | Value | Reference |
| CAS Number | 15520-05-5 | [1] |
| Molecular Formula | C₁₂H₂₇NO₂ | [1] |
| Molecular Weight | 217.35 g/mol | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 170-180 °C (at 4 Torr) | [4] |
| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [4] |
| Water Solubility | 1.4 g/L at 20°C | [4] |
| LogP | 2.82 at 20°C | [4] |
| pKa | 14.41 ± 0.10 (Predicted) | [4] |
Potential Research Areas and Applications
The unique chemical structure of Ethanol, 2,2'-(octylimino)bis- suggests several areas for in-depth research, particularly in the fields of microbiology, materials science, and drug development.
Antimicrobial Activity
The amphiphilic nature of N-octyldiethanolamine suggests it may possess antimicrobial properties by disrupting the cell membranes of microorganisms. The hydrophobic octyl tail could intercalate into the lipid bilayer, while the hydrophilic diethanolamine head group interacts with the aqueous environment, leading to membrane destabilization and cell lysis. Research on related N-alkyl compounds has shown that antimicrobial activity is often dependent on the length of the alkyl chain.
Table 2: Antimicrobial Activity of Structurally Related N-Alkyl Compounds
| Compound | Organism | MIC (μM) | Reference |
| N-C₈ Betaine | S. aureus | 23,000 | [5] |
| E. coli | 12,000 | [5] | |
| N-C₁₄ Amine Oxide | E. coli | 31 | [5] |
| N-C₁₆ Betaine | S. aureus | 61 | [5] |
| E. coli | 120 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Surfactant Properties and Critical Micelle Concentration (CMC)
Table 3: Critical Micelle Concentration of a Related N-Alkyl Diethanolamine
| Compound | CMC (mM) | Reference |
| N-Lauryldiethanolamine (C12) | Not specified, but stated as known | [6] |
Corrosion Inhibition
Tertiary amines are known to be effective corrosion inhibitors for various metals and alloys.[7] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The nitrogen and oxygen atoms in the diethanolamine head group of N-octyldiethanolamine can act as adsorption centers, while the hydrophobic octyl tail enhances the protective barrier. Studies on a polyurethane based on N-tert-butyl diethanolamine have demonstrated significant corrosion inhibition efficiency.[8]
Table 4: Corrosion Inhibition Efficiency of a Structurally Related Polymer
| Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Polyurethane based on N-tert-butyl diethanolamine | 500 ppm | 25 | 89.5 | [8] |
| 500 ppm | 50 | 83.2 | [8] | |
| 500 ppm | 75 | 49.6 | [8] |
Potential Signaling Pathways for Investigation
While no direct evidence links Ethanol, 2,2'-(octylimino)bis- to specific signaling pathways, its structural components suggest potential interactions that warrant investigation, particularly in the context of drug development.
Interference with Choline Metabolism
The diethanolamine head group is structurally similar to choline. It is known that diethanolamine can be taken up by cells and phosphorylated, potentially interfering with choline metabolism and the synthesis of phosphatidylcholine, a crucial component of cell membranes.[9] This could have downstream effects on signaling pathways that are dependent on membrane integrity and lipid-derived second messengers.
Modulation of N-Acylethanolamine Signaling
The overall structure of N-octyldiethanolamine bears resemblance to N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[10] NAEs are involved in a variety of physiological processes, including inflammation, pain, and appetite regulation, through their interaction with receptors such as cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptor-alpha (PPARα).[11] It is plausible that N-octyldiethanolamine could interact with the enzymes responsible for the synthesis or degradation of NAEs, or potentially act as a ligand for NAE receptors.
Experimental Protocols
Synthesis of Ethanol, 2,2'-(octylimino)bis-
A common method for the synthesis of N-alkyl diethanolamines is the direct N-alkylation of diethanolamine with an alkyl halide.[6]
Materials:
-
Diethanolamine
-
1-Bromooctane
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
In a round-bottom flask, dissolve diethanolamine and a molar excess of sodium carbonate in ethanol.
-
Add 1-bromooctane to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Resuspend the residue in water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the ethyl acetate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Stock solution of Ethanol, 2,2'-(octylimino)bis- in a suitable solvent
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and medium, no compound) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring the change in a physical property of the solution as a function of surfactant concentration. The surface tension method is commonly used.[6]
Materials:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Series of solutions of Ethanol, 2,2'-(octylimino)bis- in deionized water at various concentrations
-
Temperature-controlled water bath
Procedure:
-
Prepare a range of aqueous solutions of the test compound, spanning concentrations below and above the expected CMC.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.
Evaluation of Corrosion Inhibition Efficiency
The weight loss method is a straightforward technique to determine corrosion inhibition efficiency.[12]
Materials:
-
Metal coupons (e.g., mild steel) of known surface area and weight
-
Corrosive medium (e.g., 1 M HCl)
-
Solutions of the corrosive medium containing different concentrations of Ethanol, 2,2'-(octylimino)bis-
-
Analytical balance
-
Water bath or incubator for temperature control
Procedure:
-
Clean and weigh the metal coupons.
-
Immerse the coupons in the corrosive solutions with and without the inhibitor for a specific period.
-
After the immersion period, remove the coupons, clean them to remove any corrosion products, dry, and reweigh.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area x Time)
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100
-
Conclusion and Future Directions
Ethanol, 2,2'-(octylimino)bis- presents a compelling case for further scientific investigation. Its amphiphilic nature suggests a range of applications, from an antimicrobial agent and corrosion inhibitor to a versatile surfactant. The lack of specific quantitative data for this compound highlights a significant research gap that can be addressed using the detailed experimental protocols provided in this guide. Furthermore, the potential for this molecule to interact with key cellular signaling pathways, such as choline metabolism and N-acylethanolamine signaling, opens up exciting possibilities for its exploration in drug development and as a tool for studying cellular processes. Future research should focus on systematically characterizing its biological and physicochemical properties to unlock its full potential.
References
- 1. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes [mdpi.com]
- 2. Determination of Critical Micelle Concentration (CMC) of Surfactants by Contact Angle Measurement Method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N, N-dimethylamine oxides with variations in chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NTP technical report on the toxicity studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Environmental Impact Assessment of Ethanol, 2,2'-(octylimino)bis-
An In-depth Technical Guide
This document provides a comprehensive environmental impact assessment of the chemical substance Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine (CAS No. 15520-05-5). It is intended for researchers, scientists, and drug development professionals to provide a consolidated overview of its physicochemical properties, ecotoxicological profile, and environmental fate based on publicly available regulatory data and scientific literature.
Chemical Identity and Physicochemical Properties
Ethanol, 2,2'-(octylimino)bis- is a tertiary amine containing an eight-carbon (octyl) alkyl chain and a diethanolamine head. This amphiphilic structure, combining hydrophobic and hydrophilic moieties, underpins its use as a surfactant, emulsifier, and corrosion inhibitor in various industrial applications, including metalworking fluids and lubricants.
Table 1: Physicochemical Properties of Ethanol, 2,2'-(octylimino)bis-
| Property | Value | Source |
| CAS Number | 15520-05-5 | [1] |
| Molecular Formula | C₁₂H₂₇NO₂ | [1] |
| Molecular Weight | 217.35 g/mol | [1] |
| Physical State | Liquid | [2] |
| Water Solubility | 1.4 g/L (at 20°C) | Australian AICIS Report STD/1709 |
| Partition Coefficient (log Pow) | 2.8 (at 20°C) | Australian AICIS Report STD/1709 |
| Vapor Pressure | 4.9 x 10⁻⁶ mmHg (4.1 x 10⁻⁷ kPa at 25°C) | Australian AICIS Report STD/1709 |
| Hydrolysis | Not expected to hydrolyze under environmental conditions (pH 4-9) | Australian AICIS Report STD/1709 |
Environmental Fate and Transport
The environmental fate of a chemical describes its behavior and transformation in the air, water, and soil. Key processes include biodegradation, bioaccumulation, and mobility.
Biodegradation
The substance is considered to be readily biodegradable. In a 28-day ready biodegradability test conducted according to OECD Test Guideline 301 B, the substance achieved 70% degradation, meeting the criteria for ready biodegradability. This suggests that Ethanol, 2,2'-(octylimino)bis- is unlikely to persist in the environment.
Table 2: Biodegradability of Ethanol, 2,2'-(octylimino)bis-
| Study Type | Method | Result | Conclusion | Source |
| Ready Biodegradability: CO₂ Evolution Test | OECD Test Guideline 301 B | 70% degradation after 28 days | Readily biodegradable | Australian AICIS Report STD/1709 |
While a specific metabolic pathway for this compound is not detailed in the available literature, the degradation of similar N-Alkyl Diethanolamines is expected to initiate via oxidation of the terminal methyl group of the alkyl chain (the octyl group in this case), followed by subsequent breakdown of the fatty acid and the diethanolamine moiety.
Bioaccumulation Potential
The potential for a substance to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (log Pow). With a log Pow of 2.8, Ethanol, 2,2'-(octylimino)bis- has a low to moderate potential for bioaccumulation. Regulatory assessments conclude that the substance is not expected to be bioaccumulative.
Environmental Distribution
Based on its physicochemical properties, if released into the environment, Ethanol, 2,2'-(octylimino)bis- is expected to partition primarily to water and soil. Its low vapor pressure indicates that volatilization into the atmosphere is not a significant fate process. The moderate log Pow suggests some potential for adsorption to soil organic matter and sediment.
Ecotoxicological Profile
The ecotoxicity of Ethanol, 2,2'-(octylimino)bis- has been evaluated for key trophic levels in the aquatic environment: fish, aquatic invertebrates (daphnia), and algae. The results indicate that the substance is harmful to aquatic life.
Table 3: Acute Aquatic Ecotoxicity of Ethanol, 2,2'-(octylimino)bis-
| Test Organism | Endpoint | Method | Result (Nominal) | Conclusion | Source |
| Fish | 96-hour LC₅₀ | OECD Test Guideline 203 | 16 mg/L | Harmful to fish | Australian AICIS Report STD/1709 |
| Aquatic Invertebrate (Daphnia sp.) | 48-hour EC₅₀ | OECD Test Guideline 202 | 19 mg/L | Harmful to aquatic invertebrates | Australian AICIS Report STD/1709 |
| Algae | 72-hour ErC₅₀ | OECD Test Guideline 201 | 1.4 mg/L | Toxic to algae | Australian AICIS Report STD/1709 |
LC₅₀ (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC₅₀ (Effective Concentration 50%): The concentration of a substance that causes a 50% reduction in a measured effect (e.g., immobilization for daphnia). ErC₅₀ (Growth Rate Reduction Concentration 50%): The concentration that causes a 50% reduction in the growth rate of algae.
Experimental Protocols
The ecotoxicity and biodegradability studies summarized above were conducted based on standardized OECD Test Guidelines. While the full, detailed study reports for this specific substance are not publicly available, the general methodologies of the cited guidelines are described below.
Fish, Acute Toxicity Test (based on OECD TG 203)
This test determines the concentration of a substance lethal to 50% of a test fish population over a 96-hour exposure.
-
Test Principle: Fish are exposed to the test substance, which is added to water in a range of concentrations, for a 96-hour period.
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Procedure: A limit test may be performed at 100 mg/L. If mortality occurs, a full range-finding study with at least five concentrations is conducted. Mortalities and any sub-lethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC₅₀ at 96 hours, calculated using statistical methods.
Daphnia sp., Acute Immobilisation Test (based on OECD TG 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Test Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in water for 48 hours.
-
Test Organisms: Typically Daphnia magna.
-
Procedure: Daphnids are exposed to at least five concentrations of the test substance. The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours and compared to control groups.
-
Endpoint: The main endpoint is the EC₅₀, the concentration that immobilizes 50% of the daphnids after 48 hours.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD TG 201)
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Test Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a 72-hour period.
-
Test Organisms: Common species include Pseudokirchneriella subcapitata.
-
Procedure: The reduction in growth in a series of algal cultures is measured over time, typically by cell counts or other measures of biomass.
-
Endpoint: The primary endpoint is the ErC₅₀, the concentration causing a 50% inhibition of the growth rate relative to controls.
Ready Biodegradability - CO₂ Evolution Test (based on OECD TG 301 B)
This method screens chemicals for ready biodegradability in an aerobic aqueous medium.
-
Test Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage treatment plant effluent) and incubated under aerobic conditions in the dark.
-
Procedure: The degradation of the substance is followed by measuring the amount of carbon dioxide produced over a 28-day period. The amount of CO₂ produced is compared to the theoretical maximum (ThCO₂) calculated from the molecular formula.
-
Endpoint: The substance is considered "readily biodegradable" if it reaches a pass level of >60% of the ThCO₂ within a 10-day window during the 28-day test.
Conclusion
Ethanol, 2,2'-(octylimino)bis- is classified as harmful to aquatic life, with algae being the most sensitive trophic level tested. The substance is not expected to persist in the environment due to its ready biodegradability. Its potential for bioaccumulation is considered low to moderate. The primary environmental risk is associated with its acute toxicity to aquatic organisms following direct release into surface waters. Standard industrial practices should be followed to minimize discharge into wastewater and prevent spills.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of "Ethanol, 2,2'-(octylimino)bis-" from Octylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of "Ethanol, 2,2'-(octylimino)bis-," also known as N,N-Bis(2-hydroxyethyl)octylamine. The primary synthetic route detailed is the ethoxylation of octylamine. This tertiary amine finds applications as a surfactant, emulsifier, and intermediate in the synthesis of more complex molecules.[1] This guide includes information on the reaction mechanism, a step-by-step experimental protocol, a summary of quantitative data, and methods for purification and characterization of the final product.
Introduction
"Ethanol, 2,2'-(octylimino)bis-" (CAS No. 15520-05-5) is a tertiary amine characterized by an octyl chain and two hydroxyethyl groups attached to the nitrogen atom.[1] The presence of both a hydrophobic alkyl chain and hydrophilic hydroxyl groups imparts amphiphilic properties to the molecule, making it useful in various industrial and research applications.
The synthesis of this compound is most commonly achieved through the ethoxylation of octylamine. This process involves the nucleophilic ring-opening of ethylene oxide by the primary amine. The reaction proceeds in two stages: the initial reaction of octylamine with one molecule of ethylene oxide to form N-(2-hydroxyethyl)octylamine, followed by the reaction with a second molecule of ethylene oxide to yield the desired product, "Ethanol, 2,2'-(octylimino)bis-".[2][3] For the formation of the di-substituted product from a primary amine, the initial two additions of ethylene oxide often do not require a catalyst.[2][3]
Reaction Mechanism and Experimental Workflow
The synthesis of "Ethanol, 2,2'-(octylimino)bis-" from octylamine and ethylene oxide is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of octylamine attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained epoxide ring and the formation of a C-N bond. This process is repeated to add a second hydroxyethyl group.
References
- 1. Sciencemadness Discussion Board - Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution - Google Patents [patents.google.com]
- 3. EP2032523B1 - Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution - Google Patents [patents.google.com]
Application Notes and Protocols: Ethanol, 2,2'-(octylimino)bis- as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is an amphiphilic organic compound with potential applications as a corrosion inhibitor for steel.[1][2] Its molecular structure, featuring a hydrophilic head with two hydroxyl groups and a nitrogen atom, and a hydrophobic octyl tail, allows for effective adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2] This document provides detailed application notes and standardized protocols for evaluating the efficacy of Ethanol, 2,2'-(octylimino)bis- as a corrosion inhibitor for steel in various environments.
The inhibitory action of alkanolamines like Ethanol, 2,2'-(octylimino)bis- is attributed to their ability to function as mixed-type inhibitors, impeding both anodic and cathodic reactions.[1] The nitrogen and oxygen atoms act as active centers for adsorption on the steel surface.[3][4] The molecule can act as a tridentate ligand, forming stable complexes with iron ions, further enhancing the protective layer.[1] The adsorption process is believed to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[3]
Data Presentation: Performance of Alkanolamine-based Corrosion Inhibitors
While specific quantitative data for "Ethanol, 2,2'-(octylimino)bis-" is not extensively available in published literature, the following table summarizes typical performance data for similar N-alkyl diethanolamine inhibitors on steel in acidic media. This data is provided for comparative and illustrative purposes.
| Parameter | Value | Conditions | Test Method |
| Inhibitor Concentration | 100 ppm | 1M HCl, 25°C | - |
| Inhibition Efficiency (IE%) | ~ 90% | 1M HCl, 25°C | Weight Loss |
| Corrosion Current Density (i_corr) | ~ 10 µA/cm² | 1M HCl, 25°C | Potentiodynamic Polarization |
| Polarization Resistance (R_p) | ~ 2000 Ω·cm² | 1M HCl, 25°C | Electrochemical Impedance Spectroscopy |
| Adsorption Isotherm | Langmuir | - | - |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition properties of Ethanol, 2,2'-(octylimino)bis- on steel.
Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
a. Materials and Equipment:
-
Steel coupons (e.g., mild steel, N80 steel) of known dimensions
-
Ethanol, 2,2'-(octylimino)bis-
-
Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution)
-
Analytical balance (±0.1 mg)
-
Desiccator
-
Water bath or incubator for temperature control
-
Beakers
-
Acetone, ethanol, and distilled water for cleaning
-
Sandpaper or emery paper of various grits
b. Protocol:
-
Specimen Preparation: Mechanically polish the steel coupons with progressively finer grades of sandpaper, rinse with distilled water, degrease with acetone, rinse again with ethanol, and finally dry in a desiccator.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of Ethanol, 2,2'-(octylimino)bis- (e.g., 50, 100, 200, 500 ppm). A blank solution without the inhibitor should also be prepared.
-
Immersion: Immerse the weighed coupons in the beakers containing the blank and inhibitor solutions. Ensure the coupons are fully submerged.
-
Incubation: Place the beakers in a water bath or incubator at a constant temperature (e.g., 25°C, 50°C) for a specified duration (e.g., 24, 48, 72 hours).
-
Final Weighing: After the immersion period, carefully remove the coupons, clean them by rinsing with distilled water and ethanol to remove corrosion products, dry them in a desiccator, and reweigh them.
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of steel in g/cm³.
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of anodic and cathodic reactions and helps classify the inhibitor type.
a. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: steel specimen; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)
-
Steel specimen with a defined exposed surface area
-
Corrosive solutions with and without the inhibitor
b. Protocol:
-
Electrode Preparation: Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (blank or with inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the resulting potential versus log(current density) to obtain the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the protective film's properties.
a. Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as in PDP)
-
Steel working electrode
-
Corrosive solutions with and without the inhibitor
b. Protocol:
-
Cell Setup and Stabilization: Prepare the electrode and set up the cell as described for the PDP measurements. Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log|Z| vs. log(frequency) and phase angle vs. log(frequency)).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (R_s), polarization resistance (R_p), and double-layer capacitance (C_dl).
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(R_p_inh - R_p_blank) / R_p_inh] × 100 where R_p_inh and R_p_blank are the polarization resistances in the presence and absence of the inhibitor, respectively.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.
Caption: Proposed corrosion inhibition mechanism of Ethanol, 2,2'-(octylimino)bis-.
References
- 1. Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts: A Case Study with Ethylethanolammonium 4-Nitrobenzoate on Carbon Steel in Saline Solution [mdpi.com]
- 2. Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 | Benchchem [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. peacta.org [peacta.org]
Application Notes and Protocols for N-octyldiethanolamine as a Surfactant in Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-octyldiethanolamine as a Surfactant
N-octyldiethanolamine is a tertiary amine featuring a hydrophobic octyl tail and two hydrophilic diethanolamine head groups. This amphiphilic structure allows it to act as a surfactant, positioning itself at the oil-water interface to reduce interfacial tension and stabilize emulsions. Its potential utility in pharmaceutical and research formulations stems from its ability to form stable oil-in-water (o/w) emulsions, which are versatile platforms for the delivery of hydrophobic drugs.[1][2][3] The tertiary amine moiety also suggests that the emulsifying properties of N-octyldiethanolamine may be pH-dependent, offering possibilities for creating stimuli-responsive drug delivery systems.
Potential Advantages:
-
Enhanced Stability: Can form stable emulsions with fine droplet sizes.[4][5]
-
Biocompatibility: While specific data is pending, similar structures are utilized in various biomedical applications.[1]
-
pH-Responsiveness: The tertiary amine group allows for protonation at lower pH, potentially altering the surfactant's properties and emulsion stability.
-
Versatility: Can be used to emulsify a range of oils and encapsulate various lipophilic active pharmaceutical ingredients (APIs).[3][6]
Physicochemical Properties and Formulation Data
A summary of the hypothetical physicochemical properties of N-octyldiethanolamine and its performance in emulsion formulations is presented below. The Hydrophilic-Lipophilic Balance (HLB) is a crucial parameter for selecting surfactants for specific oil phases.[7][8] The required HLB for an oil-in-water emulsion depends on the oil used.[7] For these application notes, a model oil system (e.g., squalene or a medium-chain triglyceride) is assumed.
Table 1: Hypothetical Physicochemical Properties of N-octyldiethanolamine
| Property | Value |
| Molecular Formula | C12H27NO2 |
| Molecular Weight | 217.35 g/mol |
| Appearance | Viscous, pale yellow liquid |
| Estimated HLB Value | 10-12 |
| Critical Micelle Concentration (CMC) | 0.5 - 1.5 mM |
Table 2: Influence of N-octyldiethanolamine Concentration on Emulsion Properties
| N-octyldiethanolamine Conc. (% w/w) | Oil Phase Conc. (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 |
| 1.0 | 10 | 250 ± 15 | 0.35 | +25 ± 2 |
| 2.5 | 10 | 180 ± 10 | 0.22 | +32 ± 3 |
| 5.0 | 10 | 150 ± 8 | 0.18 | +35 ± 2 |
| 5.0 | 20 | 210 ± 12 | 0.28 | +33 ± 3 |
Table 3: Stability of a 5% N-octyldiethanolamine Emulsion (10% Oil Phase) Over Time at 25°C
| Time (Days) | Mean Droplet Size (nm) | PDI | Visual Appearance |
| 0 | 150 ± 8 | 0.18 | Homogeneous, milky white |
| 7 | 155 ± 9 | 0.19 | No visible change |
| 14 | 162 ± 11 | 0.21 | No visible change |
| 30 | 175 ± 14 | 0.25 | Slight creaming observed |
Experimental Protocols
Protocol for Preparation of an N-octyldiethanolamine-Stabilized Oil-in-Water (o/w) Emulsion
This protocol describes the preparation of a model o/w emulsion using a high-shear homogenization technique.
Materials:
-
N-octyldiethanolamine
-
Oil Phase (e.g., Squalene, Miglyol 812)
-
Aqueous Phase (e.g., Deionized water, Phosphate-buffered saline pH 7.4)
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Prepare the Aqueous Phase: In a beaker, add the desired amount of the aqueous phase. If applicable, dissolve any aqueous-soluble components at this stage.
-
Prepare the Oil Phase: In a separate beaker, weigh the desired amount of the oil phase. If a lipophilic drug is to be encapsulated, dissolve it in the oil phase at this point.
-
Add the Surfactant: Add the required amount of N-octyldiethanolamine to the aqueous phase and stir with a magnetic stirrer until fully dissolved.
-
Coarse Emulsion Formation: While stirring the aqueous phase, slowly add the oil phase dropwise to form a coarse emulsion.
-
Homogenization: Submerge the probe of the high-shear homogenizer into the coarse emulsion. Homogenize at a specified speed (e.g., 10,000 rpm) for a set duration (e.g., 5-10 minutes) to reduce the droplet size. To prevent overheating, the beaker can be placed in an ice bath during homogenization.
-
Cooling and Storage: After homogenization, allow the emulsion to cool to room temperature. Store in a sealed container for further characterization.
Caption: Workflow for o/w emulsion preparation.
Protocol for Emulsion Characterization
A. Droplet Size and Polydispersity Index (PDI) Measurement
This is performed using Dynamic Light Scattering (DLS).
Equipment:
-
Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute a small aliquot of the emulsion with the aqueous phase used in its preparation to an appropriate concentration for DLS analysis (to avoid multiple scattering effects).
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).
-
Perform the measurement to obtain the mean droplet size (Z-average) and the PDI. The PDI is a measure of the width of the droplet size distribution.
B. Zeta Potential Measurement
Zeta potential indicates the surface charge of the droplets and is a key predictor of emulsion stability against coalescence.[9]
Equipment:
-
DLS instrument with zeta potential measurement capability.
Procedure:
-
Dilute the emulsion sample as described for droplet size analysis.
-
Transfer the diluted sample to a specialized zeta potential cell.
-
Insert the cell into the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.
C. Stability Assessment
Emulsion stability can be evaluated through visual observation and by monitoring droplet size over time under different storage conditions.[10][11]
Procedure:
-
Divide the emulsion into several aliquots and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At regular intervals (e.g., 1, 7, 14, 30 days), visually inspect the samples for any signs of instability such as creaming, sedimentation, or phase separation.
-
At the same time points, measure the droplet size and PDI as described above to quantify any changes.
Caption: Workflow for emulsion characterization.
Protocol for In Vitro Drug Release Study
This protocol uses a dialysis bag method to assess the release of a model hydrophobic drug from the emulsion.
Materials:
-
Drug-loaded emulsion
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Release medium (e.g., PBS pH 7.4 with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions)
-
Magnetic stirrer and stir plate
-
Thermostatically controlled water bath (37°C)
-
Syringes and needles
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Accurately measure a specific volume (e.g., 1 mL) of the drug-loaded emulsion and place it inside the dialysis bag. Seal both ends of the bag securely.
-
Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL).
-
Place the beaker in a water bath set to 37°C and stir the release medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
Logical Relationships in Formulation
The properties of the final emulsion are dependent on the formulation parameters. Understanding these relationships is key to designing an effective delivery system.
Caption: Formulation parameters vs. emulsion properties.
Concluding Remarks
N-octyldiethanolamine presents itself as a promising surfactant for the formulation of oil-in-water emulsions for research and pharmaceutical applications. The protocols outlined above provide a comprehensive framework for the preparation, characterization, and in vitro evaluation of such emulsions. Further studies are warranted to fully elucidate its performance with various oil phases and active pharmaceutical ingredients, as well as to confirm its biocompatibility and safety profile for specific routes of administration.
References
- 1. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. HLB Calculator - Materials [hlbcalc.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for Ethanol, 2,2'-(octylimino)bis- in Material Science
Introduction
Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine (CAS No. 15520-05-5), is an amphiphilic tertiary amine with significant potential in various material science applications.[1][2] Its molecular structure, featuring a hydrophobic octyl chain and a hydrophilic diethanolamine headgroup, imparts surfactant-like properties, making it an effective corrosion inhibitor, a candidate for self-assembling systems, and a potential component in wood preservation formulations.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound.
Application as a Corrosion Inhibitor for Mild Steel
Ethanol, 2,2'-(octylimino)bis- functions as a corrosion inhibitor by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1] The nitrogen and oxygen atoms in the diethanolamine group act as adsorption centers, while the hydrophobic octyl chain enhances the stability and coverage of the protective film. This inhibitor is particularly effective in acidic and neutral saline environments.
Quantitative Performance Data (Illustrative)
The following table summarizes illustrative data on the corrosion inhibition efficiency of Ethanol, 2,2'-(octylimino)bis- for mild steel in 1 M HCl, as would be determined by electrochemical methods.
| Inhibitor Concentration (ppm) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 1050 | 0 |
| 50 | 210 | 80.0 |
| 100 | 126 | 88.0 |
| 200 | 73.5 | 93.0 |
| 500 | 42 | 96.0 |
Experimental Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization
This protocol describes the determination of corrosion inhibition efficiency using potentiodynamic polarization measurements.
1.2.1. Materials and Equipment
-
Mild steel coupons (e.g., C1018) of known surface area
-
Ethanol, 2,2'-(octylimino)bis-
-
1 M Hydrochloric acid (HCl)
-
Acetone, Ethanol (for cleaning)
-
Distilled or deionized water
-
Potentiostat/Galvanostat with corresponding software
-
Three-electrode corrosion cell (working electrode: mild steel coupon; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum or graphite rod)
-
Polishing papers of various grades (e.g., 240, 400, 600, 800, 1200 grit)
-
Sonicator
1.2.2. Procedure
-
Electrode Preparation:
-
Mechanically polish the mild steel coupons with successively finer grades of polishing paper.
-
Degrease the polished coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and then distilled water.
-
Dry the coupons in a stream of warm air and store them in a desiccator.
-
-
Electrolyte Preparation:
-
Prepare a 1 M HCl solution by diluting concentrated HCl with distilled water.
-
Prepare a stock solution of Ethanol, 2,2'-(octylimino)bis- in 1 M HCl.
-
Prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm) by diluting the stock solution with 1 M HCl.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, the SCE as the reference electrode, and the platinum rod as the counter electrode.
-
Fill the cell with the test solution (starting with the blank, 1 M HCl without inhibitor).
-
Allow the system to stabilize for 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Record the polarization curve.
-
Repeat the measurement for each inhibitor concentration.
-
-
Data Analysis:
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel extrapolation of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) is the corrosion current density without inhibitor and icorr(inh) is the corrosion current density with inhibitor.
-
References
Application Notes and Protocols for Ethanol, 2,2'-(octylimino)bis- in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Ethanol, 2,2'-(octylimino)bis- , also known as N-octyldiethanolamine, in the synthesis of nanoparticles. While direct, published protocols for this specific application are not widely available, this document extrapolates from the known chemical properties of the compound to propose its use as a versatile agent in nanoparticle formulation. The information is intended to guide researchers in developing novel nanoparticle synthesis methodologies.
Introduction to Ethanol, 2,2'-(octylimino)bis-
Ethanol, 2,2'-(octylimino)bis- (CAS No. 15520-05-5) is a tertiary amine with a unique molecular structure that combines a hydrophobic octyl chain with a hydrophilic diethanolamine head. This amphiphilic nature imparts surfactant-like properties, making it an interesting candidate for controlling particle size and stability in nanoparticle synthesis. Furthermore, it possesses three potential donor sites for metal chelation: the tertiary amine nitrogen and the two hydroxyl groups' oxygen atoms, classifying it as a tridentate ligand.[1] This chelating ability can be harnessed to control the release of metal precursors during the synthesis of metallic or metal oxide nanoparticles.
Key Properties Relevant to Nanoparticle Synthesis:
-
Surfactant Properties: The presence of both a hydrophobic tail (octyl group) and a hydrophilic head (diethanolamine) allows it to act as a stabilizing agent, preventing nanoparticle agglomeration.
-
Chelating Agent: Its ability to form stable complexes with various metal ions, such as Cu²⁺ and Zn²⁺, can be utilized to control the nucleation and growth of nanoparticles.[1]
-
pH Buffering: In aqueous solutions, it can act as a pH buffer, which is a critical parameter in many nanoparticle synthesis methods.[1]
-
Low Volatility: Its high boiling point makes it suitable for syntheses conducted at elevated temperatures.[1]
Proposed Application: Synthesis of Metal Oxide Nanoparticles
Based on its properties, Ethanol, 2,2'-(octylimino)bis- is proposed as a dual-function agent—a chelating agent and a capping/stabilizing agent—in the co-precipitation synthesis of metal oxide nanoparticles (e.g., Zinc Oxide, Copper Oxide).
Proposed Mechanism of Action
The proposed mechanism involves two key stages:
-
Chelation of Metal Precursor: Ethanol, 2,2'-(octylimino)bis- forms a stable complex with the metal salt precursor in the reaction mixture. This chelation controls the concentration of free metal ions, thereby regulating the rate of nucleation.
-
Surface Capping and Stabilization: As the nanoparticles form and grow, the Ethanol, 2,2'-(octylimino)bis- molecules adsorb onto their surface. The hydrophobic octyl chains extend into the solvent, providing steric hindrance that prevents aggregation and stabilizes the nanoparticle dispersion.
Experimental Protocol: Proposed Synthesis of Zinc Oxide (ZnO) Nanoparticles
This protocol describes a hypothetical method for synthesizing ZnO nanoparticles using Ethanol, 2,2'-(octylimino)bis- as a chelating and capping agent.
Materials and Equipment
| Reagent/Equipment | Specification |
| Zinc Acetate Dihydrate | Zn(CH₃COO)₂·2H₂O, ACS grade |
| Ethanol, 2,2'-(octylimino)bis- | C₁₂H₂₇NO₂, ≥98% purity |
| Sodium Hydroxide (NaOH) | ACS grade |
| Ethanol (Absolute) | ≥99.5% |
| Deionized Water | 18.2 MΩ·cm |
| Magnetic Stirrer with Hotplate | |
| Condenser | |
| Centrifuge | Capable of >4000 x g |
| pH Meter | |
| Round-bottom flask | 250 mL |
Synthesis Procedure
-
Preparation of Precursor Solution:
-
In a 250 mL round-bottom flask, dissolve 1.1 g of Zinc Acetate Dihydrate (5 mmol) in 100 mL of absolute ethanol.
-
Add 1.08 g of Ethanol, 2,2'-(octylimino)bis- (5 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and chelation.
-
-
Nanoparticle Precipitation:
-
Attach a condenser to the flask and place it on a magnetic stirrer with a hotplate.
-
Heat the solution to 60°C while stirring.
-
Prepare a 0.5 M solution of NaOH in ethanol.
-
Add the NaOH solution dropwise to the heated precursor solution until the pH reaches 10-11. A milky white precipitate should form.
-
-
Aging and Growth:
-
Maintain the reaction mixture at 60°C with continuous stirring for 2 hours to allow for the growth and crystallization of the nanoparticles.
-
-
Purification:
-
Allow the solution to cool to room temperature.
-
Transfer the suspension to centrifuge tubes and centrifuge at 4000 x g for 15 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 50 mL of absolute ethanol.
-
Repeat the centrifugation and washing step twice more with ethanol, followed by two washes with deionized water to remove unreacted precursors and byproducts.
-
-
Drying:
-
After the final wash, dry the nanoparticle pellet in a vacuum oven at 60°C for 12 hours.
-
Characterization
The synthesized nanoparticles should be characterized to determine their physicochemical properties.
| Property | Characterization Technique | Expected Outcome |
| Size and Morphology | Transmission Electron Microscopy (TEM) | Quasi-spherical nanoparticles with a narrow size distribution. The average particle size can be tuned by varying the concentration of the capping agent. |
| Crystalline Structure | X-ray Diffraction (XRD) | Diffraction peaks corresponding to the wurtzite structure of ZnO. |
| Surface Functionalization | Fourier-Transform Infrared (FTIR) Spectroscopy | Peaks corresponding to C-H and O-H stretching, confirming the presence of Ethanol, 2,2'-(octylimino)bis- on the nanoparticle surface.[1] |
| Optical Properties | UV-Vis Spectroscopy | A characteristic absorption peak for ZnO nanoparticles, typically in the range of 360-380 nm. |
| Colloidal Stability | Dynamic Light Scattering (DLS) and Zeta Potential | A narrow particle size distribution in solution and a zeta potential value indicating good colloidal stability. |
Potential Applications in Drug Development
Nanoparticles synthesized using Ethanol, 2,2'-(octylimino)bis- as a capping agent may have several applications in drug development:
-
Drug Delivery: The hydrophobic octyl chains on the nanoparticle surface can facilitate the encapsulation of hydrophobic drugs.
-
Biocompatibility: The diethanolamine head group may offer sites for further functionalization with targeting ligands or biocompatible polymers like polyethylene glycol (PEG).
-
Controlled Release: The chelation properties could be explored for developing stimuli-responsive drug release systems.
Conclusion
Ethanol, 2,2'-(octylimino)bis- presents itself as a promising, multifunctional agent for the synthesis of nanoparticles. Its dual role as a chelating and capping agent offers a simplified, one-pot synthesis approach. The proposed protocol for ZnO nanoparticles serves as a starting point for researchers to explore the full potential of this compound in designing novel nanomaterials for various scientific and therapeutic applications. Further optimization of reaction parameters is encouraged to tailor the nanoparticle properties for specific needs.
References
N-octyldiethanolamine as a pH Buffering Agent in Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-octyldiethanolamine (ODEOA) is a tertiary amine with potential applications as a pH buffering agent in various formulations. Its chemical structure, featuring a long alkyl chain and two hydroxyl groups, imparts both hydrophobic and hydrophilic characteristics, suggesting its utility in non-aqueous and emulsion-based systems. With a pKa of approximately 9.0, ODEOA is suitable for buffering in the alkaline pH range.[1] While its primary documented use is in industrial applications such as metalworking fluids as a corrosion inhibitor and pH adjuster, its properties merit investigation for specialized pharmaceutical formulations where a lipophilic buffering agent may be advantageous.[1]
These application notes provide a framework for researchers and formulation scientists to evaluate N-octyldiethanolamine as a potential pH buffering agent in pharmaceutical and research formulations. The following sections detail the physicochemical properties of ODEOA, protocols for determining its buffering capacity, and methods for assessing its stability and compatibility with other formulation components.
Physicochemical Properties of N-octyldiethanolamine
A summary of the key physicochemical properties of N-octyldiethanolamine is presented in Table 1. Understanding these properties is crucial for designing relevant experiments and for the successful incorporation of this molecule into a formulation.
| Property | Value | Reference |
| Chemical Formula | C12H27NO2 | [2] |
| Molecular Weight | 217.35 g/mol | [2] |
| Appearance | Liquid | [2] |
| pKa | 9.0 | [1] |
| Boiling Point | 319 °C at 1 atm | [1] |
| Solubility | Soluble in mineral oils, alcohols, and esters; dispersible in water. | [1] |
Experimental Protocols
Protocol 1: Determination of Buffering Capacity of N-octyldiethanolamine
This protocol outlines the procedure to determine the buffering capacity of N-octyldiethanolamine in a relevant solvent system. The buffering capacity (β) is a measure of the resistance of a buffer solution to pH change upon the addition of an acid or base.
Materials:
-
N-octyldiethanolamine
-
Hydrochloric acid (HCl), 0.1 N standardized solution
-
Sodium hydroxide (NaOH), 0.1 N standardized solution
-
Appropriate solvent (e.g., water, ethanol/water mixture, or a non-aqueous solvent relevant to the intended application)
-
Calibrated pH meter with an appropriate electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers
Procedure:
-
Preparation of the Buffer Solution:
-
Prepare a solution of N-octyldiethanolamine at a desired concentration (e.g., 50 mM) in the selected solvent.
-
Adjust the initial pH of the solution to a value near the pKa of ODEOA (approximately 9.0) using 0.1 N HCl or 0.1 N NaOH. Record the initial volume and pH.
-
-
Titration with Acid:
-
Place a known volume (e.g., 50 mL) of the prepared buffer solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution and monitor the pH continuously.
-
Titrate the solution by adding small, known increments (e.g., 0.1 mL) of 0.1 N HCl from a burette.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped by at least 2 pH units from the starting pH.
-
-
Titration with Base:
-
Repeat the procedure using a fresh 50 mL aliquot of the prepared buffer solution, this time titrating with 0.1 N NaOH until the pH has increased by at least 2 pH units.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of acid or base added.
-
Calculate the buffering capacity (β) at different pH values using the following formula: β = ΔB / ΔpH Where:
-
ΔB is the moles of acid or base added per liter of buffer solution.
-
ΔpH is the change in pH.
-
-
The buffering capacity is highest at the pKa of the buffering agent.
-
Expected Outcome:
The experiment will yield a titration curve and a profile of the buffering capacity of N-octyldiethanolamine as a function of pH. This data is essential for determining the effective pH range for which ODEOA can be used as a buffering agent in the tested solvent system.
Protocol 2: Stability Assessment of N-octyldiethanolamine in a Formulation
This protocol describes a general approach to assess the chemical stability of N-octyldiethanolamine within a specific formulation under various stress conditions.
Materials:
-
Test formulation containing N-octyldiethanolamine.
-
Control formulation (without N-octyldiethanolamine, if applicable).
-
Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).
-
Analytical instrumentation for the quantification of N-octyldiethanolamine and its potential degradants (e.g., HPLC-UV, GC-MS).
-
pH meter.
Procedure:
-
Sample Preparation and Storage:
-
Prepare a batch of the test formulation and package it in the intended container-closure system.
-
Store the samples in the stability chambers under the specified conditions.
-
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
-
Analytical Testing:
-
At each time point, analyze the samples for the following:
-
Appearance: Visual inspection for any changes in color, clarity, or for the presence of precipitation.
-
pH: Measure the pH of the formulation to assess the continued buffering performance.
-
Assay of N-octyldiethanolamine: Quantify the concentration of ODEOA using a validated analytical method to determine any degradation.
-
Degradation Products: Screen for the presence of any degradation products. If any are detected, they should be identified and quantified.
-
-
Data Analysis:
-
Tabulate the results for appearance, pH, and the concentration of N-octyldiethanolamine at each time point and storage condition.
-
Plot the concentration of N-octyldiethanolamine against time to determine the degradation kinetics and predict the shelf-life of the formulation.
Protocol 3: Compatibility Study of N-octyldiethanolamine with Active Pharmaceutical Ingredients (APIs) and Other Excipients
This protocol provides a framework for evaluating the compatibility of N-octyldiethanolamine with an API and other excipients in a formulation.
Materials:
-
N-octyldiethanolamine
-
Active Pharmaceutical Ingredient (API)
-
Other excipients in the formulation
-
Analytical instrumentation for the analysis of the API and ODEOA (e.g., HPLC, DSC, FTIR).
Procedure:
-
Binary Mixtures:
-
Prepare binary mixtures of N-octyldiethanolamine with the API and with each of the other excipients in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).
-
Analyze the samples at the initial and final time points using techniques such as:
-
HPLC: To check for any degradation of the API or ODEOA.
-
Differential Scanning Calorimetry (DSC): To observe any changes in melting points or the appearance of new thermal events, which could indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect any changes in the functional groups of the molecules, suggesting a chemical interaction.
-
-
-
Full Formulation:
-
Conduct a stability study on the complete formulation as described in Protocol 2, paying close attention to the stability of the API.
-
Data Analysis:
-
Compare the analytical data from the initial and final time points.
-
Any significant changes in the purity, thermal behavior, or spectral properties of the components in the binary mixtures or the full formulation would indicate a potential incompatibility.
Visualizations
References
Application Notes and Protocols for "Ethanol, 2,2'-(octylimino)bis-" in Metalworking Fluids
Introduction
"Ethanol, 2,2'-(octylimino)bis-", also known as N-octyldiethanolamine (CAS No. 15520-05-5), is a multifunctional alkanolamine utilized in the formulation of metalworking fluids.[1] Its primary functions are to provide corrosion inhibition for ferrous metals and to act as a pH buffering agent.[1][2] Additionally, it exhibits potential as a biocide to control microbial growth within the fluid.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing this compound in metalworking fluid formulations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of "Ethanol, 2,2'-(octylimino)bis-" is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 15520-05-5 | [3][4][5] |
| Molecular Formula | C12H27NO2 | [1][4][5] |
| Molecular Weight | 217.35 g/mol | [3][4][5] |
| Appearance | Liquid | [4] |
| Boiling Point | 319 °C @ 102.1 kPa | [6] |
| Flash Point | 161 °C @ 101.3 kPa | [6] |
| Density | 0.949 g/cm³ | [4] |
| Solubility | Soluble in mineral oils, alcohols, and esters; dispersible in water. | [2] |
Applications in Metalworking Fluids
"Ethanol, 2,2'-(octylimino)bis-" is a versatile additive in metalworking fluids, contributing to the following performance aspects:
-
Corrosion Inhibition: It forms a protective film on metal surfaces, preventing corrosion of workpieces and machine components.[1] The mechanism involves the adsorption of the molecule onto the metal surface through its polar amine and hydroxyl groups, with the octyl group providing a hydrophobic barrier.
-
pH Buffering: As a weak base, it helps to maintain the alkaline pH of the metalworking fluid, which is crucial for corrosion control and inhibiting microbial growth.[1][2]
-
Biocidal Activity: The surfactant nature of the molecule, with its hydrophilic head and lipophilic tail, can disrupt the cell membranes of microorganisms, leading to cell death.[7] While its potential as a biocide is recognized, it is often used in conjunction with other registered biocides for broad-spectrum and long-lasting efficacy.[1]
Data Presentation: Performance Metrics (Illustrative)
The following tables present illustrative quantitative data for the performance of "Ethanol, 2,2'-(octylimino)bis-" in a typical semi-synthetic metalworking fluid formulation. Note: These values are examples and actual performance will vary depending on the specific formulation and application.
Table 2: Corrosion Inhibition Performance on Cast Iron (Illustrative)
| Concentration of "Ethanol, 2,2'-(octylimino)bis-" (% w/w in fluid) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 (Control) | 50 | 0 |
| 0.5 | 15 | 70 |
| 1.0 | 8 | 84 |
| 2.0 | 4 | 92 |
Table 3: Biocidal Efficacy Against Pseudomonas aeruginosa (Illustrative)
| Concentration of "Ethanol, 2,2'-(octylimino)bis-" (% w/w in fluid) | Log Reduction after 24 hours |
| 0 (Control) | 0.1 |
| 0.5 | 1.5 |
| 1.0 | 3.2 |
| 2.0 | 5.0 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of "Ethanol, 2,2'-(octylimino)bis-" in metalworking fluids are provided below.
Protocol 1: Evaluation of Corrosion Inhibition
This protocol is based on the principles of the ASTM G31 standard for laboratory immersion corrosion testing of metals.[6][7][8]
Objective: To determine the corrosion inhibition efficiency of "Ethanol, 2,2'-(octylimino)bis-" in a metalworking fluid.
Materials:
-
Metal coupons (e.g., cast iron, steel alloys) of known surface area.
-
Metalworking fluid base formulation.
-
"Ethanol, 2,2'-(octylimino)bis-".
-
Beakers or other suitable containers.
-
Analytical balance.
-
Drying oven.
-
Desiccator.
Procedure:
-
Coupon Preparation:
-
Clean metal coupons with a suitable solvent to remove any oil or grease.
-
Abrade the surface of the coupons with sandpaper to ensure a uniform surface finish.
-
Clean the coupons again with solvent, rinse with deionized water, and dry thoroughly.
-
Weigh each coupon to the nearest 0.1 mg and record the initial weight.
-
-
Fluid Preparation:
-
Prepare the metalworking fluid formulation with varying concentrations of "Ethanol, 2,2'-(octylimino)bis-" (e.g., 0%, 0.5%, 1.0%, 2.0% w/w).
-
Prepare a control fluid without the inhibitor.
-
-
Immersion Test:
-
Place each prepared coupon in a separate beaker containing the test fluid, ensuring the coupon is fully submerged.
-
Cover the beakers to prevent evaporation.
-
Maintain the beakers at a constant temperature (e.g., ambient or elevated to simulate working conditions) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Coupon Cleaning and Final Weighing:
-
After the immersion period, carefully remove the coupons from the fluids.
-
Clean the coupons to remove any corrosion products according to standard procedures (e.g., using an appropriate acid solution with an inhibitor, followed by brushing).
-
Rinse the coupons with deionized water and dry them in an oven.
-
Cool the coupons in a desiccator and reweigh them to the nearest 0.1 mg.
-
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss for each coupon.
-
Calculate the corrosion rate (CR) in mils per year (mpy) using the formula: CR (mpy) = (K * W) / (A * T * D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE) in percent using the formula: IE (%) = [(CR_control - CR_inhibitor) / CR_control] * 100
-
Protocol 2: Evaluation of Biocidal Efficacy
This protocol is based on the principles of the ASTM E2275 standard for evaluating the bioresistance of water-miscible metalworking fluids.[1][3][9]
Objective: To determine the biocidal efficacy of "Ethanol, 2,2'-(octylimino)bis-" against a specific microorganism in a metalworking fluid.
Materials:
-
Metalworking fluid base formulation.
-
"Ethanol, 2,2'-(octylimino)bis-".
-
Culture of a relevant microorganism (e.g., Pseudomonas aeruginosa, Fusarium solani).
-
Sterile containers.
-
Incubator.
-
Plate count agar or other suitable growth medium.
-
Serial dilution blanks.
-
Spread plates.
Procedure:
-
Fluid Preparation:
-
Prepare the metalworking fluid formulation with varying concentrations of "Ethanol, 2,2'-(octylimino)bis-" (e.g., 0%, 0.5%, 1.0%, 2.0% w/w) and sterilize.
-
Prepare a sterile control fluid without the biocide.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each test fluid with the microorganism to achieve a final concentration of approximately 10⁶ CFU/mL.
-
-
Incubation:
-
Incubate the inoculated fluids at a suitable temperature (e.g., 25-30°C) with agitation.
-
-
Sampling and Plating:
-
At specified time intervals (e.g., 0, 24, 48, and 72 hours), take a sample from each fluid.
-
Perform serial dilutions of each sample.
-
Plate the dilutions onto the growth medium using the spread plate technique.
-
-
Colony Counting and Calculation:
-
Incubate the plates until colonies are visible.
-
Count the number of colonies on each plate and calculate the number of colony-forming units per milliliter (CFU/mL) for each sample.
-
Calculate the log reduction in microbial population for each concentration of the biocide compared to the control at each time point.
-
Mandatory Visualization
Caption: Experimental workflows for evaluating corrosion inhibition and biocidal efficacy.
Caption: General mechanisms of action for corrosion inhibition and biocidal activity.
Safety and Handling
"Ethanol, 2,2'-(octylimino)bis-" should be handled in a well-ventilated area.[9] Users should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and protective clothing.[3][6][9] Avoid contact with skin and eyes.[3][6] In case of contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[6][9] Do not ingest.[6] Store in a cool, dry, and well-ventilated place in tightly closed containers.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Technical Analysis [stle.org]
- 2. products.basf.com [products.basf.com]
- 3. Feature [stle.org]
- 4. 3′-Amino modifications enhance the antifungal properties of N4-alkyl-5-methylcytidines for potential biocides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. eastman.com [eastman.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols: Ethanol, 2,2'-(octylimino)bis- in Lubricant and Grease Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, as a functional additive in the formulation of lubricants and greases. This document outlines its primary roles, mechanisms of action, and protocols for evaluating its performance.
Introduction
Ethanol, 2,2'-(octylimino)bis- (CAS No. 15520-05-5) is a tertiary amine with a distinct molecular structure comprising a hydrophobic octyl chain and a hydrophilic diethanolamine head group.[1] This amphiphilic nature makes it a versatile additive in lubricant and grease formulations, where it primarily functions as a corrosion inhibitor and a pH buffering agent.[1] Its high boiling point also classifies it as a low volatile organic compound (VOC), which is advantageous in many industrial applications.[1]
Key Applications and Functions
-
Corrosion Inhibition: Ethanol, 2,2'-(octylimino)bis- is recognized for its utility as a corrosion inhibitor, particularly in metalworking fluids and industrial lubricants.[1] It forms a protective film on metal surfaces, preventing corrosive agents from initiating degradation.
-
pH Buffering: In water-based lubricants and metalworking fluids, maintaining an alkaline pH is crucial to prevent microbial growth and corrosion. Ethanol, 2,2'-(octylimino)bis- acts as a pH buffering additive to maintain the desired alkalinity.[1]
-
Emulsification: Due to its surfactant-like structure, it can also contribute to the stability of oil-in-water emulsions, which are common in soluble oils and semi-synthetic metalworking fluids.
Mechanism of Action
The primary mechanism by which Ethanol, 2,2'-(octylimino)bis- provides corrosion protection is through the adsorption of its molecules onto the metal surface. The nitrogen and oxygen atoms in the diethanolamine head group possess lone pairs of electrons, which can coordinate with the vacant orbitals of the metal atoms. This interaction, coupled with the hydrophobic barrier provided by the octyl tail, creates a dense, protective layer that inhibits both anodic and cathodic corrosion reactions.
References
Application Notes and Protocols for the Gas Chromatographic Analysis of Ethanol, 2,2'-(octylimino)bis-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of "Ethanol, 2,2'-(octylimino)bis-," also known as N-octyldiethanolamine, using gas chromatography (GC). Due to the polar nature of this tertiary amine containing two hydroxyl groups, direct analysis can be challenging, often resulting in poor peak shape and column adsorption.[1] Therefore, a derivatization step is recommended to improve its volatility and chromatographic performance.[2][3]
Overview and Principle
"Ethanol, 2,2'-(octylimino)bis-" is a tertiary amine with a molecular weight of 217.35 g/mol .[4] Its structure, which includes a long alkyl chain and two polar hydroxyl groups, presents unique challenges for GC analysis. Direct injection can lead to significant peak tailing and low sensitivity. To circumvent these issues, a derivatization method using propyl chloroformate is proposed. This reagent reacts with the hydroxyl groups to form less polar carbamate derivatives, which are more amenable to GC analysis.
The overall analytical workflow involves sample preparation, derivatization, GC separation, and detection.
Experimental Protocols
Sample Preparation
The choice of sample preparation will depend on the sample matrix. For samples in aqueous solutions, a liquid-liquid extraction (LLE) is recommended to isolate the analyte.
Protocol for Liquid-Liquid Extraction (LLE):
-
To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., hexane or a 1:4 mixture of chloroform and iso-octane).
-
Adjust the pH of the aqueous phase to between 9.0 and 10.0 with a sodium borate buffer to ensure the amine is in its free base form.[5]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the organic (upper) layer containing the analyte.
-
Repeat the extraction process on the aqueous phase with a fresh aliquot of organic solvent to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile) for derivatization.
Derivatization Protocol
This protocol is based on the use of propyl chloroformate, a common derivatizing agent for primary and secondary amines that can also be adapted for hydroxyl groups.
-
To the reconstituted sample extract, add an equal volume of a propyl chloroformate solution in an aprotic solvent like acetonitrile.[5]
-
Add an equal volume of a sodium borate buffer (pH 9.0-10.0).[5]
-
Shake the vial for 1-5 minutes at room temperature to complete the reaction.[5]
-
Perform a liquid-liquid extraction by adding hexane to the reaction mixture. The derivatized, less polar analyte will partition into the hexane layer.[5]
-
Collect the hexane (upper) layer for GC analysis.
Gas Chromatography (GC) Method
The following GC conditions are a starting point and may require optimization for specific instrumentation and applications.
| Parameter | Condition |
| GC System | Agilent GC system or equivalent |
| Column | Agilent CP-Sil 13 CB (50 m x 0.32 mm, 1.2 µm film thickness) or similar[6] |
| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min[2] |
| Injector | Splitless mode[2] |
| Injector Temperature | 270 °C |
| Oven Program | Initial temperature: 50 °C, hold for 2 min |
| Ramp 1: 5 °C/min to 140 °C, hold for 3 min | |
| Ramp 2: 10 °C/min to 200 °C | |
| Ramp 3: 20 °C/min to 240 °C, hold for 10 min[2] | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 275 °C[6] |
| Injection Volume | 1 µL |
Data Presentation
Quantitative analysis should be performed by generating a calibration curve with standards of derivatized "Ethanol, 2,2'-(octylimino)bis-". The results can be summarized in the following table.
| Parameter | Value |
| Retention Time (min) | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Linearity (R²) | To be determined experimentally |
| Recovery (%) | To be determined experimentally |
| Relative Standard Deviation (RSD, %) | To be determined experimentally |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol.
Caption: Experimental workflow for GC analysis of Ethanol, 2,2'-(octylimino)bis-.
Logical Relationship of Analytical Steps
This diagram outlines the key logical steps and considerations for the method.
Caption: Logical steps for the analysis of Ethanol, 2,2'-(octylimino)bis-.
References
"Ethanol, 2,2'-(octylimino)bis-": A Versatile Ligand for Metal Chelation in Research and Drug Development
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Ethanol, 2,2'-(octylimino)bis-", also known by its synonyms N,N-Bis(2-hydroxyethyl)octylamine and octyldiethanolamine, is a tridentate ligand with significant potential in metal chelation applications. Its molecular structure, featuring a tertiary amine nitrogen and two hydroxyl groups, allows for the formation of stable coordination complexes with a variety of metal ions. This document provides an overview of its properties, potential applications in metal chelation, and generalized protocols for its use and characterization. While specific quantitative data for this particular ligand is not extensively available in public literature, this guide offers a foundational approach based on established methodologies for similar chelating agents.
Introduction to "Ethanol, 2,2'-(octylimino)bis-"
"Ethanol, 2,2'-(octylimino)bis-" (CAS No. 15520-05-5) is an organic compound with the molecular formula C₁₂H₂₇NO₂. It is recognized for its utility as a surfactant, corrosion inhibitor, and as an intermediate in organic synthesis. Its ability to act as a tridentate ligand, donating electrons from its nitrogen and two oxygen atoms, makes it an effective chelating agent for various metal ions, including transition metals like copper (Cu²⁺) and zinc (Zn²⁺). This chelating property is the basis for its application in diverse fields, from industrial processes to potential therapeutic strategies.
Chemical Structure:
Caption: Molecular structure of Ethanol, 2,2'-(octylimino)bis-.
Applications in Metal Chelation
The primary applications of "Ethanol, 2,2'-(octylimino)bis-" as a metal chelator stem from its ability to form stable complexes with metal ions.
Corrosion Inhibition
Organic compounds containing heteroatoms like nitrogen and oxygen are effective corrosion inhibitors for metals, particularly in acidic media. They function by adsorbing onto the metal surface and forming a protective film. The lone pair of electrons on the nitrogen and oxygen atoms of "Ethanol, 2,2'-(octylimino)bis-" facilitates its adsorption onto the surface of metals like mild steel, thereby inhibiting the corrosion process. This makes it a valuable component in industrial formulations such as cutting fluids and metalworking lubricants.
Biopharmaceutical and Research Applications
The ability to chelate metal ions is crucial in various biological and pharmaceutical contexts. Metal ions play vital roles in numerous physiological processes, and their dysregulation is implicated in several diseases. Chelating agents can be used to:
-
Control metal ion concentration: In research settings, chelators are used to control the concentration of free metal ions in experimental buffers to study the metal-dependency of enzymes and other biological processes.
-
Therapeutic potential: Chelation therapy is a medical treatment for heavy metal poisoning. While "Ethanol, 2,2'-(octylimino)bis-" is not a clinically approved chelating drug, its structural motifs are of interest in the design of new therapeutic agents.
-
Drug delivery: Metal complexes of organic ligands can exhibit unique biological activities and are being explored as potential therapeutic agents.
Quantitative Data on Metal Chelation
The following table provides a template for how such data would be presented. Researchers are encouraged to determine these values experimentally for their specific applications.
Table 1: Template for Stability Constants (log K) of Metal-"Ethanol, 2,2'-(octylimino)bis-" Complexes
| Metal Ion | Log K₁ | Log K₂ | Overall Log β₂ | Experimental Conditions |
| Cu²⁺ | TBD | TBD | TBD | e.g., 25°C, 0.1 M ionic strength |
| Ni²⁺ | TBD | TBD | TBD | e.g., 25°C, 0.1 M ionic strength |
| Zn²⁺ | TBD | TBD | TBD | e.g., 25°C, 0.1 M ionic strength |
| Co²⁺ | TBD | TBD | TBD | e.g., 25°C, 0.1 M ionic strength |
| Fe²⁺/Fe³⁺ | TBD | TBD | TBD | e.g., 25°C, 0.1 M ionic strength |
TBD: To Be Determined experimentally.
Experimental Protocols
The following are generalized protocols for the synthesis, characterization, and evaluation of the metal chelating properties of "Ethanol, 2,2'-(octylimino)bis-".
Protocol for Synthesis of a Metal-"Ethanol, 2,2'-(octylimino)bis-" Complex (e.g., Copper(II) Complex)
This protocol describes a general procedure for the synthesis of a metal complex.
Caption: General workflow for synthesizing a metal complex.
Materials:
-
"Ethanol, 2,2'-(octylimino)bis-"
-
Metal salt (e.g., CuCl₂·2H₂O)
-
Ethanol
-
Deionized water
-
Base (e.g., NaOH or triethylamine) for pH adjustment
Procedure:
-
Ligand Solution: Dissolve a specific molar amount of "Ethanol, 2,2'-(octylimino)bis-" in ethanol.
-
Metal Salt Solution: In a separate flask, dissolve an equimolar or desired molar ratio of the metal salt in deionized water or ethanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment and Reaction: Adjust the pH of the mixture to a neutral or slightly basic range using a suitable base. The optimal pH will depend on the metal ion. Heat the mixture to reflux for a specified period (e.g., 2-4 hours) to ensure complete complex formation.
-
Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, the solvent may need to be partially evaporated to induce crystallization.
-
Purification: Wash the isolated solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials. The complex can be further purified by recrystallization.
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.
Protocol for Determination of Stability Constants by Potentiometric Titration
This protocol outlines the determination of protonation constants of the ligand and the stability constants of its metal complexes.
Caption: Workflow for determining stability constants.
Materials:
-
"Ethanol, 2,2'-(octylimino)bis-"
-
Standardized strong acid (e.g., HCl or HNO₃)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Metal salt solution of known concentration
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-precision pH meter and electrode
-
Thermostated titration vessel
Procedure:
-
Solution Preparation: Prepare solutions of the ligand, strong acid, and metal salt at known concentrations in a background electrolyte of constant ionic strength.
-
Titrations: Perform a series of titrations at a constant temperature:
-
Titration of the strong acid with the strong base.
-
Titration of the strong acid and the ligand with the strong base.
-
Titration of the strong acid, the ligand, and the metal salt with the strong base.
-
-
Data Collection: Record the pH of the solution after each addition of the titrant (strong base).
-
Data Analysis:
-
From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) at different pH values to determine the ligand's protonation constants.
-
Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at different pH values.
-
Plot n̄ versus pL (-log[L]) to generate the formation curve.
-
Determine the stepwise stability constants (log K) from the formation curve, typically at half-n̄ values (e.g., log K₁ at n̄ = 0.5).
-
Protocol for Evaluation of Corrosion Inhibition
This protocol provides a general outline for assessing the corrosion inhibition properties using the weight loss method.
Caption: Workflow for evaluating corrosion inhibition.
Materials:
-
Metal coupons (e.g., mild steel)
-
Corrosive medium (e.g., 1 M HCl)
-
"Ethanol, 2,2'-(octylimino)bis-" as the inhibitor
-
Acetone and deionized water for cleaning
-
Analytical balance
Procedure:
-
Coupon Preparation: Polish the metal coupons to a mirror finish, degrease with acetone, wash with deionized water, and dry. Weigh the coupons accurately.
-
Inhibitor Solutions: Prepare the corrosive medium with and without various concentrations of "Ethanol, 2,2'-(octylimino)bis-".
-
Immersion Test: Immerse the prepared coupons in the test solutions for a specific period (e.g., 6, 12, or 24 hours) at a constant temperature.
-
Coupon Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products, wash with deionized water and acetone, dry, and reweigh.
-
Calculations:
-
Calculate the weight loss for each coupon.
-
Determine the corrosion rate (CR) using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without the inhibitor and CRᵢ is the corrosion rate with the inhibitor.
-
Table 2: Template for Corrosion Inhibition Data
| Inhibitor Concentration (M) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | TBD | TBD | - |
| 1 x 10⁻⁵ | TBD | TBD | TBD |
| 1 x 10⁻⁴ | TBD | TBD | TBD |
| 1 x 10⁻³ | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Signaling Pathways and Logical Relationships
The interaction of "Ethanol, 2,2'-(octylimino)bis-" with metal ions does not directly implicate a specific signaling pathway in the absence of a defined biological context. However, in a broader sense, the chelation of essential metal ions can influence various cellular processes. For instance, altering the bioavailability of zinc, a cofactor for numerous enzymes and transcription factors, could indirectly affect signaling pathways related to cell proliferation, apoptosis, and immune responses. Further research is required to elucidate any specific biological effects of its metal complexes.
Conclusion
"Ethanol, 2,2'-(octylimino)bis-" is a promising tridentate ligand for metal chelation with potential applications in corrosion inhibition and as a tool in biological and pharmaceutical research. The provided protocols offer a starting point for the synthesis, characterization, and evaluation of its metal chelating properties. It is imperative for researchers to experimentally determine the specific quantitative parameters, such as stability constants and inhibition efficiencies, for their particular systems of interest to fully harness the potential of this versatile molecule.
Application Notes and Protocols for N-Octyldiethanolamine Derivatives: Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of N-octyldiethanolamine derivatives, focusing on their synthesis, mechanism of action, and methods for evaluating their efficacy and safety. The information is intended to guide researchers in the exploration of these compounds as potential antimicrobial agents.
Introduction
N-octyldiethanolamine derivatives, particularly those forming quaternary ammonium salts (QAS), are cationic surfactants that exhibit broad-spectrum antimicrobial activity. Their amphiphilic nature, characterized by a positively charged hydrophilic head and a long hydrophobic alkyl chain, allows them to interact with and disrupt the negatively charged cell membranes of microorganisms. This mechanism of action makes them effective against a range of bacteria and fungi and less likely to induce resistance compared to agents with highly specific cellular targets. The octyl (C8) alkyl chain is a key structural feature influencing the balance between antimicrobial efficacy and potential cytotoxicity.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of N-octyldiethanolamine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for representative N-octyldiethanolamine quaternary ammonium salts against common microbial strains.
| Compound/Derivative | Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| N-octyl-N,N-di(2-hydroxyethyl)ammonium chloride | Staphylococcus aureus | Positive | 16 | [Fictional Data] |
| N-octyl-N,N-di(2-hydroxyethyl)ammonium chloride | Bacillus subtilis | Positive | 8 | [Fictitious Example] |
| N-octyl-N,N-di(2-hydroxyethyl)ammonium chloride | Escherichia coli | Negative | 32 | [Fictional Data] |
| N-octyl-N,N-di(2-hydroxyethyl)ammonium chloride | Pseudomonas aeruginosa | Negative | 64 | [Fictitious Example] |
| N-octyl-N,N-di(2-hydroxyethyl)ammonium chloride | Candida albicans | N/A (Fungus) | 16 | [Fictional Data] |
Note: The data presented in this table is illustrative and may not represent actual experimental values. Researchers should determine MIC values based on their specific derivatives and experimental conditions.
Experimental Protocols
Synthesis of N-Octyldiethanolamine Quaternary Ammonium Salts
A common method for the synthesis of N-octyldiethanolamine quaternary ammonium salts is through the Menshutkin reaction, which involves the alkylation of a tertiary amine.[1][2]
Materials:
-
N-octyldiethanolamine
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous solvent (e.g., acetonitrile, ethanol)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-octyldiethanolamine in the anhydrous solvent.
-
Add a stoichiometric equivalent or a slight excess of the alkyl halide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure quaternary ammonium salt.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of N-octyldiethanolamine quaternary ammonium salts.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]
Materials:
-
N-octyldiethanolamine derivative stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
In the first column of a 96-well plate, add the highest concentration of the test compound in broth.
-
Perform serial two-fold dilutions across the plate by transferring a fixed volume of the compound solution to the next well containing fresh broth.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the prepared inoculum to all wells containing the compound dilutions and the positive control wells. Do not add inoculum to the negative control wells.
-
-
Incubation:
-
Incubate the microtiter plates at the optimal temperature for the microorganism (e.g., 35-37 °C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
N-octyldiethanolamine derivative stock solution
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-octyldiethanolamine derivative in complete cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.
-
Mechanism of Action
The primary mechanism of antimicrobial action for N-octyldiethanolamine derivatives, particularly quaternary ammonium salts, involves the disruption of the microbial cell membrane.[6]
-
Adsorption and Penetration: The positively charged head of the QAS molecule is attracted to the negatively charged components of the microbial cell surface. The hydrophobic octyl tail then penetrates the lipid bilayer of the cell membrane.
-
Membrane Disruption: The insertion of the QAS molecules into the membrane disrupts the packing of the phospholipid molecules, leading to a loss of membrane integrity and fluidity.
-
Leakage of Cellular Contents: This disruption creates pores or channels in the membrane, causing the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.
-
Enzyme Inhibition and Protein Denaturation: The influx of the QAS and the disruption of the membrane potential can lead to the inhibition of essential membrane-bound enzymes and the denaturation of cellular proteins.
-
Cell Death: The culmination of these events leads to the cessation of metabolic processes and ultimately, cell death.
Caption: Proposed mechanism of antimicrobial action for N-octyldiethanolamine derivatives.
Conclusion
N-octyldiethanolamine derivatives represent a promising class of antimicrobial agents with a well-understood mechanism of action. The protocols outlined in these application notes provide a framework for the synthesis, and the evaluation of the antimicrobial efficacy and cytotoxicity of these compounds. Further research into structure-activity relationships, formulation development, and in vivo efficacy is warranted to fully explore their therapeutic potential.
References
- 1. quora.com [quora.com]
- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethanol, 2,2'-(octylimino)bis-
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Ethanol, 2,2'-(octylimino)bis-, primarily through the N-alkylation of diethanolamine with an octyl halide.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-alkylation of diethanolamine can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Reaction Temperature: Ensure the reaction is conducted at an appropriate temperature. For the reaction between diethanolamine and an octyl halide, a temperature range of 80-100°C is often effective.[1] Excessively high temperatures can lead to degradation of the product.[2]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Choice of Base: The presence of a suitable base is crucial to neutralize the hydrogen halide formed during the reaction and to drive the equilibrium towards the product. Alkali metal carbonates, such as sodium carbonate, are effective in promoting N-alkylation while minimizing side reactions.[1]
-
Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices for SN2 reactions as they solvate the cation of the base, enhancing the nucleophilicity of the amine.[3] However, for the synthesis of N-alkyl diethanolamines, conducting the reaction in an aqueous solution of an alkali metal carbonate has been shown to significantly improve yield and selectivity.[1]
-
Reactivity of Alkyl Halide: The reactivity of the octyl halide follows the order: iodide > bromide > chloride. If you are using octyl chloride and experiencing low conversion, consider switching to octyl bromide or adding a catalytic amount of sodium or potassium iodide to the reaction mixture to facilitate an in-situ Finkelstein reaction.
Question 2: I am observing significant side product formation. How can I improve the selectivity for N-octyldiethanolamine?
Answer:
The primary side reaction of concern in the alkylation of diethanolamine is O-alkylation. Over-alkylation to form a quaternary ammonium salt is less common for secondary amines compared to primary amines but can still occur.
Troubleshooting Steps to Minimize O-Alkylation:
-
Use of an Alkali Metal Carbonate in Water: A key finding in the synthesis of N-alkyl diethanolamines is that conducting the reaction in the presence of an aqueous solution of an alkali metal carbonate, such as sodium carbonate, almost exclusively directs the alkylation to the nitrogen atom, yielding the desired N-octyldiethanolamine with minimal O-alkylation byproducts.[1]
-
Control of Reaction pH: Maintaining a basic pH with a carbonate buffer system helps to keep the hydroxyl groups of diethanolamine protonated, reducing their nucleophilicity and thus disfavoring O-alkylation.
Troubleshooting Steps to Minimize Over-alkylation:
-
Stoichiometry Control: Use a slight excess of diethanolamine relative to the octyl halide. This ensures that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event on the product.
-
Slow Addition of Alkylating Agent: Adding the octyl halide dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, further minimizing the chance of over-alkylation.
Question 3: I am having difficulty purifying the final product. What are the recommended procedures?
Answer:
Purification of N-octyldiethanolamine can be challenging due to the presence of unreacted starting materials, side products, and inorganic salts.
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup can be performed. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer containing the product can then be washed with brine to remove residual water-soluble impurities.
-
Acid-Base Extraction: To separate the amine product from non-basic impurities, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The N-octyldiethanolamine will be protonated and move into the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and the purified product re-extracted into an organic solvent.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
-
Column Chromatography: For high purity requirements, silica gel column chromatography can be used. A common eluent system for amines is a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent streaking of the product on the column.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Ethanol, 2,2'-(octylimino)bis-?
A1: The most common and direct method is the N-alkylation of diethanolamine with an octyl halide (e.g., 1-bromooctane or 1-chlorooctane) in the presence of a base.[1][4]
Q2: Is O-alkylation a significant problem in the synthesis of N-octyldiethanolamine?
A2: While O-alkylation can occur, it can be effectively suppressed by using an alkali metal carbonate in an aqueous reaction medium.[1] Studies have shown that diethanolamine primarily undergoes N-alkylation under these conditions.[5][6]
Q3: What is the role of the base in this reaction?
A3: The base, typically sodium or potassium carbonate, serves two main purposes: it neutralizes the hydrogen halide (e.g., HBr or HCl) produced during the reaction, and it helps to maintain a pH that favors N-alkylation over O-alkylation.[1]
Q4: Can I use other alkylating agents besides octyl halides?
A4: Yes, other alkylating agents such as diethyl sulfate have been used for the N-alkylation of diethanolamine.[1] However, octyl halides are common and effective reagents for introducing the octyl group.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) and visualizing with a suitable stain (e.g., potassium permanganate or ninhydrin for the starting material). Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of N-Alkyl Diethanolamines
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Diethyl sulfate | None | None | 25-35 | 61 | [1] |
| 2 | Diethyl sulfate | Na₂CO₃·H₂O | Water | 92 | 90.5 | [1] |
| 3 | Alkyl Bromide | NaHCO₃ | Water | 80 | Excellent (Qualitative) | [7] |
Experimental Protocols
Detailed Methodology for the Synthesis of Ethanol, 2,2'-(octylimino)bis- via N-Alkylation of Diethanolamine
This protocol is a representative procedure based on established methods for the N-alkylation of diethanolamines.[1]
Materials:
-
Diethanolamine
-
1-Bromooctane
-
Sodium Carbonate Monohydrate (Na₂CO₃·H₂O)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethanolamine (1.0 equivalent).
-
Addition of Base and Solvent: Add a solution of sodium carbonate monohydrate (1.0-1.2 equivalents) dissolved in deionized water.
-
Addition of Alkylating Agent: While stirring, slowly add 1-bromooctane (0.9 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Mandatory Visualization
Caption: Workflow for the synthesis of Ethanol, 2,2'-(octylimino)bis-.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. US2451942A - Preparation of n-alkyl diethanolamines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-octyldiethanolamine Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-octyldiethanolamine in solution. The following information is designed to help you anticipate and prevent degradation, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of N-octyldiethanolamine in my solution?
A1: N-octyldiethanolamine, a tertiary amine, is susceptible to degradation through several pathways, primarily influenced by:
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides, which are precursors to further degradation.
-
Elevated Temperatures: Heat can accelerate degradation reactions, notably the Cope elimination.
-
Light Exposure: UV and visible light can promote photodegradation, especially in the presence of photosensitizers.
-
pH: While N-octyldiethanolamine is more stable in neutral to slightly basic conditions, extreme pH levels can catalyze hydrolysis or other degradation reactions.
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Presence of Nitrosating Agents: In the presence of nitrites (NO₂⁻) under acidic conditions, there is a risk of forming N-nitrosamines, which are potent carcinogens.
Q2: I suspect my N-octyldiethanolamine solution has degraded. What are the likely degradation products?
A2: The degradation of N-octyldiethanolamine can result in several products, depending on the degradation pathway:
-
Cope Elimination Products: This is a major thermal degradation pathway for tertiary amines. The N-oxide intermediate undergoes a syn-elimination to yield N-octyl-N-(2-hydroxyethyl)hydroxylamine and ethene .[1][2][3]
-
Oxidation Products: Initial oxidation forms N-octyldiethanolamine N-oxide . Further oxidation can lead to the cleavage of the C-N bonds, potentially forming smaller aldehydes and amines.
-
N-Nitrosamines: In the presence of nitrosating agents, N-nitroso-N-octyldiethanolamine can be formed. Given the regulatory concern over nitrosamines, preventing their formation is critical.
Q3: How can I prevent the degradation of my N-octyldiethanolamine solution during storage and experiments?
A3: To maintain the stability of your N-octyldiethanolamine solution, adhere to the following best practices:
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Inert Atmosphere: Store and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C) and avoid repeated freeze-thaw cycles. For experimental procedures at elevated temperatures, minimize the duration of heat exposure.
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.
-
pH Control: Maintain the pH of the solution in the neutral to slightly basic range. Use appropriate buffer systems if necessary.
-
Use of Antioxidants: Consider the addition of antioxidants to scavenge free radicals and inhibit oxidative degradation.[4][5][6] Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration should be validated for compatibility with your experimental system.
-
High-Purity Solvents: Use high-purity, peroxide-free solvents for solution preparation.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing my N-octyldiethanolamine solution.
-
Possible Cause: Degradation of N-octyldiethanolamine.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Use a high-resolution mass spectrometer (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to the expected masses of potential degradation products (see Table 2).
-
Review Storage and Handling: Assess if the solution was exposed to air, light, or high temperatures.
-
Perform a Forced Degradation Study: Intentionally stress a small sample of your N-octyldiethanolamine solution (e.g., by heating, exposing to light, or adding an oxidizing agent) and analyze it to see if the unexpected peaks increase. This can help confirm that they are indeed degradation products.
-
Issue 2: My experimental results are inconsistent, and I suspect the concentration of my N-octyldiethanolamine stock solution is changing over time.
-
Possible Cause: Ongoing degradation of the stock solution.
-
Troubleshooting Steps:
-
Implement a Stability Testing Protocol: Regularly analyze your stock solution using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS) to monitor the concentration of the active ingredient and the formation of any degradation products.
-
Re-evaluate Storage Conditions: Ensure the stock solution is stored under optimal conditions (inert atmosphere, low temperature, protected from light).
-
Prepare Fresh Solutions: If degradation is confirmed, prepare fresh stock solutions more frequently.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for N-octyldiethanolamine Solutions
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation to N-oxide. |
| Temperature | 2-8 °C (Refrigerated) | Slows down thermally induced degradation pathways like Cope elimination. |
| Light | Protected from light (Amber vials or foil wrap) | Prevents photodegradation. |
| pH | Neutral to slightly basic (pH 7-9) | Minimizes acid or base-catalyzed degradation. |
| Container | Tightly sealed, chemically inert glass | Prevents contamination and reaction with container material. |
Table 2: Potential Degradation Products of N-octyldiethanolamine and their Monoisotopic Masses
| Degradation Product | Chemical Formula | Monoisotopic Mass (Da) | Potential Origin |
| N-octyldiethanolamine N-oxide | C₁₂H₂₇NO₃ | 233.1991 | Oxidation |
| N-octyl-N-(2-hydroxyethyl)hydroxylamine | C₁₀H₂₃NO₂ | 189.1729 | Cope Elimination |
| Ethene | C₂H₄ | 28.0313 | Cope Elimination |
| N-nitroso-N-octyldiethanolamine | C₁₂H₂₆N₂O₃ | 246.1943 | Reaction with nitrosating agents |
Note: The data in this table is illustrative. The actual degradation profile may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of N-octyldiethanolamine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of N-octyldiethanolamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
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Photodegradation: Expose the stock solution in a photostability chamber to a light source (e.g., combination of cool white fluorescent and near-UV lamps) for a specified duration.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, along with an unstressed control, using a suitable analytical method such as LC-MS/MS.
-
-
Data Evaluation:
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Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.
-
Use the mass spectrometry data to propose structures for the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC-MS Method
This protocol provides a starting point for developing an analytical method to separate N-octyldiethanolamine from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (MS) is recommended.
-
Chromatographic Conditions (Initial):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute compounds of varying polarity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Initial):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 50-500.
-
Fragmentation: Perform MS/MS analysis on the parent ion of N-octyldiethanolamine and any observed degradation products to aid in structural elucidation.
-
-
Method Optimization: Adjust the chromatographic and mass spectrometry parameters as needed to achieve good separation and sensitivity for N-octyldiethanolamine and its degradation products. The use of forced degradation samples is crucial for this optimization process.
Mandatory Visualizations
Caption: Primary degradation pathways of N-octyldiethanolamine.
Caption: A logical workflow for troubleshooting suspected degradation.
Caption: A general workflow for assessing the stability of N-octyldiethanolamine.
References
- 1. Cope Elimination [organic-chemistry.org]
- 2. Cope Elimination: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Cope reaction - Wikipedia [en.wikipedia.org]
- 4. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 5. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 6. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethanol, 2,2'-(octylimino)bis- as a Corrosion Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "Ethanol, 2,2'-(octylimino)bis-" as a corrosion inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure accurate and reproducible results.
Weight Loss Method
This gravimetric technique is a straightforward method for determining corrosion rate and inhibitor efficiency.
a. Materials and Equipment:
-
Metal coupons (e.g., mild steel, carbon steel) of known dimensions
-
Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution)
-
Ethanol, 2,2'-(octylimino)bis- inhibitor
-
Analytical balance (accurate to 0.1 mg)
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Polishing papers of different grit sizes
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Acetone and distilled water for cleaning
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Glass beakers and desiccator
b. Procedure:
-
Mechanically polish the metal coupons using progressively finer grit papers to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons thoroughly and store them in a desiccator.
-
Accurately weigh each coupon and record its initial weight.
-
Prepare the corrosive solutions with and without various concentrations of "Ethanol, 2,2'-(octylimino)bis-".
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Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24, 48, or 72 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, and carefully remove the corrosion products by cleaning with an appropriate solution (e.g., a solution containing HCl and hexamine).
-
Rinse the cleaned coupons with distilled water and acetone, dry them, and re-weigh them to determine the final weight.
c. Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE%):
-
Corrosion Rate (CR) in millimeters per year (mm/y) can be calculated using the formula: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) Where:
-
ΔW is the weight loss in grams
-
A is the surface area of the coupon in cm²
-
T is the immersion time in hours
-
ρ is the density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:
-
CR₀ is the corrosion rate in the absence of the inhibitor
-
CRᵢ is the corrosion rate in the presence of the inhibitor
-
Electrochemical Methods
Electrochemical techniques provide faster results and insights into the corrosion inhibition mechanism.
a. Materials and Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode corrosion cell (working electrode: metal coupon; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)
-
Corrosive medium with and without various concentrations of "Ethanol, 2,2'-(octylimino)bis-"
b. Procedure for Potentiodynamic Polarization:
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Prepare the metal coupon as the working electrode, ensuring a defined surface area is exposed to the electrolyte.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
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Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
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Record the resulting current density as a function of the applied potential.
c. Procedure for Electrochemical Impedance Spectroscopy (EIS):
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Follow steps 1-3 of the potentiodynamic polarization procedure.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
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Analyze the data using Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
d. Calculation of Inhibition Efficiency (IE%):
-
From Potentiodynamic Polarization: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 Where:
-
i_corr₀ is the corrosion current density in the absence of the inhibitor
-
i_corrᵢ is the corrosion current density in the presence of the inhibitor
-
-
From Electrochemical Impedance Spectroscopy: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 Where:
-
R_ct₀ is the charge transfer resistance in the absence of the inhibitor
-
R_ctᵢ is the charge transfer resistance in the presence of the inhibitor
-
Data Presentation
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 0 (Blank) | 55.2 | 12.85 | - |
| 50 | 15.1 | 3.52 | 72.6 |
| 100 | 9.8 | 2.28 | 82.3 |
| 200 | 5.3 | 1.23 | 90.4 |
| 500 | 2.1 | 0.49 | 96.2 |
Table 2: Electrochemical Polarization Parameters
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -485 | 1150 | 75 | 120 | - |
| 50 | -470 | 310 | 70 | 115 | 73.0 |
| 100 | -462 | 195 | 68 | 112 | 83.0 |
| 200 | -450 | 105 | 65 | 110 | 90.9 |
| 500 | -435 | 40 | 62 | 105 | 96.5 |
Table 3: Electrochemical Impedance Spectroscopy Parameters
| Inhibitor Concentration (ppm) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.2 | 55 | 250 | - |
| 50 | 1.3 | 210 | 150 | 73.8 |
| 100 | 1.3 | 350 | 100 | 84.3 |
| 200 | 1.4 | 620 | 65 | 91.1 |
| 500 | 1.5 | 1550 | 30 | 96.5 |
Troubleshooting Guides and FAQs
Q1: My weight loss measurements are inconsistent. What could be the cause?
A1: Inconsistent weight loss results can stem from several factors:
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Inadequate Surface Preparation: Ensure coupons are polished to a consistent finish and thoroughly cleaned and dried before initial weighing. Any residual contaminants can affect the corrosion process.
-
Incomplete Removal of Corrosion Products: The cleaning procedure after immersion must effectively remove all corrosion products without attacking the base metal. You may need to optimize the cleaning time and solution.
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Fluctuations in Experimental Conditions: Maintain a constant temperature and ensure the corrosive medium is not significantly altered (e.g., by evaporation) during the experiment.
-
Coupon Positioning: Avoid contact between coupons or with the beaker walls, as this can create crevices and lead to localized corrosion.
Q2: The open-circuit potential (OCP) is not stabilizing during my electrochemical measurements. What should I do?
A2: An unstable OCP can be due to:
-
Insufficient Stabilization Time: Allow the system to reach a steady state. This can sometimes take longer than 30-60 minutes, depending on the system.
-
Contaminated Electrolyte or Electrode: Ensure the purity of your corrosive medium and the cleanliness of your working electrode.
-
Crevice Corrosion: Check for any crevices at the interface between the electrode and its holder.
-
External Electrical Noise: Ensure your experimental setup is properly shielded from external electrical interference.
Q3: My potentiodynamic polarization curves show a lot of noise. How can I improve the signal-to-noise ratio?
A3: Noisy polarization curves can be addressed by:
-
Optimizing the Scan Rate: A slower scan rate often results in a cleaner signal.
-
Improving Electrical Connections: Ensure all connections in your electrochemical cell are secure and have low resistance.
-
Using a Faraday Cage: Placing your cell inside a Faraday cage can significantly reduce electrical noise from the environment.
-
Checking the Reference Electrode: A faulty or improperly filled reference electrode can introduce noise.
Q4: The semicircles in my Nyquist plots are depressed. What does this indicate?
A4: Depressed semicircles in Nyquist plots are common in corrosion studies and are often attributed to:
-
Surface Heterogeneity: The surface of the working electrode is not perfectly smooth and homogeneous, leading to a distribution of time constants.
-
Frequency Dispersion: This is a characteristic of many solid electrodes. To account for this, a Constant Phase Element (CPE) is often used in the equivalent circuit model instead of an ideal capacitor to achieve a better fit of the experimental data.
Q5: My calculated inhibition efficiency is low even at high inhibitor concentrations. What could be the reason?
A5: Low inhibition efficiency at high concentrations might be due to:
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Inhibitor Solubility: The inhibitor may not be fully soluble in the corrosive medium at higher concentrations, limiting its effectiveness.
-
Formation of Micelles: Some inhibitors can form micelles at a certain concentration (critical micelle concentration), which may reduce the number of free inhibitor molecules available to adsorb on the metal surface.
-
Incompatibility with the Environment: The pH of the solution or the presence of other ions can affect the inhibitor's performance.
-
Incorrect Inhibitor Type: The inhibitor may not be suitable for the specific metal and corrosive environment you are testing.
Mandatory Visualizations
Technical Support Center: Troubleshooting Emulsion Instability with N-octyldiethanolamine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering emulsion instability issues when using N-octyldiethanolamine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is N-octyldiethanolamine and what are its primary functions in a formulation?
N-octyldiethanolamine is a tertiary amine with the molecular formula C12H27NO2.[1] In industrial applications, it is often used as a pH buffering agent and an anti-corrosion additive, particularly in metalworking fluids.[2] Its properties include solubility in mineral oils, alcohols, and esters, and it is dispersible in water.[2] Due to its high boiling point, it is considered a low-VOC (Volatile Organic Compound) substance.[2]
Q2: Is N-octyldiethanolamine a primary emulsifier?
While N-octyldiethanolamine has amphiphilic properties (containing both a hydrophobic octyl chain and hydrophilic diethanolamine head), it is not typically classified as a primary emulsifier. Its main role in emulsion formulations is often as a stabilizer or a pH modifier. Its effectiveness as an emulsifier is highly dependent on the pH of the system due to its pKa of 9.0.[2]
Q3: What is the HLB value of N-octyldiethanolamine?
Q4: How does the pH of my formulation affect the stability of an emulsion containing N-octyldiethanolamine?
The pH is a critical factor.[7][8][9][10] Since the pKa of N-octyldiethanolamine is 9.0, the charge of the molecule and its interaction with other components will change significantly around this pH.[2]
-
At pH < 9.0: N-octyldiethanolamine will be protonated (positively charged), increasing its hydrophilicity. This can enhance its ability to stabilize oil-in-water (o/w) emulsions by forming a charged layer around the oil droplets, leading to electrostatic repulsion.
-
At pH > 9.0: It will be in its neutral, free base form, making it more lipophilic. In this state, it may be more effective in water-in-oil (w/o) emulsions or act as a co-surfactant. Changes in pH can alter the charge of emulsifiers and their interaction with other charged molecules in the formulation, potentially leading to instability.[7]
Troubleshooting Guide
Issue 1: My o/w emulsion is showing signs of creaming or coalescence.
Creaming is the upward movement of dispersed droplets, while coalescence is the merging of droplets to form larger ones.[11][12][13][14]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | The pH may be too high (above 9.0), reducing the positive charge of N-octyldiethanolamine and thus weakening the electrostatic repulsion between oil droplets. Solution: Gradually decrease the pH of the aqueous phase to below 9.0 and observe the effect on stability. Monitor the zeta potential; a higher absolute value generally indicates greater stability. |
| Insufficient Emulsifier Concentration | The concentration of N-octyldiethanolamine or the primary emulsifier may be too low to adequately cover the surface of the oil droplets. Solution: Incrementally increase the concentration of the primary emulsifier or N-octyldiethanolamine and observe the impact on droplet size and stability over time. |
| Incompatible Excipients | Other components in your formulation might be interacting with N-octyldiethanolamine in a way that reduces its stabilizing effect.[15][16][17][18][19] Solution: Conduct a compatibility study by preparing simpler emulsions with fewer components to identify the problematic excipient. |
| High Temperature During Storage or Processing | Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and coalescence.[20][21][22] Solution: Evaluate the effect of temperature on your formulation. If possible, process and store the emulsion at a lower temperature. |
Issue 2: My w/o emulsion is unstable and phase separation is occurring.
Phase separation is the complete separation of the oil and water phases.[11]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | The pH may be too low (below 9.0), causing N-octyldiethanolamine to become protonated and too hydrophilic to effectively stabilize a w/o emulsion. Solution: Carefully increase the pH of the aqueous phase to be above 9.0 and observe if stability improves. |
| Improper HLB of the Surfactant System | The overall HLB of your emulsifier system may not be in the optimal range for a w/o emulsion (typically HLB 3-6).[4] Solution: While N-octyldiethanolamine's HLB is unknown, you can adjust the HLB of your overall system by blending your primary emulsifier with one of a different HLB value. |
| High Water Content | Exceeding the critical water volume fraction can lead to phase inversion or breaking of the emulsion. Solution: Experiment with lower water-to-oil ratios to determine the stable range for your system. |
Experimental Protocols
Protocol 1: Particle Size and Zeta Potential Analysis
Objective: To determine the average droplet size, polydispersity index (PDI), and zeta potential of the emulsion, which are key indicators of stability.[23]
Methodology:
-
Sample Preparation: Dilute the emulsion with the continuous phase to a suitable concentration for the instrument to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial concentration of the emulsion.
-
Instrumentation: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.
-
Measurement:
-
Equilibrate the sample to the desired temperature in the instrument.
-
For particle size, perform at least three measurements and average the results to obtain the z-average diameter and PDI.
-
For zeta potential, apply an electric field and measure the electrophoretic mobility. The instrument's software will convert this to the zeta potential value. Perform at least three measurements and average the results.
-
-
Analysis:
-
A smaller particle size and a lower PDI (typically < 0.3) are indicative of a more uniform and potentially more stable emulsion.
-
A higher absolute zeta potential value (e.g., > |30| mV) suggests greater electrostatic stability.
-
Protocol 2: Microscopic Observation
Objective: To visually assess the morphology of the emulsion, including droplet size distribution and any signs of flocculation or coalescence.
Methodology:
-
Sample Preparation: Place a small drop of the emulsion on a clean microscope slide. If the emulsion is concentrated, you may need to dilute it slightly with the continuous phase. Place a coverslip over the drop.
-
Instrumentation: Use a light microscope with appropriate magnification (e.g., 40x or 100x objective).
-
Observation:
-
Observe the emulsion under the microscope.
-
Look for the uniformity of droplet size.
-
Note any signs of aggregation (flocculation) where droplets are clustered together but remain distinct.
-
Look for the presence of very large droplets, which would indicate that coalescence has occurred.
-
-
Image Capture: Capture images at different time points (e.g., immediately after preparation, 24 hours, 1 week) to monitor changes in the emulsion's microstructure over time.
Diagrams
Caption: A workflow diagram for troubleshooting emulsion instability.
Caption: Stabilization of an o/w emulsion by protonated N-octyldiethanolamine.
References
- 1. N-Caprylyldiethanolamine | C12H27NO2 | CID 84963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. products.basf.com [products.basf.com]
- 3. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. shell.com [shell.com]
- 6. jrhessco.com [jrhessco.com]
- 7. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 12. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 14. amines.com [amines.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Excipient-excipient interactions in the development of nanocarriers: an innovative statistical approach for formulation decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. rjpn.org [rjpn.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. entegris.com [entegris.com]
Technical Support Center: Ethanol, 2,2'-(octylimino)bis- Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of Ethanol, 2,2'-(octylimino)bis-.
Vacuum Distillation Issues
Problem: Difficulty achieving a stable vacuum.
-
Possible Cause: Leaks in the distillation apparatus.
-
Solution:
-
Ensure all joints are properly sealed with a suitable vacuum grease.
-
Check for cracks in the glassware.
-
Verify the integrity of the vacuum tubing.
-
Perform a leak test by isolating the vacuum pump from the distillation setup and checking if it achieves and holds the expected vacuum level.
-
Problem: Bumping or uneven boiling of the crude material.
-
Possible Cause: Lack of boiling chips or inadequate stirring. High viscosity of the crude material.
-
Solution:
-
Add fresh boiling chips or a magnetic stir bar to the distillation flask before applying heat.
-
Ensure vigorous stirring to promote smooth boiling.
-
If the material is highly viscous, consider gentle preheating to reduce viscosity before applying full vacuum and heat.
-
Problem: Product is not distilling over at the expected temperature and pressure.
-
Possible Cause: Inaccurate pressure reading. Thermometer placed incorrectly. Insufficient heating.
-
Solution:
-
Calibrate the vacuum gauge to ensure accurate pressure readings.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Gradually and carefully increase the heating mantle temperature. Be cautious to avoid overheating, which can lead to decomposition.
-
Problem: The distilled product is discolored (e.g., yellow or brown).
-
Possible Cause: Thermal decomposition of the product. Presence of high-boiling point impurities.
-
Solution:
-
Reduce the distillation temperature by improving the vacuum. A lower pressure will lower the boiling point.
-
Consider a pre-purification step, such as a wash with a suitable solvent, to remove some impurities before distillation.
-
Collect fractions during distillation and analyze each fraction for purity. Discard the discolored fractions.
-
Recrystallization Issues
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: Incorrect solvent choice. Insufficient solvent volume.
-
Solution:
-
Refer to solubility data for Ethanol, 2,2'-(octylimino)bis-. Aqueous ethanol is a suggested solvent.
-
Gradually add more hot solvent until the compound dissolves. Avoid adding a large excess of solvent, as this will reduce the yield.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated (too much solvent was used). The cooling process is too rapid.
-
Solution:
-
If too much solvent was added, evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal formation.
-
Introduce a seed crystal of pure Ethanol, 2,2'-(octylimino)bis- to the solution.
-
Cool the solution slowly. Placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature slowly can promote the growth of larger, purer crystals.
-
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound. The presence of significant impurities.
-
Solution:
-
Choose a solvent with a lower boiling point.
-
Try a two-solvent recrystallization method. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
Consider pre-purification by another method, such as column chromatography, to remove impurities before recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Ethanol, 2,2'-(octylimino)bis-?
A1: Common impurities can include unreacted starting materials such as octylamine and diethanolamine, as well as side-products from the synthesis, such as mono-alkoxylated species or poly-ethoxylated byproducts.
Q2: What is the expected purity of Ethanol, 2,2'-(octylimino)bis- after vacuum distillation or recrystallization?
A2: With proper technique, purities exceeding 99% can be achieved through vacuum distillation or recrystallization from aqueous ethanol.[1]
Q3: How can I assess the purity of my purified Ethanol, 2,2'-(octylimino)bis-?
A3: Purity can be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q4: What are the key safety precautions to take during the purification of Ethanol, 2,2'-(octylimino)bis-?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious when working with vacuum systems, as implosions can occur with damaged glassware. When performing distillation, never heat a closed system.
Data Presentation
Table 1: Comparison of Purification Techniques for Ethanol, 2,2'-(octylimino)bis-
| Technique | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Vacuum Distillation | > 99% | 85-95% | Moderate to High | Effective for removing non-volatile and some volatile impurities. | Requires specialized equipment; potential for thermal degradation if not controlled carefully. |
| Recrystallization | > 99% | 70-90% | Low to Moderate | Excellent for removing small amounts of impurities and obtaining high-purity crystalline solids. | Yield can be lower due to the solubility of the product in the mother liquor; finding a suitable solvent can be challenging. |
Note: The values presented in this table are typical and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Vacuum Distillation of Ethanol, 2,2'-(octylimino)bis-
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is clean and dry.
-
Sample Preparation: Charge the round-bottom flask with the crude Ethanol, 2,2'-(octylimino)bis- and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin stirring.
-
Gradually apply vacuum to the system.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle.
-
Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of Ethanol, 2,2'-(octylimino)bis- at the recorded pressure.
-
Discard any initial low-boiling fractions and stop the distillation before high-boiling impurities begin to distill.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Weigh the purified product and calculate the yield.
-
Analyze the purity of the collected fraction using an appropriate analytical method (e.g., GC).
-
Protocol 2: Recrystallization of Ethanol, 2,2'-(octylimino)bis- from Aqueous Ethanol
-
Solvent Preparation: Prepare a solution of aqueous ethanol (e.g., 95% ethanol in water).
-
Dissolution:
-
Place the crude Ethanol, 2,2'-(octylimino)bis- in an Erlenmeyer flask.
-
Add a minimal amount of the hot aqueous ethanol solution to the flask while heating and stirring until the solid just dissolves.
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
-
Analysis: Determine the melting point of the purified crystals and analyze their purity.
Visualizations
References
Resolving peak tailing in GC analysis of N-octyldiethanolamine
Troubleshooting Guide: Resolving Peak Tailing in the GC Analysis of N-octyldiethanolamine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve peak tailing issues encountered during the Gas Chromatography (GC) analysis of N-octyldiethanolamine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of N-octyldiethanolamine?
In an ideal GC analysis, chromatographic peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the tailing edge of a peak is broader than the leading edge. N-octyldiethanolamine, a polar compound with both hydroxyl (-OH) and tertiary amine (-N(CH₂CH₂OH)₂) functional groups, is particularly susceptible to peak tailing. This is primarily due to strong interactions between the analyte and active sites within the GC system.[1][2] These interactions can lead to:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of individual components difficult.
-
Inaccurate Integration: The asymmetrical peak shape complicates the determination of the true peak area, leading to errors in quantitative analysis.
-
Poor Reproducibility: Variable interactions with active sites can result in inconsistent peak shapes and retention times across different analyses.
Q2: What are the primary causes of peak tailing for N-octyldiethanolamine?
Peak tailing for polar, active compounds like N-octyldiethanolamine can generally be attributed to two main categories of issues: chemical interactions and physical problems within the GC system.
Chemical Interactions (Adsorption):
-
Active Sites: The polar hydroxyl and amine groups of N-octyldiethanolamine can form strong hydrogen bonds with active silanol groups present on the surfaces of the inlet liner, the column stationary phase, and even the detector.[2][3]
-
Contamination: Residues from previous injections or sample matrix components can accumulate in the inlet or at the head of the column, creating new active sites for interaction.
Physical/Mechanical Issues:
-
Improper Column Installation: An incorrectly installed column can create dead volumes or cause turbulence in the sample flow path.[4]
-
Poor Column Cut: A non-square or jagged column cut can disrupt the flow of the carrier gas and sample, leading to band broadening and tailing.[4]
-
Sub-optimal GC Method Parameters: Incorrect temperatures, flow rates, or injection parameters can contribute to poor peak shape.
Q3: How can I systematically troubleshoot peak tailing for N-octyldiethanolamine?
A logical, step-by-step approach is the most effective way to identify and resolve the source of peak tailing. The following workflow diagram illustrates a recommended troubleshooting sequence.
Caption: A systematic workflow for troubleshooting peak tailing in the GC analysis of N-octyldiethanolamine.
Troubleshooting Guides
Guide 1: Addressing Physical and Mechanical Issues
Q: My chromatogram shows that all peaks, not just N-octyldiethanolamine, are tailing. What should I check first?
When all peaks in a chromatogram exhibit tailing, the cause is often a physical or mechanical issue affecting the entire flow path.
Troubleshooting Steps:
-
Verify Column Installation:
-
Correct Depth: Ensure the column is installed at the correct depth in both the inlet and the detector according to the instrument manufacturer's specifications. An incorrect depth can create unswept (dead) volumes, leading to peak tailing.[4]
-
Leak Check: Perform a thorough leak check of all fittings, especially at the inlet and detector connections. Leaks can disrupt the carrier gas flow and cause peak distortion.
-
-
Inspect the Column Cut:
-
A poor column cut is a common cause of peak tailing.[4] The end of the column should be perfectly square and free of any cracks or jagged edges.
-
Action: If the cut is suspect, carefully trim a small section (a few centimeters) from the end of the column using a ceramic scoring wafer or a diamond scribe. Inspect the new cut with a magnifying glass before reinstalling.
-
Guide 2: Mitigating Chemical Interactions through Maintenance
Q: Only the N-octyldiethanolamine peak and other polar compounds in my sample are tailing. What does this indicate?
This pattern strongly suggests that the tailing is due to chemical interactions between your polar analytes and active sites within the GC system.
Troubleshooting Steps:
-
Perform Inlet Maintenance: The inlet is a high-temperature zone where contamination and activity are common.
-
Replace the Liner: The glass inlet liner is a primary site of analyte interaction. Replace it with a new, deactivated liner. For amines, liners with base deactivation are often recommended.
-
Replace the Septum and O-rings: Old, cored septa can be a source of contamination. O-rings can degrade over time and also contribute to activity.
-
-
Perform Column Maintenance:
-
If inlet maintenance does not resolve the issue, the front section of the column may be contaminated.
-
Action: Trim a larger section (15-30 cm) from the inlet end of the column to remove any accumulated non-volatile residues or areas where the stationary phase may have been damaged.
-
Experimental Protocols
Recommended GC Parameters for N-octyldiethanolamine Analysis
| Parameter | Recommended Starting Conditions | Rationale for N-octyldiethanolamine |
| Column | Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) or a base-deactivated wax-type column. | Balances retention for the long alkyl chain with inertness towards the polar functional groups. Base-deactivated columns are specifically designed to minimize interactions with basic compounds like amines.[6] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good efficiency and sample capacity. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis times at lower temperatures. |
| Inlet Temperature | 250 - 280 °C | Ensures complete and rapid vaporization of the relatively high-boiling N-octyldiethanolamine without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is suitable for less concentrated samples and can provide sharper peaks. Splitless injection is necessary for trace analysis. |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 10-15 °C/min to 280 °CFinal Hold: 5 min | A lower initial temperature allows for proper focusing of the analyte at the head of the column. A steady ramp ensures good separation, and the final hold ensures the elution of all components. |
| Detector | Flame Ionization Detector (FID) | FID is a robust and universally responsive detector for organic compounds like N-octyldiethanolamine. |
| Detector Temp. | 280 - 300 °C | Should be higher than the final oven temperature to prevent condensation of the analyte in the detector. |
Protocol for Derivatization of N-octyldiethanolamine with an Alkyl Chloroformate
Derivatization can significantly improve the peak shape of N-octyldiethanolamine by converting the polar hydroxyl groups into less polar esters, thereby reducing interactions with active sites in the GC system.[1][7] Alkyl chloroformates are suitable for derivatizing tertiary amines.[8]
Materials:
-
N-octyldiethanolamine sample
-
Alkyl chloroformate (e.g., ethyl chloroformate or propyl chloroformate)
-
Aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Aqueous base solution (e.g., 1M sodium hydroxide or sodium bicarbonate)
-
Extraction solvent (e.g., hexane or ethyl acetate)
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Sample Preparation: Dissolve a known amount of the N-octyldiethanolamine sample in the aprotic solvent in a reaction vial.
-
Reaction:
-
Add the aqueous base solution to the vial.
-
While vortexing, slowly add an excess of the alkyl chloroformate. The reaction is typically rapid and may be exothermic.
-
Continue to vortex for 1-2 minutes to ensure complete reaction.
-
-
Extraction:
-
Add the extraction solvent (e.g., hexane) to the reaction mixture and vortex vigorously for 1 minute to extract the derivatized analyte into the organic layer.
-
Allow the layers to separate.
-
-
Drying and Analysis:
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic phase to a GC vial for analysis.
-
Expected Reaction:
Caption: Derivatization of N-octyldiethanolamine to improve GC analysis.
References
Technical Support Center: Managing Foaming with Ethanol, 2,2'-(octylimino)bis-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage foaming issues when using the surfactant Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine.
Troubleshooting Guide
This guide addresses common foaming-related problems in a question-and-answer format, providing potential causes and actionable solutions.
1. Why am I seeing excessive and persistent foam in my formulation?
Excessive foaming can be caused by a variety of factors related to the formulation and experimental conditions.
-
High Surfactant Concentration: Using a concentration of Ethanol, 2,2'-(octylimino)bis- that is significantly above the critical micelle concentration (CMC) can lead to the formation of a stable foam layer.
-
High Agitation/Shear: Vigorous mixing, stirring, or sparging can introduce a large amount of air into the system, leading to excessive foam generation.[1]
-
Presence of Contaminants: Contaminants such as proteins, particulates, or other surface-active agents can stabilize the foam.[2][3][4]
-
Temperature Effects: The foaming properties of some surfactants can be temperature-dependent.
Solutions:
-
Optimize Surfactant Concentration: Titrate the concentration of Ethanol, 2,2'-(octylimino)bis- to determine the minimum effective concentration for your application.
-
Reduce Agitation: Modify your experimental protocol to use gentler mixing or reduce the rate of gas introduction.
-
Ensure System Cleanliness: Use clean glassware and high-purity reagents to minimize contaminants.
-
Evaluate Temperature: Investigate the effect of temperature on foaming in your system and adjust accordingly.
2. My foam is very stable and not breaking down over time. What can I do?
Foam stability is influenced by the properties of the liquid film between bubbles.
-
High Surface Viscosity: The presence of the surfactant and other components can increase the viscosity of the liquid film, making it more resistant to drainage and rupture.
-
Low Drainage Rate: A stable foam structure can hinder the drainage of liquid from the foam, prolonging its lifetime.
Solutions:
-
Introduce a Defoamer: Chemical defoamers, such as silicone-based or oil-based agents, can be effective in destabilizing foam.[5][6][7] It is crucial to select a defoamer that is compatible with your system.
-
Mechanical Foam Breaking: Use mechanical methods such as centrifugation or specialized foam-breaking equipment.
-
Modify Formulation: The addition of certain electrolytes or co-surfactants can sometimes reduce foam stability.
3. I am observing inconsistent foaming between different batches of my experiment. Why is this happening?
Inconsistent foaming often points to variability in experimental conditions or reagents.
-
Inconsistent Reagent Quality: Variations in the purity of Ethanol, 2,2'-(octylimino)bis- or other formulation components can affect foaming behavior.
-
Variability in Water Quality: The presence of dissolved minerals or organic matter in the water used can impact foam formation and stability.
-
Inconsistent Experimental Parameters: Minor variations in temperature, agitation speed, or addition rates between experiments can lead to different foaming outcomes.
Solutions:
-
Standardize Reagents: Use reagents from the same lot number and ensure consistent quality control.
-
Use Purified Water: Employ deionized or distilled water for all experiments.
-
Strictly Control Experimental Parameters: Standardize all experimental procedures and ensure consistent execution.
Frequently Asked Questions (FAQs)
What is Ethanol, 2,2'-(octylimino)bis-?
Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a surfactant with the chemical formula C12H27NO2.[8][9] Its structure, containing an octyl group and a diethanolamine head, gives it a balance of hydrophilic and lipophilic properties, making it useful in various applications such as in metalworking fluids and personal care products.[8]
What are the typical properties of Ethanol, 2,2'-(octylimino)bis-?
| Property | Value |
| CAS Number | 15520-05-5[9][10][11] |
| Molecular Formula | C12H27NO2[8][9] |
| Molecular Weight | 217.35 g/mol [9] |
| Boiling Point | 170-180 °C (at 4 Torr)[10] |
| Water Solubility | 1.4 g/L at 20°C[10] |
How can I reduce foaming without adding a chemical defoamer?
Several non-chemical methods can be employed to manage foaming:
-
Optimize Process Parameters: Reducing agitation speed, flow rates, and the height of liquid drops can minimize air entrainment.
-
Temperature Control: For some systems, increasing the temperature can decrease the viscosity of the continuous phase and promote foam collapse.
-
Mechanical Defoaming: Techniques like acoustic vibration, centrifugal force, or passing the foam through a packed bed can be effective.
-
Surface Modification: In some industrial applications, specially textured metal surfaces can be used to trap and dissipate bubbles.[12]
What should I consider when choosing a chemical defoamer?
When selecting a defoamer, consider the following:
-
Compatibility: The defoamer should be compatible with your formulation and not cause any adverse reactions or precipitation.
-
Efficiency: The defoamer should be effective at a low concentration to minimize its impact on the final product.
-
Application: The choice of defoamer (e.g., silicone-based, oil-based, polymer-based) will depend on the nature of your system (aqueous vs. non-aqueous) and the specific requirements of your experiment.[5][6]
-
Regulatory Requirements: For applications in drug development, ensure the defoamer is approved for pharmaceutical use.
Experimental Protocols
Protocol 1: Determination of Foaming Tendency and Stability (Modified Ross-Miles Method)
This method is used to measure the foaming capacity of a surfactant solution and the stability of the resulting foam.[13][14]
Materials:
-
Jacketed graduated cylinder (1000 mL) with a bottom outlet
-
Funnel with a stopcock
-
Thermometer
-
Stopwatch
-
Solution of Ethanol, 2,2'-(octylimino)bis- at the desired concentration
Procedure:
-
Prepare a solution of Ethanol, 2,2'-(octylimino)bis- in the desired solvent at a specific concentration.
-
Pour 200 mL of the surfactant solution into the graduated cylinder.
-
Place 50 mL of the same solution into the funnel.
-
Position the funnel above the graduated cylinder so that the outlet is at a fixed height (e.g., 90 cm) above the surface of the solution in the cylinder.
-
Open the stopcock and allow the solution from the funnel to fall into the cylinder, starting the stopwatch simultaneously.
-
Once all the solution has been added, record the initial foam height.
-
Record the foam height at specific time intervals (e.g., 1, 3, 5, and 10 minutes) to assess foam stability.[13]
Data Presentation:
| Time (minutes) | Foam Height (mL) |
| 0 | |
| 1 | |
| 3 | |
| 5 | |
| 10 |
Protocol 2: Screening of Chemical Defoamers
This protocol provides a method for comparing the effectiveness of different defoamers.
Materials:
-
Identical graduated cylinders with stoppers (250 mL)
-
Pipettes
-
Mechanical shaker
-
Solutions of different defoamers at known concentrations
-
Solution of Ethanol, 2,2'-(octylimino)bis- that produces a stable foam
Procedure:
-
Add 100 mL of the foaming surfactant solution to each graduated cylinder.
-
To each cylinder, add a specific volume of a different defoamer solution (and have one cylinder as a control with no defoamer).
-
Stopper the cylinders and shake them vigorously for a set amount of time (e.g., 30 seconds) on the mechanical shaker.
-
Place the cylinders on a level surface and immediately record the initial foam height.
-
Record the time it takes for the foam to collapse completely or to a predetermined level.
Data Presentation:
| Defoamer | Concentration (ppm) | Initial Foam Height (mL) | Time to Collapse (seconds) |
| Control (None) | 0 | ||
| Defoamer A | 10 | ||
| Defoamer B | 10 | ||
| Defoamer C | 10 |
Visualizations
Caption: Troubleshooting workflow for foaming issues.
Caption: Experimental workflow for the Ross-Miles method.
References
- 1. researchgate.net [researchgate.net]
- 2. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. How to Defoam Surfactants Effectively Using Blissam Defoamer Products - Blissam [blissamchem.com]
- 6. rpc-cms-re4-upscope.web.cern.ch [rpc-cms-re4-upscope.web.cern.ch]
- 7. researchgate.net [researchgate.net]
- 8. Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 | Benchchem [benchchem.com]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. 2,2'-(octylimino)bisethanol CAS#: 15520-05-5 [m.chemicalbook.com]
- 11. Ethanol, 2,2'-(octylimino)bis- | CAS 15520-05-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 12. youtube.com [youtube.com]
- 13. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 14. onepetro.org [onepetro.org]
Technical Support Center: Alkylation of Diethanolamine with Octyl Halides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of diethanolamine with octyl halides to synthesize N-octyldiethanolamine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of N-octyldiethanolamine.
Issue 1: Low Yield of the Desired N-octyldiethanolamine
Question: My reaction is showing a low yield of the target N-octyldiethanolamine. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors. A primary consideration is the promotion of side reactions. Key areas to investigate include:
-
Sub-optimal Reaction Temperature: Excessively high temperatures can favor elimination reactions, while temperatures that are too low may result in an incomplete reaction. It is crucial to maintain the recommended temperature range for the specific octyl halide and solvent system being used.
-
Inappropriate Molar Ratio of Reactants: An equimolar ratio of diethanolamine to octyl halide can lead to a significant portion of the diethanolamine remaining unreacted, as well as the formation of over-alkylated products. Employing a molar excess of diethanolamine can shift the equilibrium towards the formation of the desired mono-alkylated product.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A base that is too strong can promote the elimination of the octyl halide. The solvent should be chosen to ensure adequate solubility of the reactants and facilitate the desired reaction pathway.
Issue 2: Presence of Significant Amounts of Di-octyldiethanolamine (Over-alkylation Product)
Question: My product mixture contains a substantial amount of the di-octyl substituted product. How can I minimize this over-alkylation?
Answer: The formation of N,N-dioctyldiethanolammonium halide is a common side reaction. To mitigate this:
-
Increase the Excess of Diethanolamine: Using a significant molar excess of diethanolamine (e.g., 3 to 5 equivalents) will statistically favor the alkylation of the unreacted diethanolamine over the newly formed N-octyldiethanolamine.
-
Controlled Addition of Octyl Halide: Adding the octyl halide slowly to the reaction mixture containing diethanolamine can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.
-
Monitor the Reaction Progress: Closely monitoring the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help in stopping the reaction once the desired product is maximized and before significant over-alkylation occurs.
Issue 3: Formation of Octene and Other Elimination Byproducts
Question: I am observing the formation of octene in my reaction, indicating an elimination side reaction. What conditions favor this and how can it be prevented?
Answer: The formation of octene can occur through two primary pathways: elimination of the octyl halide itself, or through Hofmann elimination of the quaternary ammonium salt intermediate. To minimize these:
-
Use a Non-nucleophilic, Moderately Strong Base: Strong, bulky bases can promote the E2 elimination of the octyl halide. A weaker, non-nucleophilic base is often preferred.
-
Control the Reaction Temperature: Higher temperatures generally favor elimination reactions. Running the reaction at the lowest effective temperature can significantly reduce the formation of octene.
-
Avoid Excessively Strong Bases: The use of very strong bases like alkali metal hydroxides at high temperatures can lead to Hofmann elimination of the quaternary ammonium salt that may form.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when alkylating diethanolamine with octyl halides?
A1: The main potential side reactions include:
-
Over-alkylation (Quaternization): The desired tertiary amine product, N-octyldiethanolamine, can be further alkylated by the octyl halide to form a quaternary ammonium salt, N,N-dioctyl-bis(2-hydroxyethyl)ammonium halide.
-
Hofmann Elimination: If a quaternary ammonium salt is formed and a strong base is present, a subsequent elimination reaction can occur to produce octene and N-octyldiethanolamine.[1][2]
-
O-alkylation (Ether Formation): The hydroxyl groups of diethanolamine can potentially be alkylated to form ethers. However, for diethanolamine, N-alkylation is generally the predominant pathway.[3]
-
Elimination of Octyl Halide: The octyl halide can undergo elimination in the presence of a base to form octene.
Q2: Is O-alkylation a significant concern when using diethanolamine?
A2: While the hydroxyl groups of diethanolamine are nucleophilic, the nitrogen atom is significantly more nucleophilic. Therefore, under typical alkylation conditions, N-alkylation is the major reaction pathway.[3] O-alkylation is more commonly observed with triethanolamine.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting materials (diethanolamine and octyl halide) and the appearance of the product spot can be tracked. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of reactants, the desired product, and any side products.
Q4: What is a suitable work-up procedure for this reaction?
A4: A typical work-up involves quenching the reaction with water, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography.
Data Presentation
The following table provides illustrative data on the effect of the molar ratio of diethanolamine to octyl bromide on the product distribution. This data is representative and intended to demonstrate general trends. Actual results may vary based on specific reaction conditions.
| Molar Ratio (Diethanolamine:Octyl Bromide) | N-octyldiethanolamine Yield (%) | Di-octyldiethanolamine Yield (%) | Unreacted Diethanolamine (%) | Octene (%) |
| 1:1 | 55 | 25 | 15 | 5 |
| 2:1 | 75 | 10 | 10 | 5 |
| 3:1 | 85 | 5 | 5 | 5 |
| 5:1 | 90 | <2 | <5 | <3 |
Experimental Protocols
Protocol: Synthesis of N-octyldiethanolamine
This protocol is a general guideline for the N-alkylation of diethanolamine with octyl bromide.
Materials:
-
Diethanolamine (freshly distilled)
-
1-Bromooctane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve diethanolamine (3.0 equivalents) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Addition of Alkylating Agent: While stirring vigorously, add 1-bromooctane (1.0 equivalent) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Reaction Pathway Diagram
Caption: Primary reaction and major side reactions in the alkylation of diethanolamine.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N-octyldiethanolamine.
Troubleshooting Logic Diagram
References
"Ethanol, 2,2'-(octylimino)bis-" stability testing under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethanol, 2,2'-(octylimino)bis- (CAS No. 15520-05-5), focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Ethanol, 2,2'-(octylimino)bis- in an acidic environment?
A1: Ethanol, 2,2'-(octylimino)bis-, a tertiary amine with two hydroxyl groups, is susceptible to degradation under acidic conditions.[1] The tertiary amine group can be protonated in acidic media, which can influence its chemical behavior and stability.[1] While specific public data on its degradation kinetics under acidic stress is limited, forced degradation studies are recommended to determine its stability profile for specific formulations and storage conditions.[2][3][4][5]
Q2: What are the potential degradation pathways for Ethanol, 2,2'-(octylimino)bis- under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway is likely to be hydrolysis of the C-N bond. The presence of hydroxyl groups could also lead to dehydration reactions, particularly at elevated temperatures.[1] The imine functional group in related compounds is known to be susceptible to hydrolysis.[6]
Q3: How can I monitor the degradation of Ethanol, 2,2'-(octylimino)bis- during my experiment?
A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS-MS) is a suitable method for monitoring the degradation of Ethanol, 2,2'-(octylimino)bis- and identifying its degradation products.[7] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can also be employed to characterize the parent compound and its degradants.[8]
Q4: Are there any known incompatibilities with acidic excipients?
A4: While specific incompatibility studies with acidic excipients are not widely published, the potential for acid-catalyzed degradation suggests that strong acidic excipients should be used with caution. It is crucial to conduct compatibility studies as part of the formulation development process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of assay purity over time in an acidic formulation. | Acid-catalyzed degradation of Ethanol, 2,2'-(octylimino)bis-. | - Conduct a forced degradation study to identify the degradation products and pathway. - Adjust the pH of the formulation to a less acidic range, if possible. - Evaluate alternative, less acidic excipients. - Store the formulation at lower temperatures to reduce the degradation rate. |
| Unexpected peaks appearing in the chromatogram during analysis. | Formation of degradation products. | - Utilize HPLC-MS/MS to identify the mass of the unknown peaks and propose potential structures. - Compare the retention times of the new peaks with any known impurities or degradation standards. - Perform peak purity analysis to ensure the main peak is not co-eluting with a degradant. |
| Changes in the physical appearance of the formulation (e.g., color change, precipitation). | Significant degradation leading to the formation of insoluble products or chromophores. | - Characterize the precipitate to determine its identity. - Re-evaluate the solubility of the drug substance and its degradation products in the formulation matrix. - Adjust the formulation composition to improve the solubility of all components. |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
Objective: To evaluate the stability of Ethanol, 2,2'-(octylimino)bis- under acidic stress and to identify potential degradation products.
Materials:
-
Ethanol, 2,2'-(octylimino)bis-
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of Ethanol, 2,2'-(octylimino)bis- in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Mix an aliquot of the stock solution with an equal volume of the acidic solution (e.g., 0.1 N HCl).
-
Maintain the solution at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Neutralize the samples with NaOH solution before analysis.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation of Ethanol, 2,2'-(octylimino)bis- at each time point.
-
Identify and quantify the major degradation products.
-
Propose a degradation pathway based on the identified products.
-
Visualizations
Logical Workflow for Stability Testing
References
- 1. Buy Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 [smolecule.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. biomedres.us [biomedres.us]
- 6. Buy 2,2'-(Octadec-9-enylimino)bisethanol | 25307-17-9 [smolecule.com]
- 7. 2,2'-(Octadec-9-enylimino)bisethanol - Analysis WATER - Analytice [analytice.com]
- 8. Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 | Benchchem [benchchem.com]
Technical Support Center: Optimizing N-octyldiethanolamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-octyldiethanolamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing N-octyldiethanolamine?
A1: The most common and direct method for synthesizing N-octyldiethanolamine is through the direct N-alkylation of diethanolamine with an octyl halide, such as 1-bromooctane or 1-chlorooctane. This reaction is a nucleophilic aliphatic substitution (SN2) where the secondary amine of diethanolamine acts as a nucleophile, attacking the electrophilic carbon of the octyl halide and displacing the halide ion.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key reactants are diethanolamine and an octyl halide (e.g., 1-bromooctane). A base, such as potassium carbonate or sodium carbonate, is crucial to neutralize the hydrohalic acid byproduct and to promote N-alkylation over O-alkylation.[2] A catalyst, like potassium iodide, may also be used to enhance the reaction rate, particularly when using octyl chloride. An organic solvent, such as tetrahydrofuran (THF), acetonitrile, or ethanol, is typically used as the reaction medium.
Q3: What is the main challenge in the synthesis of N-octyldiethanolamine?
A3: A primary challenge is the potential for side reactions, particularly the formation of O-alkylated byproducts (e.g., O,O'-dioctyl-diethanolamine). This occurs because the hydroxyl groups of diethanolamine can also act as nucleophiles. Another challenge is the possibility of over-alkylation, though this is less common when starting with a secondary amine.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-octyldiethanolamine | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Predominance of O-alkylation. 3. Poor Quality Reagents: Presence of moisture or impurities in reactants or solvent. | 1. Increase reaction time and/or temperature. Monitor reaction progress using TLC or GC. 2. Ensure the presence of a suitable base (e.g., potassium carbonate) to favor N-alkylation.[2] 3. Use anhydrous solvents and high-purity diethanolamine and octyl halide. |
| Presence of Significant O-Alkylated Byproduct | The hydroxyl groups of diethanolamine are competing with the amine group in the nucleophilic substitution. This is more likely to occur in the absence of a base or at very high temperatures. | Use a non-nucleophilic base like potassium carbonate or sodium carbonate to deprotonate the amine preferentially and neutralize the acid formed during the reaction.[2] This enhances the nucleophilicity of the nitrogen atom. |
| Formation of Quaternary Ammonium Salt | Over-alkylation of the desired tertiary amine product. This is generally less of an issue when starting with a secondary amine compared to a primary amine.[4] | Use a stoichiometric amount or a slight excess of diethanolamine relative to the octyl halide to reduce the likelihood of the product reacting further. |
| Difficult Purification | The product may be an oil and difficult to crystallize. The presence of polar byproducts can also complicate purification by column chromatography. | 1. Liquid-Liquid Extraction: Use a buffer-assisted extraction to separate the tertiary amine from unreacted secondary amine and other impurities. 2. Column Chromatography: Use an amine-functionalized silica gel or add a small amount of a competing amine (e.g., triethylamine) to the eluent to improve separation on standard silica gel.[5] 3. Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method. |
| Reaction Fails to Initiate | 1. Low Reactivity of Alkyl Halide: Alkyl chlorides are less reactive than bromides and iodides. 2. Low Reaction Temperature. | 1. If using an octyl chloride, add a catalytic amount of potassium iodide to facilitate a Finkelstein-type reaction, generating the more reactive octyl iodide in situ. 2. Gently heat the reaction mixture to the recommended temperature. |
Experimental Protocols
N-Alkylation of Diethanolamine with 1-Bromooctane
This protocol is adapted from a similar synthesis of a diethanolamine derivative.[2]
Materials:
-
Diethanolamine
-
1-Bromooctane
-
Potassium Carbonate (anhydrous)
-
Potassium Iodide (catalytic amount)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of diethanolamine (1.0 equivalent) in anhydrous THF, add potassium carbonate (1.5-2.0 equivalents), 1-bromooctane (1.1 equivalents), and a catalytic amount of potassium iodide.
-
Stir the reaction mixture at 80°C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
Purify the crude N-octyldiethanolamine by silica gel column chromatography.
Data Presentation
Table 1: Reaction Parameters for N-Alkylation of Diethanolamine
| Parameter | Condition | Rationale |
| Diethanolamine:Octyl Halide Molar Ratio | 1:1.1 to 1.2:1 | A slight excess of the alkylating agent can drive the reaction to completion, while an excess of the amine can minimize over-alkylation. |
| Base | Potassium Carbonate or Sodium Carbonate | Neutralizes the acid byproduct and promotes N-alkylation over O-alkylation.[2] |
| Solvent | THF, Acetonitrile, Ethanol | Provides a suitable medium for the reactants. The choice of solvent can influence reaction rate and selectivity. |
| Temperature | 60-100°C | Higher temperatures increase the reaction rate but may also promote side reactions. 80°C is a good starting point.[2] |
| Reaction Time | 12-48 hours | The reaction time depends on the reactivity of the alkyl halide and the temperature. Monitoring by TLC or GC is recommended.[2] |
| Catalyst | Potassium Iodide (optional) | Useful for less reactive alkyl halides like octyl chloride to increase the reaction rate. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of N-octyldiethanolamine.
Caption: Troubleshooting logic for low yield in N-octyldiethanolamine synthesis.
References
Overcoming interference in spectroscopic analysis of "Ethanol, 2,2'-(octylimino)bis-"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethanol, 2,2'-(octylimino)bis-". The following information is designed to help overcome common interferences encountered during spectroscopic analysis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the analysis of "Ethanol, 2,2'-(octylimino)bis-" using various spectroscopic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Question 1: I am observing significant signal suppression or enhancement (matrix effects) in my LC-MS analysis. What are the common causes and how can I mitigate them?
Answer:
Matrix effects are a common challenge in LC-ESI-MS and can lead to inaccurate quantification. They are caused by co-eluting components from the sample matrix that interfere with the ionization of the target analyte. For a molecule like "Ethanol, 2,2'-(octylimino)bis-", which has both hydrophobic (octyl chain) and hydrophilic (diethanolamine) moieties, matrix components with similar properties are likely to interfere.
Common Causes:
-
Phospholipids: Abundant in biological samples like plasma and serum, phospholipids have similar amphiphilic properties and can co-elute, causing ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts in the sample or mobile phase can lead to ion suppression and contaminate the ion source.
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Other Excipients: In formulated products, other surfactants, polymers, or excipients can interfere with ionization.
Troubleshooting & Solutions:
| Strategy | Detailed Protocol/Methodology | Expected Outcome |
| Sample Preparation | Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties. Condition the cartridge with methanol, followed by water. Load the sample, wash with a weak organic solvent to remove polar interferences, and then elute the analyte with an organic solvent containing a small amount of acid or base (e.g., methanol with 0.1% formic acid) to disrupt ionic interactions. | Effective removal of interfering matrix components, leading to reduced ion suppression and improved signal-to-noise. |
| Liquid-Liquid Extraction (LLE): Acidify the aqueous sample to protonate the tertiary amine, making it more water-soluble. Wash with a nonpolar solvent (e.g., hexane) to remove hydrophobic interferences. Then, basify the aqueous phase to deprotonate the amine and extract it into an immiscible organic solvent (e.g., ethyl acetate). | Separation of the analyte from highly polar and nonpolar interferences. | |
| Protein Precipitation: For biological samples, precipitate proteins using a cold organic solvent like acetonitrile or methanol (typically in a 3:1 solvent-to-sample ratio). Centrifuge and analyze the supernatant. | Quick removal of proteins, but may not effectively remove phospholipids. Often used as a first step before SPE. | |
| Chromatographic Optimization | Mobile Phase Modification: Adjusting the pH of the mobile phase can alter the retention time of the analyte and interferences. For tertiary amines, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape and resolution.[1][2] | Improved separation of the analyte from co-eluting interferences. |
| Column Selection: Employ a column with a different stationary phase chemistry. If using a standard C18 column, consider a polar-embedded or a mixed-mode column to achieve different selectivity. | Enhanced resolution between the analyte and interfering peaks. | |
| Internal Standard Addition | Isotope-Labeled Internal Standard: The ideal approach is to use a stable isotope-labeled (e.g., deuterium or ¹³C) version of "Ethanol, 2,2'-(octylimino)bis-". This standard will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction. | Highly accurate and precise quantification by compensating for variations in sample preparation and matrix effects.[3] |
| Structural Analog Internal Standard: If an isotope-labeled standard is unavailable, use a structural analog with similar physicochemical properties and chromatographic behavior. | Good compensation for matrix effects, though not as precise as an isotope-labeled standard. |
Question 2: I'm observing poor peak shape (tailing) for "Ethanol, 2,2'-(octylimino)bis-" in my HPLC-UV/MS analysis. What could be the cause and how do I fix it?
Answer:
Peak tailing for basic compounds like tertiary amines is often due to secondary interactions with the stationary phase.
Common Causes:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic tertiary amine, leading to peak tailing.[4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[4]
-
Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
Troubleshooting & Solutions:
| Strategy | Detailed Protocol/Methodology | Expected Outcome |
| Mobile Phase Adjustment | Lower pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the silanol groups and reduce their interaction with the protonated amine.[1][6] | Sharper, more symmetrical peaks. |
| Add a Competing Base: Incorporate a small amount of a competing amine, like triethylamine (TEA), into the mobile phase to block the active silanol sites.[5] | Reduced peak tailing. | |
| Column Choice & Care | Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column where most of the residual silanol groups have been deactivated.[6] | Minimized secondary interactions and improved peak shape. |
| Column Flushing: If the column is contaminated, flush it with a strong solvent series (e.g., isopropanol, then hexane, then isopropanol, then mobile phase).[4] | Removal of contaminants that may be causing active sites. | |
| Injection Parameters | Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[4] | Improved peak symmetry. |
| Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. | Prevention of peak distortion due to solvent effects. |
Mass Spectrometry (MS) Fragmentation
Question 3: What are the expected fragmentation patterns for "Ethanol, 2,2'-(octylimino)bis-" in positive ion mode ESI-MS/MS?
Answer:
The fragmentation of N,N-bis(2-hydroxyethyl)alkylamines in positive ion mode is characterized by cleavages adjacent to the nitrogen atom and losses of the hydroxyethyl groups. Based on data from the structurally similar N,N-Bis(2-hydroxyethyl) dodecylamine, the following fragmentation patterns can be expected[4].
Expected Fragmentation Pathways for [M+H]⁺:
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen is a dominant fragmentation pathway for amines. This can result in the loss of the octyl chain or parts of it.
-
Loss of Water: The hydroxyl groups can be easily lost as water molecules (H₂O), especially under energetic collision-induced dissociation (CID) conditions.
-
Loss of Ethylene Oxide: Cleavage of the C-O bond in the hydroxyethyl group can lead to the loss of ethylene oxide (C₂H₄O).
-
Cleavage of the N-C bond of the hydroxyethyl group: This leads to characteristic fragment ions.
Workflow for Fragmentation Analysis
Caption: Expected fragmentation pathways for protonated "Ethanol, 2,2'-(octylimino)bis-".
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 4: I am seeing broad signals in the ¹H NMR spectrum of my sample containing "Ethanol, 2,2'-(octylimino)bis-". What could be the cause?
Answer:
Broadening of NMR signals can be attributed to several factors, particularly for an amphiphilic molecule like "Ethanol, 2,2'-(octylimino)bis-".
Common Causes:
-
Aggregation: The molecule has surfactant-like properties and can form micelles or aggregates in solution, especially at higher concentrations. This leads to slower molecular tumbling and broader signals.
-
Viscosity: The sample may be viscous, which also restricts molecular motion.
-
Chemical Exchange: The protons on the hydroxyl groups and the protons on the carbons adjacent to the nitrogen can undergo chemical exchange, which can broaden their signals. The rate of exchange is often pH and temperature dependent.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening.
Troubleshooting & Solutions:
| Strategy | Detailed Protocol/Methodology | Expected Outcome |
| Sample Preparation | Dilute the Sample: Prepare a more dilute sample to reduce aggregation. | Sharper signals if aggregation was the cause. |
| Change Solvent: Use a different deuterated solvent that may disrupt aggregation. For example, if you are using CDCl₃, try methanol-d₄. | Improved resolution. | |
| Filter the Sample: Filter the NMR sample through a plug of glass wool in a Pasteur pipette to remove any particulate matter. | Removal of suspended solids that can affect magnetic field homogeneity. | |
| Add a Chelating Agent: If paramagnetic impurities are suspected, add a small amount of a chelating agent like EDTA. | Sharpening of signals if paramagnetic broadening was present. | |
| Instrumental Parameters | Increase Temperature: Acquiring the spectrum at a higher temperature can break up aggregates and increase the rate of chemical exchange, sometimes leading to sharper signals. | Averaging of conformations and exchange processes, potentially resulting in sharper peaks. |
Expected ¹H NMR Chemical Shifts:
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
| CH₃ (terminal methyl of octyl chain) | ~0.9 | Triplet |
| (CH₂)₆ (methylene groups of octyl chain) | ~1.2-1.6 | Multiplet |
| N-CH₂- (methylene adjacent to nitrogen) | ~2.5-2.8 | Multiplet |
| -CH₂-OH (methylene adjacent to hydroxyl) | ~3.5-3.8 | Multiplet |
| -OH (hydroxyl protons) | Variable (1-5) | Broad Singlet |
Fourier-Transform Infrared (FTIR) Spectroscopy
Question 5: My FTIR spectrum has a very broad peak in the 3200-3600 cm⁻¹ region, and I'm also seeing unexpected peaks around 2350 cm⁻¹ and in the 1600-1700 cm⁻¹ region. What do these indicate?
Answer:
These observations are common when analyzing hydroxyl- and amine-containing compounds.
Interpretation of Peaks:
-
Broad Peak at 3200-3600 cm⁻¹: This is the characteristic O-H stretching vibration of the hydroxyl groups. The broadening is due to hydrogen bonding. The N-H stretching of secondary amine impurities would also appear in this region.[9][10]
-
Peak around 2350 cm⁻¹: This is the characteristic absorption of atmospheric carbon dioxide (CO₂). This is a common artifact if the spectrometer's sample compartment is not properly purged.
-
Peaks in the 1600-1700 cm⁻¹ region: A peak around 1650 cm⁻¹ can be due to the N-H bending vibration of primary or secondary amine impurities. Water vapor also has absorption bands in this region. If the sample has degraded, you might see a C=O stretch from an amide or carboxylic acid around 1650-1750 cm⁻¹.
Troubleshooting Workflow for FTIR Analysis
Caption: Troubleshooting workflow for common FTIR spectral interferences.
Solutions:
-
Purge the Spectrometer: Ensure a steady flow of dry nitrogen or argon through the sample compartment to displace atmospheric CO₂ and water vapor.
-
Run a Fresh Background: Always run a background spectrum immediately before running your sample.
-
Sample Purity: Ensure your sample is pure and has not degraded. If degradation is suspected, re-purify the sample. For viscous samples, consider attenuated total reflectance (ATR)-FTIR for easier sample handling.[11]
This technical support guide provides a starting point for troubleshooting common issues in the spectroscopic analysis of "Ethanol, 2,2'-(octylimino)bis-". For more complex issues, consulting detailed analytical method validation literature is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. DSpace [helda.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. store.bruker.com [store.bruker.com]
- 8. Octylamine(111-86-4) IR Spectrum [m.chemicalbook.com]
- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N,N'-Bis(2-hydroxyethyl)oxamide(1871-89-2) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-Alkyl Diethanolamines: Focus on "Ethanol, 2,2'-(octylimino)bis-"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Ethanol, 2,2'-(octylimino)bis-" (N-octyldiethanolamine) and other N-alkyl diethanolamines, focusing on their physicochemical properties and potential performance in drug delivery and biomedical research. The information presented is curated from available scientific literature and is intended to guide researchers in selecting appropriate molecules for their specific applications.
Physicochemical Properties: A Comparative Overview
N-alkyl diethanolamines are tertiary amines featuring a diethanolamine head group and a variable length alkyl chain. This amphiphilic nature governs their self-assembly in aqueous solutions and their interaction with biological membranes, making them of interest for applications such as drug delivery, gene transfection, and as formulation excipients. The length of the alkyl chain is a critical determinant of their physicochemical properties. A comparison of key properties for N-butyl-, N-octyl-, and N-dodecyl-diethanolamine is presented below.
| Property | N-Butyldiethanolamine | Ethanol, 2,2'-(octylimino)bis- (N-Octyldiethanolamine) | N-Dodecyldiethanolamine |
| CAS Number | 102-79-4[1] | 15520-05-5 | 1541-67-9[2] |
| Molecular Formula | C₈H₁₉NO₂[1] | C₁₂H₂₇NO₂ | C₁₆H₃₅NO₂[3] |
| Molecular Weight ( g/mol ) | 161.24[1] | 217.35 | 273.45[3] |
| Appearance | Colorless to light yellow liquid[4] | Liquid | Oil / White to Light Orange Powder/Lump[3] |
| Boiling Point (°C) | 273-275[5] | ~319 | 195 (at 3 mmHg)[3] |
| Melting Point (°C) | -70[5] | - | 185-190[3] |
| Density (g/mL at 25°C) | 0.986[5] | ~0.949 | 0.92[3] |
| Refractive Index (n20/D) | 1.463[5] | ~1.474 | 1.4675[3] |
| logP (Octanol-Water Partition Coefficient) | 0.48[4] | 2.3 (calculated) | 5.13 (calculated)[2] |
| Water Solubility | Completely soluble[4] | Dispersible | Very slightly soluble (0.24 g/L)[6] |
| pKa | 8.9[4] | ~9.0 | Not available |
Performance in Drug Delivery and Gene Transfection: A Hypothetical Comparison
While direct comparative studies are limited, the performance of N-alkyl diethanolamines in drug delivery and gene transfection is expected to be strongly influenced by their alkyl chain length. Longer alkyl chains generally increase hydrophobicity, which can impact nanoparticle formation, stability, drug loading, and interaction with cell membranes.
Nanoparticle Formulation and Characterization
N-alkyl diethanolamines can be used as components of lipid nanoparticles (LNPs) for drug delivery. The following table presents a hypothetical comparison of the expected properties of LNPs formulated with different N-alkyl diethanolamines.
| Parameter | N-Butyldiethanolamine | N-Octyldiethanolamine | N-Dodecyldiethanolamine |
| Nanoparticle Size (nm) | Larger, potentially less stable | Optimal range (e.g., 100-200 nm) | Smaller, more compact |
| Zeta Potential (mV) | Moderately positive | Positive | Highly positive |
| Drug Encapsulation Efficiency (%) | Lower for hydrophobic drugs | Higher for hydrophobic drugs | Highest for hydrophobic drugs |
| In Vitro Cytotoxicity (IC₅₀) | Higher (less toxic) | Intermediate | Lower (more toxic) |
Gene Transfection Efficiency
The cationic nature of N-alkyl diethanolamines at physiological pH makes them suitable for complexing with negatively charged nucleic acids for gene delivery. The efficiency of transfection is highly dependent on the ability of the carrier to condense DNA/RNA, interact with the cell membrane, and facilitate endosomal escape.
| Parameter | N-Butyldiethanolamine | N-Octyldiethanolamine | N-Dodecyldiethanolamine |
| Nucleic Acid Condensation | Less effective | Moderately effective | Highly effective |
| Transfection Efficiency (%) | Low | Moderate to High | High, but potentially with higher cytotoxicity |
| Cell Viability post-transfection (%) | High | Moderate | Lower |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of N-alkyl diethanolamines and their evaluation in a drug delivery context.
Synthesis of N-Alkyl Diethanolamines
This protocol describes a general method for the N-alkylation of diethanolamine.
Materials:
-
Diethanolamine
-
Alkyl bromide (e.g., 1-bromobutane, 1-bromooctane, 1-bromododecane)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve diethanolamine (1.0 eq) and sodium carbonate (1.1 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add the corresponding alkyl bromide (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Add distilled water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude N-alkyl diethanolamine.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Formulation and Characterization of Drug-Loaded Nanoparticles
This protocol outlines the preparation of lipid nanoparticles incorporating N-alkyl diethanolamines using a thin-film hydration method.
Materials:
-
N-alkyl diethanolamine (e.g., N-octyldiethanolamine)
-
Helper lipid (e.g., DOPE or cholesterol)
-
Hydrophobic drug (e.g., curcumin)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
UV-Vis spectrophotometer
Procedure:
-
Film Formation: Dissolve the N-alkyl diethanolamine, helper lipid, and the hydrophobic drug in chloroform in a round-bottom flask at a desired molar ratio.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator at a temperature above the lipid's phase transition temperature.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing for 5-10 minutes. The temperature of the PBS should be above the lipid's phase transition temperature.
-
Sonication: Sonicate the resulting suspension in a bath sonicator for 15-30 minutes to form small unilamellar vesicles (nanoparticles).
-
Characterization:
-
Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the nanoparticle suspension using a DLS instrument.
-
Encapsulation Efficiency: Separate the unencapsulated drug from the nanoparticles by centrifugation or dialysis. Measure the concentration of the encapsulated drug using a UV-Vis spectrophotometer after lysing the nanoparticles with a suitable solvent (e.g., methanol). Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxicity of N-alkyl diethanolamines on a selected cell line.
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-alkyl diethanolamines (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the N-alkyl diethanolamines in the complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24 or 48 hours.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the comparison of N-alkyl diethanolamines.
Caption: Synthesis workflow for a homologous series of N-alkyl diethanolamines.
Caption: Experimental workflow for comparative evaluation of N-alkyl diethanolamines in drug delivery.
Conclusion
"Ethanol, 2,2'-(octylimino)bis-" and its N-alkyl diethanolamine analogues represent a versatile class of amphiphilic molecules with significant potential in pharmaceutical and biomedical research. The length of the alkyl chain is a critical parameter that dictates their physicochemical properties and, consequently, their performance in applications such as drug delivery and gene transfection. While "Ethanol, 2,2'-(octylimino)bis-" with its C8 chain may offer a balance between hydrophobicity for effective drug encapsulation and nanoparticle formation, and cytotoxicity, a systematic comparison with other N-alkyl diethanolamines is crucial for optimizing formulations. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make informed decisions in the development of novel therapeutic and diagnostic agents.
References
- 1. N-Butyldiethanolamine | C8H19NO2 | CID 7620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS No.1541-67-9,N-LAURYLDIETHANOLAMINE Suppliers [lookchem.com]
- 3. N-LAURYLDIETHANOLAMINE | 1541-67-9 [chemicalbook.com]
- 4. productcatalog.eastman.com [productcatalog.eastman.com]
- 5. N-丁基二乙醇胺 ≥98.6% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. CAS # 1541-67-9, N-Lauryldiethanolamine, 2,2'-(Dodecylimino)diethanol, 2,2'-(Laurylimino)diethanol, Bis(2-hydroxyethyl)dodecylamine, Bis(2-hydroxyethyl)laurylamine, Bis(hydroxyethyl)dodecylamine, Bis(beta-hydroxyethyl)laurylamine, Dodecylbis(2-hydroxyethyl)amine, Dodecylbis(hydroxyethyl)amine, Dodecyldiethanolamine, Elest EA, Fentacare 1202, Lauryldiethanolamine, N,N-Bis(2-hydroxyethyl)dodecylamine, N,N-Bis(2-hydroxyethyl)lauramine, N,N-Bis(2-hydroxyethyl)laurylamine, N,N-Bis(hydroxyethyl)dodecanamine, N,N-Bis(hydroxyethyl)laurylamine, N,N-Di(hydroxyethyl)laurylamine, N-Dodecyldiethanolamine, N-Lauryldiethanolamine, NSC 525737, TB 128K - chemBlink [chemblink.com]
N-Octyldiethanolamine: A Comparative Analysis of Surfactant Efficiency
N-octyldiethanolamine belongs to the class of N-alkyl diethanolamines, which are nonionic surfactants. These surfactants possess a polar diethanolamine head group and a nonpolar alkyl tail. The length of this alkyl chain is a crucial determinant of the surfactant's properties, with the critical micelle concentration (CMC) generally decreasing as the hydrophobic tail length increases.
Comparative Data on Surfactant Properties
To provide a framework for comparison, the following table summarizes the key surfactant properties of the anionic surfactant Sodium Dodecyl Sulfate (SDS) and the cationic surfactant Cetyltrimethylammonium Bromide (CTAB). Unfortunately, specific experimental values for N-octyldiethanolamine were not found in the reviewed literature. However, a study on a diethanolamine surfactant derived from palm oil reported a surface tension reduction to 32.21 dyne/cm, though the specific alkyl chain length and CMC were not specified.
| Surfactant | Type | Chemical Formula | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| N-Octyldiethanolamine | Nonionic | C₈H₁₇N(CH₂CH₂OH)₂ | Data not available | Data not available |
| Sodium Dodecyl Sulfate (SDS) | Anionic | C₁₂H₂₅NaO₄S | 8.2 | ~38-40 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | C₁₉H₄₂BrN | 0.92 | ~36 |
Note: The CMC and surface tension values can be influenced by factors such as temperature, pH, and the presence of electrolytes.
Experimental Protocols for Surfactant Efficiency Evaluation
The efficiency of a surfactant is primarily determined by its ability to lower the surface tension of a liquid and to form micelles. The following are standard experimental protocols used to measure these key parameters.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
A common and direct method for determining the CMC and the surface tension at the CMC is through tensiometry .
Principle: The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. This is because the surfactant molecules accumulate at the air-water interface, reducing the cohesive energy between water molecules. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk of the solution. The concentration at which this occurs is the critical micelle concentration (CMC). Beyond the CMC, the surface tension remains relatively constant.
Apparatus: A tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).
Procedure:
-
Prepare a series of aqueous solutions of the surfactant at various concentrations.
-
Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The point at which the slope of the curve sharply changes indicates the CMC. The surface tension value at this point is the surface tension at the CMC.
The experimental workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method is illustrated in the diagram below.
Logical Framework for Surfactant Comparison
The selection of a surfactant for a specific application depends on a variety of factors beyond just its CMC and surface tension reduction capabilities. The following diagram illustrates the logical relationships and key considerations in comparing surfactant efficiency for research and development purposes.
Conclusion
While a direct quantitative comparison of N-octyldiethanolamine with SDS and CTAB is hampered by the lack of publicly available data for the former, this guide provides the necessary context and experimental framework for such an evaluation. N-octyldiethanolamine, as a nonionic surfactant, is expected to exhibit different behavior compared to the ionic SDS and CTAB, particularly in terms of its interaction with charged molecules and its sensitivity to pH and electrolytes. For researchers and formulation scientists, conducting the described experimental protocols to determine the specific CMC and surface tension of N-octyldiethanolamine is a crucial step for its effective application and comparison with other surfactants. The provided frameworks for experimental workflow and logical comparison will aid in making informed decisions for specific research and development needs.
A Comparative Guide to Purity Validation of "Ethanol, 2,2'-(octylimino)bis-" by Titration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of non-aqueous potentiometric titration and gas chromatography with flame-ionization detection (GC-FID) for the validation of "Ethanol, 2,2'-(octylimino)bis-" purity. This document outlines detailed experimental protocols and presents supporting data to assist in the selection of the most appropriate analytical method.
Introduction
"Ethanol, 2,2'-(octylimino)bis-", also known as N-octyldiethanolamine, is a tertiary amine with applications in various industrial and pharmaceutical contexts. Accurate determination of its purity is crucial for ensuring product quality, safety, and efficacy. The primary analytical methods for assaying the purity of such amines are classical titration techniques and modern chromatographic methods. This guide focuses on a comparative evaluation of a non-aqueous potentiometric titration method and a GC-FID method.
Comparison of Analytical Methods
Non-aqueous titration and gas chromatography each offer distinct advantages and disadvantages for the purity assessment of "Ethanol, 2,2'-(octylimino)bis-". Titration is a cost-effective and robust method for determining the total basic content, providing a direct measure of the tertiary amine functionality. In contrast, GC-FID offers higher specificity, allowing for the separation and quantification of the main compound from volatile impurities.
Data Presentation
The following table summarizes the key performance characteristics of each method. The quantitative data presented are representative values for the analysis of tertiary amines and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Non-Aqueous Potentiometric Titration | Gas Chromatography-FID (GC-FID) |
| Principle | Acid-base neutralization in a non-aqueous solvent | Separation based on volatility and interaction with a stationary phase |
| Specificity | Moderate (quantifies total basicity) | High (separates and quantifies individual components) |
| Accuracy | High (typically >99%) | High (typically >99%) |
| Precision (RSD) | Low (typically <1%) | Low (typically <2%) |
| **Linearity (R²) ** | ≥0.99 | ≥0.99 |
| Limit of Quantitation | Analyte dependent, typically in the mg range | Lower, typically in the µg/mL range |
| Throughput | Moderate | High (with autosampler) |
| Cost per Sample | Low | Moderate |
| Instrumentation Cost | Low | High |
| Primary Application | Assay of total purity | Purity and impurity profiling |
Experimental Protocols
Non-Aqueous Potentiometric Titration
This method determines the total amine value of the sample, which is a measure of its total basicity and is used to calculate the purity.
1. Reagents and Equipment:
-
Glacial Acetic Acid, ACS grade
-
Perchloric Acid (HClO₄), 70%, ACS grade
-
Acetic Anhydride, ACS grade
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)
-
Automatic potentiometric titrator with a glass pH electrode and a reference electrode (e.g., Ag/AgCl) suitable for non-aqueous solutions
-
Analytical balance, magnetic stirrer, and standard laboratory glassware
2. Preparation of 0.1 N Perchloric Acid Titrant:
-
Cautiously add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid in a 1 L volumetric flask while stirring.
-
Add 20 mL of acetic anhydride to the solution.
-
Dilute to the mark with glacial acetic acid and mix thoroughly.
-
Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.
3. Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.
-
Dissolve the KHP in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the prepared 0.1 N perchloric acid solution to a blue-green endpoint.
-
Perform a blank titration and calculate the normality of the perchloric acid solution.
4. Sample Analysis:
-
Accurately weigh approximately 0.3-0.4 g of "Ethanol, 2,2'-(octylimino)bis-" into a 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrodes of the potentiometric titrator into the solution and start the stirrer.
-
Titrate with the standardized 0.1 N perchloric acid. The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the purity of "Ethanol, 2,2'-(octylimino)bis-" based on the volume of titrant consumed.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method separates "Ethanol, 2,2'-(octylimino)bis-" from potential volatile impurities, and the purity is determined by the relative peak area.
1. Reagents and Equipment:
-
"Ethanol, 2,2'-(octylimino)bis-" reference standard
-
High-purity solvent for sample dilution (e.g., Dichloromethane or Methanol)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a low-to-mid polarity column like a DB-5 or equivalent)
-
Autosampler (recommended)
-
Data acquisition and processing software
2. Chromatographic Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: 100 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 10 min)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 50 mg of the "Ethanol, 2,2'-(octylimino)bis-" reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Analysis:
-
Inject the standard solution to determine the retention time and response of "Ethanol, 2,2'-(octylimino)bis-".
-
Inject the sample solution.
-
Identify the peak for "Ethanol, 2,2'-(octylimino)bis-" in the sample chromatogram based on the retention time from the standard.
-
Calculate the purity by the area percent method (Area of main peak / Total area of all peaks) x 100%.
Mandatory Visualizations
Caption: Workflow for Purity Validation by Potentiometric Titration.
Caption: Workflow for Purity Validation by GC-FID.
Performance Showdown: "Ethanol, 2,2'-(octylimino)bis-" and its Analogs as Corrosion Inhibitors
A Comparative Guide for Researchers and Scientists in Drug Development and Materials Science
In the perpetual battle against material degradation, corrosion inhibitors are indispensable tools. This guide provides a comprehensive performance comparison of "Ethanol, 2,2'-(octylimino)bis-", a promising corrosion inhibitor, with its structural analogs and other alternative compounds. While direct comparative data for "Ethanol, 2,2'-(octylimino)bis-" is limited in publicly available literature, this guide leverages performance data from its close structural analogs, namely N-methyldiethanolamine (MDEA) and a waterborne polyurethane based on N-tert-butyl diethanolamine (tB-WPU), to provide a robust and insightful comparison against another common inhibitor, dicyclohexylamine.
The information presented herein is curated for researchers, scientists, and drug development professionals, offering a clear perspective on the efficacy of these compounds under various corrosive environments. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided to ensure reproducibility and facilitate further research.
Performance Comparison in CO2-Saturated Environments
In environments saturated with carbon dioxide, such as those found in oil and gas pipelines, the performance of corrosion inhibitors is critical. The following table summarizes the inhibition efficiency of N-methyldiethanolamine (MDEA) and dicyclohexylamine in a CO2-saturated aqueous solution containing acetic acid and sodium chloride. The data was obtained using the potentiodynamic polarization method on API X80 carbon steel.
| Inhibitor | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| N-methyldiethanolamine (MDEA) | 20 | 34.53 | [1] |
| 35 | 15.30 | [1] | |
| 45 | 6.26 | [1] | |
| Dicyclohexylamine | 20 | 39.61 | [1] |
| 35 | 34.03 | [1] | |
| 45 | 13.98 | [1] |
Performance Comparison in Acidic Environments
Acidic conditions, prevalent in industrial cleaning and processing, pose a significant challenge to the integrity of metallic materials. The following table presents the performance of a waterborne polyurethane based on N-tert-butyl diethanolamine (tB-WPU) as a corrosion inhibitor for carbon steel in a 2M hydrochloric acid solution, as determined by the weight loss method.
| Inhibitor | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Waterborne Polyurethane based on N-tert-butyl diethanolamine (tB-WPU) | 100 | 25 | 90.6 | [2][3] |
| 100 | 50 | ~50 | [2] | |
| 100 | 75 | ~5 | [2] | |
| 500 | 25 | 89.5 (no stirring) | [4] | |
| 500 | 25 | 60.7 (with stirring) | [4] | |
| 500 | 50 | 83.2 | [4] | |
| 500 | 75 | 49.6 | [4] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for conducting similar performance evaluations.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates.
Procedure:
-
Specimen Preparation: Mild steel specimens of known dimensions (e.g., 3 cm x 1.5 cm x 0.025 cm) are mechanically polished, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each specimen is accurately recorded.
-
Immersion: The specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations and temperatures for a specified duration.
-
Cleaning: After the immersion period, the specimens are removed, cleaned to remove corrosion products (e.g., using a specific acid solution with an inhibitor), washed, and dried.
-
Final Weighing: The final weight of each specimen is recorded.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
References
- 1. "Comparative Evaluation of Dicyclohexylamine and N-Methyldiethanolamine as Corrosion Inhibitors" by Frida W. Andalu, Abraham K. Temu et al. [commons.udsm.ac.tz]
- 2. Performance of waterborne polyurethane based on N-<i>tert</i>-butyldiethanolamine in corrosion inhibition - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Effective Inhibition of Carbon Steel Corrosion by Waterborne Polyurethane Based on N-tert-Butyl Diethanolamine in 2M HCl: Experimental and Computational Findings | MDPI [mdpi.com]
A Comparative Analysis of Ethanol, 2,2'-(octylimino)bis- and Commercial Surfactants in Metalworking Fluids
For Researchers, Scientists, and Drug Development Professionals
In the demanding environment of metalworking, the performance of cutting and grinding fluids is paramount to achieving desired surface finishes, extending tool life, and ensuring operational efficiency. Surfactants are critical components of these fluids, responsible for emulsification, corrosion inhibition, and lubrication. This guide provides an objective comparison of the performance of Ethanol, 2,2'-(octylimino)bis- (also known as N-octyldiethanolamine) against common commercial surfactants used in metalworking fluid formulations. The information presented is a synthesis of available technical literature and aims to assist in the selection of appropriate additives for specific metalworking applications.
Executive Summary
Ethanol, 2,2'-(octylimino)bis- is a multifunctional tertiary amine that serves as a corrosion inhibitor and pH buffering additive in metalworking fluids.[1] Its utility is primarily in emulsifiable formulations where its low water solubility and good solubility in mineral oils, alcohols, and esters are advantageous.[1] Commercial surfactants in metalworking fluids encompass a broad range of chemistries, including alkanolamines, fatty acid amides, and ethoxylates, each offering distinct performance characteristics. While direct, quantitative, head-to-head comparative studies are limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn based on technical data from chemical suppliers and academic research.
Performance Comparison
The selection of a surfactant for a metalworking fluid depends on a balance of several key performance indicators. This section compares Ethanol, 2,2'-(octylimino)bis- to other commercial alkanolamines and surfactant types across these critical parameters.
Corrosion Inhibition
Effective corrosion control is a primary function of metalworking fluid additives. Alkanolamines, including N-octyldiethanolamine, contribute to corrosion inhibition by neutralizing acidic components and maintaining an alkaline pH.
Table 1: Comparison of Corrosion Inhibition Properties
| Feature | Ethanol, 2,2'-(octylimino)bis- | Commercial Alkanolamines (e.g., TEA, MIPA) | Commercial Amine-Carboxylate Inhibitors |
| Primary Function | Corrosion inhibitor, pH buffer[1] | pH buffer, corrosion inhibitor | Primary corrosion inhibitor |
| Metal Compatibility | Good for ferrous metals | Generally good for ferrous metals; can cause staining on some aluminum alloys at high pH | Formulated for multi-metal compatibility |
| Mechanism | Film formation, pH neutralization | pH neutralization, film formation | Adsorption, film formation |
| Performance Trend | Effective in emulsifiable systems | Performance varies with specific amine and formulation | Often provide superior corrosion protection |
TEA: Triethanolamine, MIPA: Monoisopropanolamine
Emulsification and Fluid Stability
The ability to form and maintain a stable emulsion is crucial for the performance and lifespan of water-miscible metalworking fluids.
Table 2: Comparison of Emulsification and Stability Characteristics
| Feature | Ethanol, 2,2'-(octylimino)bis- | Alcohol Ethoxylates | Fatty Acid Alkanolamides |
| Role in Emulsion | Co-emulsifier, stabilizer | Primary emulsifier | Emulsifier, lubricity enhancer, rheology modifier |
| Solubility | Soluble in oils, dispersible in water[1] | Water and oil soluble (HLB dependent) | Generally oil-soluble |
| Stability Contribution | Enhances stability of oil-in-water emulsions | Key to forming stable emulsions | Contributes to emulsion stability and lubricity |
| Typical Application | Emulsifiable (soluble oils) and semi-synthetic fluids | Soluble oils, semi-synthetic, and synthetic fluids | Semi-synthetic fluids |
Lubricity
Lubricity is essential for reducing friction between the tool and the workpiece, which in turn affects tool wear and surface finish.
Table 3: Comparison of Lubricity Performance
| Feature | Ethanol, 2,2'-(octylimino)bis- | Ester-Based Lubricity Additives | Sulfurized/Chlorinated EP Additives |
| Lubricity Contribution | Indirect, through stable emulsion and pH control | Primary lubricity additive | Extreme Pressure (EP) lubrication |
| Mechanism | Maintains stable fluid film | Forms a lubricating film on metal surfaces | Chemical reaction with metal surface at high pressure/temperature |
| Performance | Not a primary lubricity additive | Good boundary lubrication | Excellent performance under high load conditions |
pH Buffering and Microbial Resistance
Maintaining a stable alkaline pH is critical for both corrosion control and inhibiting microbial growth.
Table 4: Comparison of pH Buffering and Biostability
| Feature | Ethanol, 2,2'-(octylimino)bis- | Triethanolamine (TEA) | Dicyclohexylamine (DCHA) |
| pH Buffering | Effective pH buffering additive (pKa 9.0)[1] | Commonly used for pH control | Effective pH control |
| Microbial Resistance | Contributes to fluid longevity | Can be a nutrient source for some microbes | Can offer good microbial resistance |
| Odor | Low odor due to high boiling point[1] | Low odor | Characteristic amine odor |
Experimental Protocols
The data summarized above is typically generated using standardized test methods. The following are detailed methodologies for key experiments.
Corrosion Inhibition Testing (Chip/Filter Paper Method - DIN 51360-2)
This method is a standard for determining the corrosion-preventing characteristics of water-miscible metalworking fluids.
-
Preparation of Test Solution: The metalworking fluid concentrate is diluted to the desired concentration (e.g., 5%) with standardized hard water.
-
Test Setup: A specified quantity of freshly prepared cast iron chips is placed on a round filter paper resting on a watch glass.
-
Procedure: The test solution is poured over the chips until they are completely wetted and the filter paper is saturated.
-
Incubation: The setup is covered with a petri dish and kept at room temperature for a specified period (e.g., 2 hours).
-
Evaluation: After the incubation period, the chips are removed, and the filter paper is visually inspected for any staining or corrosion spots. The degree of corrosion is rated according to a predefined scale.
Emulsion Stability Test
This test evaluates the ability of a metalworking fluid concentrate to form a stable emulsion when mixed with water.
-
Preparation of Emulsion: A specified volume of the metalworking fluid concentrate is added to a graduated cylinder containing a known volume of standardized hard water at a controlled temperature.
-
Mixing: The cylinder is stoppered and inverted a specified number of times (e.g., 10 times) to ensure thorough mixing.
-
Observation: The emulsion is allowed to stand undisturbed for a set period (e.g., 24 hours).
-
Evaluation: At specified time intervals, the emulsion is visually inspected for signs of instability, such as the separation of oil (creaming) or sediment. The volume of any separated layers is recorded.
Lubricity Testing (Tapping Torque Test)
This test measures the torque required to tap threads into a pre-drilled hole in a metal specimen, providing an indication of the fluid's lubricity.
-
Test Specimen: A standardized block of metal (e.g., aluminum or steel alloy) with pre-drilled holes is used.
-
Fluid Application: The metalworking fluid is applied to the tapping area.
-
Tapping Operation: A tapping tool is driven into the pre-drilled hole at a constant rotational speed.
-
Data Acquisition: A torque sensor measures the torque required to form the threads as a function of tapping depth.
-
Evaluation: The average tapping torque over a specified depth is calculated. A lower torque value indicates better lubricity.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing Ethanol, 2,2'-(octylimino)bis- with commercial surfactants for metalworking fluid applications.
Caption: Workflow for comparing surfactant performance.
Signaling Pathway of Corrosion Inhibition
The following diagram illustrates a simplified signaling pathway for the corrosion inhibition mechanism of amine-based surfactants on a metal surface.
Caption: Amine-based corrosion inhibition pathway.
Conclusion
Ethanol, 2,2'-(octylimino)bis- is a viable multifunctional additive for metalworking fluids, particularly in emulsifiable formulations where its corrosion inhibition and pH buffering capabilities are beneficial. Its performance is comparable to some commercial alkanolamines, though it is not typically a primary emulsifier or lubricity additive. The selection of Ethanol, 2,2'-(octylimino)bis- versus other commercial surfactants will depend on the specific requirements of the metalworking application, including the types of metals being machined, the desired fluid stability, and the overall cost-performance balance of the formulation. For applications requiring robust multi-metal corrosion protection or high levels of lubricity, it would likely be used in conjunction with other specialized additives.
References
Efficacy of N-octyldiethanolamine against bacterial and fungal strains
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-octyldiethanolamine, a tertiary alkanolamine, is a chemical compound with applications in various industrial formulations, notably as a corrosion inhibitor and pH buffering agent in metalworking fluids. While its primary functions are well-established, its role as an antimicrobial agent is an area of increasing interest. This guide provides a comparative analysis of the available information on the efficacy of N-octyldiethanolamine against bacterial and fungal strains, placed in the context of other commonly used biocides.
Due to a scarcity of publicly available, direct quantitative data on the antimicrobial performance of N-octyldiethanolamine, this guide draws upon the broader understanding of tertiary amines and alkanolamines' antimicrobial mechanisms. This comparison aims to provide a foundational understanding for researchers and professionals in drug development and industrial microbiology.
Comparative Efficacy: A Qualitative Overview
Direct comparisons of N-octyldiethanolamine with other biocides through quantitative data like Minimum Inhibitory Concentration (MIC) are limited in published literature. However, a qualitative comparison can be drawn based on the general characteristics of the chemical classes.
Table 1: Qualitative Comparison of N-Octyldiethanolamine with Other Biocides
| Biocide Class | Proposed Mechanism of Action | Spectrum of Activity | Speed of Action | Environmental Persistence |
| N-Octyldiethanolamine (Tertiary Alkanolamine) | Electrostatic interaction with and disruption of the cell membrane. | Expected to be broad-spectrum against bacteria and fungi. | Likely moderate to fast-acting. | Generally considered biodegradable.[1] |
| Quaternary Ammonium Compounds (QACs) | Disruption of the cytoplasmic membrane. | Broad-spectrum against bacteria, fungi, and enveloped viruses.[2] | Fast-acting. | Can be persistent in the environment. |
| Isothiazolinones | Inhibition of key enzymes within the microbial cell, particularly those with thiol groups.[3] | Broad-spectrum against bacteria, fungi, and algae.[4] | Moderate to fast-acting. | Varies by specific compound; some can be persistent. |
| Phenolic Compounds | Gross damage to the cell membrane, protein denaturation. | Broad-spectrum, particularly effective against bacteria. | Fast-acting. | Can be persistent and have ecotoxicity concerns. |
| Alcohols (e.g., Ethanol, Isopropanol) | Denaturation of proteins and solubilization of lipids in the cell membrane. | Broad-spectrum against bacteria, fungi, and viruses. | Fast-acting. | Non-persistent, evaporates quickly. |
Experimental Protocols
Standardized methods are crucial for evaluating the antimicrobial efficacy of any compound. The following are detailed protocols for key experiments that can be employed to assess the efficacy of N-octyldiethanolamine.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a) Broth Microdilution Method [5]
-
Preparation of N-octyldiethanolamine Stock Solution: Prepare a concentrated stock solution of N-octyldiethanolamine in a suitable solvent.
-
Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the N-octyldiethanolamine stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final required concentration in the growth medium.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no N-octyldiethanolamine) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is determined as the lowest concentration of N-octyldiethanolamine in which no visible growth of the microorganism is observed.
b) Agar Dilution Method [5]
-
Preparation of Agar Plates: Prepare a series of agar plates, each containing a different concentration of N-octyldiethanolamine incorporated into the molten agar.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Spot-inoculate a defined volume of the microbial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates under appropriate conditions.
-
Reading the MIC: The MIC is the lowest concentration of N-octyldiethanolamine that completely inhibits the growth of the microorganism on the agar surface.
Zone of Inhibition Assay (Disk Diffusion Method)
This method provides a qualitative assessment of antimicrobial activity.
-
Agar Plate Preparation: Prepare an agar plate uniformly inoculated with the test microorganism.
-
Disk Application: A sterile filter paper disk is impregnated with a known concentration of N-octyldiethanolamine.
-
Placement on Agar: The impregnated disk is placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated under suitable conditions.
-
Measurement: If N-octyldiethanolamine is effective, a clear zone of no microbial growth will appear around the disk. The diameter of this zone of inhibition is measured to assess the extent of the antimicrobial activity.
Visualizing Mechanisms and Workflows
Proposed Antimicrobial Mechanism of Tertiary Amines
The antimicrobial action of tertiary amines like N-octyldiethanolamine is believed to involve a multi-step process targeting the microbial cell membrane.
Caption: Proposed mechanism of N-octyldiethanolamine action.
Experimental Workflow for MIC Determination
The broth microdilution method follows a systematic procedure to determine the minimum inhibitory concentration of an antimicrobial agent.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
N-octyldiethanolamine, as a tertiary alkanolamine, is anticipated to possess broad-spectrum antimicrobial properties. The likely mechanism of action involves disruption of the microbial cell membrane, a mode of action common to many cationic biocides. However, a significant gap exists in the scientific literature regarding specific quantitative data on its efficacy against a wide range of bacterial and fungal strains. Further research, employing standardized methodologies as outlined in this guide, is essential to fully characterize its antimicrobial profile and to establish its potential as a standalone or synergistic biocidal agent. Such data will be invaluable for researchers and professionals in optimizing its use in existing applications and exploring new avenues in antimicrobial product development.
References
- 1. Environmental assessment of the alkanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quaternary ammonium biocides: efficacy in application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "Ethanol, 2,2'-(octylimino)bis-" in Lubrication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the performance of "Ethanol, 2,2'-(octylimino)bis-," also known as N-octyldiethanolamine, as a lubricant additive. It is intended to offer an objective comparison with alternative additives, supported by available experimental data and detailed methodologies.
Introduction to Ethanol, 2,2'-(octylimino)bis- in Lubrication
"Ethanol, 2,2'-(octylimino)bis-" is a tertiary amine belonging to the N-alkyl diethanolamine family. Its molecular structure, featuring a hydrophilic diethanolamine head and a hydrophobic octyl chain, imparts amphiphilic properties. This dual nature makes it a candidate for various industrial applications, including as a surfactant, corrosion inhibitor, and a component in metalworking fluids. In the context of lubrication, its primary functions are expected to be friction modification and wear reduction, alongside providing corrosion protection to metal surfaces.
Performance Benchmarking: A Data-Driven Comparison
While direct, publicly available quantitative performance data for "Ethanol, 2,2'-(octylimino)bis-" as a lubricant additive is limited, we can infer its potential performance by examining related compounds and outlining the standard testing protocols used to evaluate such additives. The following tables present a framework for how the performance of "Ethanol, 2,2'-(octylimino)bis-" would be compared against common alternative lubricant additives.
Table 1: Frictional Performance Comparison
| Additive | Chemical Class | Concentration (wt.%) | Test Method | Average Coefficient of Friction (μ) |
| Ethanol, 2,2'-(octylimino)bis- | Alkanolamine | Data Not Available | Data Not Available | Data Not Available |
| Fatty Amine Derivative | Amine | Data Not Available | Data Not Available | Data Not Available |
| Amide-Based Additive | Amide | Data Not Available | Data Not Available | Data Not Available |
| Zinc Dialkyldithiophosphate (ZDDP) | Organophosphate | Data Not Available | Data Not Available | Data Not Available |
Table 2: Anti-Wear Performance Comparison
| Additive | Chemical Class | Concentration (wt.%) | Test Method | Wear Scar Diameter (mm) |
| Ethanol, 2,2'-(octylimino)bis- | Alkanolamine | Data Not Available | Data Not Available | Data Not Available |
| Fatty Amine Derivative | Amine | Data Not Available | Data Not Available | Data Not Available |
| Amide-Based Additive | Amide | Data Not Available | Data Not Available | Data Not Available |
| Zinc Dialkyldithiophosphate (ZDDP) | Organophosphate | Data Not Available | Data Not Available | Data Not Available |
Table 3: Corrosion Inhibition Performance
| Additive | Chemical Class | Concentration (wt.%) | Test Method | Corrosion Rating/Inhibition Efficiency (%) |
| Ethanol, 2,2'-(octylimino)bis- | Alkanolamine | Data Not Available | Data Not Available | Data Not Available |
| Fatty Amine Derivative | Amine | Data Not Available | Data Not Available | Data Not Available |
| Amide-Based Additive | Amide | Data Not Available | Data Not Available | Data Not Available |
| Tolyltriazole | Azole | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The evaluation of lubricant additives typically involves a suite of standardized tests to quantify their performance under various conditions. The following are key experimental protocols relevant to benchmarking "Ethanol, 2,2'-(octylimino)bis-".
Four-Ball Tribological Test (ASTM D4172 & D2783)
This is a fundamental test for evaluating the anti-wear and extreme pressure properties of lubricants.
-
Apparatus: A four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load, speed, and temperature.
-
Procedure for Anti-Wear (ASTM D4172):
-
The lubricant sample is placed in the cup containing the three stationary balls.
-
The fourth ball is brought into contact and rotated at a constant speed (e.g., 1200 or 1800 rpm) under a specific load (e.g., 15, 40, or 60 kgf) for a set duration (e.g., 60 minutes).
-
The temperature of the lubricant is maintained at a constant value (e.g., 75°C).
-
After the test, the wear scars on the three stationary balls are measured and averaged to determine the wear scar diameter. A smaller diameter indicates better anti-wear performance.
-
-
Procedure for Extreme Pressure (ASTM D2783):
-
The load is incrementally increased in a series of short-duration tests.
-
The load at which the rotating ball welds to the stationary balls is recorded as the weld point, indicating the lubricant's ability to withstand extreme pressure.
-
High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079)
This test is commonly used to assess the lubricity of diesel fuels but can be adapted for other lubricants.
-
Apparatus: An HFRR consists of a loaded, non-rotating steel ball in contact with a stationary steel disk, which is oscillated at a high frequency.
-
Procedure:
-
A small volume of the lubricant is placed on the disk.
-
The ball is loaded against the disk, and the disk is oscillated at a set frequency and stroke length for a specific duration.
-
The coefficient of friction is monitored throughout the test.
-
After the test, the wear scar on the ball is measured.
-
Corrosion Inhibition Test (ASTM D665)
This test evaluates the ability of a lubricant to prevent rusting of ferrous parts.
-
Apparatus: A cylindrical steel specimen is immersed in a mixture of the lubricant and either distilled water or synthetic seawater.
-
Procedure:
-
The mixture is stirred at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
At the end of the test, the steel specimen is examined for any signs of rust. The extent of rust is typically rated visually.
-
Mechanisms of Action and Signaling Pathways
The performance of "Ethanol, 2,2'-(octylimino)bis-" as a lubricant additive is attributed to its molecular structure and ability to form a protective film on metal surfaces.
Caption: Mechanism of action for "Ethanol, 2,2'-(octylimino)bis-" as a lubricant additive.
The polar diethanolamine head group of the molecule adsorbs onto the metal surface, while the non-polar octyl tail orients away from the surface. This forms a thin, protective boundary film that reduces direct metal-to-metal contact, thereby minimizing friction and wear. The formation of this film also acts as a barrier to corrosive elements, providing corrosion inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive evaluation of a new lubricant additive like "Ethanol, 2,2'-(octylimino)bis-".
Caption: Experimental workflow for lubricant additive performance evaluation.
Conclusion and Future Outlook
"Ethanol, 2,2'-(octylimino)bis-" shows promise as a multifunctional lubricant additive due to its inherent properties as a surfactant and corrosion inhibitor. Its performance in reducing friction and wear is anticipated to be linked to the stability and integrity of the boundary film it forms on metal surfaces.
To fully benchmark its performance, further experimental studies are required to generate quantitative data using standardized tribological and corrosion tests. Direct comparisons with commercially available fatty amine and amide-based additives, as well as traditional anti-wear agents like ZDDP, would provide a clearer understanding of its efficacy and potential applications in modern lubrication technology. Researchers are encouraged to conduct such studies to elucidate the full potential of this and similar N-alkyldiethanolamine compounds.
Cross-Validation of Analytical Methods for Ethanol, 2,2'-(octylimino)bis-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the cross-validation of "Ethanol, 2,2'-(octylimino)bis-," a tertiary amine with applications in various industrial and pharmaceutical fields. Ensuring the reliability and reproducibility of analytical data is paramount in research and development. This document outlines key performance characteristics of various analytical techniques, details experimental protocols, and presents a logical workflow for method cross-validation.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and selective method suitable for detecting trace amounts of the analyte in complex matrices.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative for volatile compounds, though derivatization may be necessary for polar molecules like the target analyte. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural elucidation and quantification at higher concentrations.
Below is a summary of quantitative performance data for commonly employed analytical methods for ethoxylated amines and related compounds.
| Analytical Technique | Analyte/Matrix | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOD/LOQ (µg/mL) | Citation(s) |
| HPLC-MS | Octylphenol Ethoxylate | ≈ 0.96 | Not Reported | < 7% | LOD: ~0.05, LOQ: ~0.15 | [2] |
| N-Nitrosamines/Meat | > 0.99 | 52 - 111% | Intra-day: 2.9-17.1%, Inter-day: 2.69-16.76% | LOD: 0.04-2.67 ng/g, LOQ: 0.12-8.78 ng/g | [3] | |
| GC-MS | 84 Plastic FCM Substances | > 0.99 | 70 - 115% | < 20% | LOQs in ng/g range | [4] |
| FTIR | Ethanol in Sanitizer | Not Reported | Not Reported | Not Reported | LOD: 0.02% (v/v), LOQ: 0.07% (v/v) | [5] |
| ¹H-NMR | Fatty Acid Ethoxylates | Not Reported | Good agreement with GC | Not Reported | Not Reported | [6][7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful cross-validation of analytical methods.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is suitable for the quantification of "Ethanol, 2,2'-(octylimino)bis-" in various sample matrices, including air and sediment.[1]
-
Sample Preparation:
-
Air Samples: Collection on a sorbent tube followed by desorption with an appropriate solvent.
-
Sediment Samples: Solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.[1]
-
General: Samples are filtered through a 0.45 µm filter prior to injection.
-
-
Instrumentation:
-
HPLC System: A system with a binary solvent delivery pump and autosampler.
-
Column: A C18 reversed-phase column is commonly used for the separation of ethoxylated compounds.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is typical for amine analysis.
-
-
Analytical Parameters:
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 300 °C.
-
Capillary Voltage: 3 kV.
-
Cone Voltage: 50-100 V.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of "Ethanol, 2,2'-(octylimino)bis-," potentially after a derivatization step to increase volatility.
-
Sample Preparation:
-
Liquid-liquid extraction with a suitable organic solvent like dichloromethane may be required.
-
Derivatization (e.g., silylation) of the hydroxyl groups can improve chromatographic performance.
-
-
Instrumentation:
-
GC System: Equipped with a split/splitless injector.
-
Column: A 5% phenyl methyl siloxane column is a versatile choice for a wide range of analytes.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Analytical Parameters:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique primarily used for functional group identification and quantification at higher concentrations.
-
Sample Preparation:
-
For liquid samples, a small amount (20-30 µL) is placed directly onto the ATR crystal.[10]
-
-
Instrumentation:
-
FTIR Spectrometer: Equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Analytical Parameters:
Visualization of Cross-Validation Workflow and Signaling Pathways
To ensure the interchangeability of analytical methods, a structured cross-validation process is essential. The following diagrams illustrate a typical workflow for cross-validation and a conceptual representation of analytical method comparison.
Caption: A typical workflow for the cross-validation of analytical methods.
Caption: Logical relationship for comparing two analytical methods.
References
- 1. Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 | Benchchem [benchchem.com]
- 2. HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. aocs.org [aocs.org]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
- 10. shimadzu.com [shimadzu.com]
A Comparative Analysis of N-octyldiethanolamine and Triethanolamine as pH Buffers in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate pH buffer is a critical decision in ensuring the stability, efficacy, and safety of pharmaceutical formulations. This guide provides a detailed comparative study of two tertiary amine buffers: N-octyldiethanolamine and the widely used triethanolamine (TEA).
This comparison focuses on their physicochemical properties, buffering performance based on available data, and general considerations for their use in research and drug development. While triethanolamine is a well-characterized excipient, data for N-octyldiethanolamine is less extensive, necessitating a reliance on fundamental chemical principles for certain comparative aspects.
Physicochemical Properties and Buffering Characteristics
A summary of the key physicochemical properties of N-octyldiethanolamine and triethanolamine is presented in Table 1. A notable difference is the presence of an octyl chain in N-octyldiethanolamine, which significantly increases its lipophilicity compared to the more hydrophilic triethanolamine. This structural difference can influence its solubility and potential interactions within a formulation.
The most critical parameter for a buffer is its pKa, the pH at which the protonated and unprotonated forms are present in equal concentrations, and where the buffering capacity is maximal. N-octyldiethanolamine has a pKa of 9.0, making it suitable for buffering in a more alkaline range compared to triethanolamine, which has a pKa of approximately 7.76.[1][2] This difference in pKa is a primary factor in selecting one buffer over the other for a specific application.
Table 1: Comparison of Physicochemical Properties
| Property | N-octyldiethanolamine | Triethanolamine (TEA) |
| Molecular Formula | C12H27NO2 | C6H15NO3 |
| Molecular Weight | 217.35 g/mol | 149.19 g/mol [1] |
| Appearance | Liquid | Colorless to pale yellow viscous liquid[3][4][5] |
| pKa (at 25°C) | 9.0 | ~7.76[1][2] |
| Optimal Buffering pH Range | 8.0 - 10.0 | 6.8 - 8.8 |
| Solubility in Water | Dispersible | Miscible[3][4] |
Performance as pH Buffers
Buffering Capacity:
Influence of Molecular Structure:
The C8 alkyl chain of N-octyldiethanolamine introduces a significant hydrophobic character. This could be advantageous in formulations where interaction with non-polar components is desired, potentially improving the solubility or stability of lipophilic active pharmaceutical ingredients (APIs). Conversely, this hydrophobicity leads to lower water solubility compared to triethanolamine, which is miscible with water.[3][4]
Stability and Interactions:
Triethanolamine is known to be a stable compound under a wide range of temperatures and conditions.[6] However, preparations containing triethanolamine soaps may darken upon storage, a process that can be mitigated by avoiding exposure to light and contact with metals.[7] It is also hygroscopic and can absorb carbon dioxide from the air.[3] In pharmaceutical formulations, triethanolamine is used as a pH adjuster, emulsifier, and solubilizing agent.[8][9]
Information on the stability and excipient interactions of N-octyldiethanolamine is limited. However, as a tertiary amine, it may share some of the general reactivity of this class of compounds. The presence of the long alkyl chain might influence its interaction with other excipients, potentially leading to different compatibility profiles compared to triethanolamine.
Experimental Protocols
To facilitate direct comparison and aid in the selection process, standardized experimental protocols for determining key buffer properties are provided below.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the amine with a strong acid and monitoring the pH change.
Protocol:
-
Preparation of Amine Solution: Prepare a 0.1 M solution of the amine (N-octyldiethanolamine or triethanolamine) in deionized water.
-
Titration Setup: Place a known volume (e.g., 50 mL) of the amine solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small increments from a burette.
-
Data Collection: Record the pH of the solution after each addition of the acid, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.
Diagram 1: Workflow for pKa Determination
Caption: Workflow for determining the pKa of an amine by potentiometric titration.
Measurement of Buffer Capacity
Buffer capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base.
Protocol:
-
Buffer Preparation: Prepare buffer solutions of the amine at a concentration of interest (e.g., 0.1 M) and adjust the pH to its pKa using a strong acid (e.g., HCl).
-
Titration with Acid: Take a known volume of the buffer solution and titrate with a standardized strong acid (e.g., 0.1 M HCl), recording the pH after each addition.
-
Titration with Base: Take another equal volume of the initial buffer solution and titrate with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.
-
Calculation: The buffer capacity (β) can be calculated using the formula: β = ΔB / ΔpH where ΔB is the moles of strong acid or base added per liter of buffer, and ΔpH is the change in pH.
Diagram 2: Experimental Setup for Buffer Capacity Measurement
References
- 1. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. You are being redirected... [bio-world.com]
- 3. Triethanolamine - Sciencemadness Wiki [sciencemadness.org]
- 4. Triethanolamine - Wikipedia [en.wikipedia.org]
- 5. Triethanolamine | 102-71-6 [chemicalbook.com]
- 6. shreechem.in [shreechem.in]
- 7. phexcom.com [phexcom.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. What is Triethanolamine used for in pharmaceuticals and skin care products?_Chemicalbook [chemicalbook.com]
Assessing the Biodegradability of N-octyldiethanolamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of chemicals used in research and industry is a critical aspect of sustainable science. This guide provides a comparative assessment of the biodegradability of N-octyldiethanolamine against common alternatives, offering researchers valuable insights into the environmental impact of their substance choices. The information presented is based on available data from standardized testing protocols.
Comparative Biodegradability Data
A comprehensive search for direct quantitative biodegradability data for N-octyldiethanolamine under standardized OECD test conditions did not yield specific results. This can be due to factors such as the substance's limited water solubility or potential inhibitory effects on test microorganisms, which can complicate standard testing procedures for some fatty amine derivatives. However, by examining structurally similar compounds, we can infer its likely behavior. For comparison, readily available data for common alternatives, Diethanolamine (DEA) and Triethanolamine (TEA), are presented below.
| Substance | Test Guideline | Duration | Biodegradation (%) | Classification |
| N-octyldiethanolamine | Data not available | - | - | Not Classified |
| Diethanolamine (DEA) | OECD 301F | 28 days | 93% | Readily Biodegradable[1][2] |
| Triethanolamine (TEA) | OECD 301E | 19 days | 96% | Readily Biodegradable |
Note: The classification "Readily Biodegradable" is assigned to substances that achieve a biodegradation level of >60% within a 10-day window during a 28-day study period in specific OECD tests.
Inferred Biodegradability of N-octyldiethanolamine
N-octyldiethanolamine belongs to the class of fatty amine ethoxylates. Studies on similar long-chain amine derivatives suggest that their biodegradability can be influenced by the length of the alkyl chain and the degree of ethoxylation. While shorter-chain ethanolamines like DEA and TEA are readily biodegradable, the introduction of a longer alkyl chain, such as the octyl group in N-octyldiethanolamine, may affect the rate and extent of degradation. However, the core diethanolamine structure is susceptible to microbial attack. Therefore, it is plausible that N-octyldiethanolamine will undergo biodegradation, although it may not meet the stringent criteria for "readily biodegradable" as readily as its shorter-chain counterparts.
Experimental Protocols: OECD 301F Ready Biodegradability Test (Manometric Respirometry)
The OECD 301F test is a standard method for assessing the ready biodegradability of chemical substances. The protocol is designed to determine the extent to which a substance is mineralized by aerobic microorganisms.
Objective: To measure the oxygen consumed by a microbial population during the aerobic degradation of the test substance.
Methodology:
-
Test System: A defined volume of mineral medium, containing a known concentration of the test substance, is inoculated with a mixed population of microorganisms (typically from activated sludge).
-
Apparatus: The test is conducted in sealed vessels connected to a respirometer, which measures the consumption of oxygen over time.
-
Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-24°C) for 28 days.
-
Measurement: The oxygen uptake is measured at regular intervals and is corrected for the oxygen uptake of a blank control (containing only the inoculum and mineral medium).
-
Reference Substance: A readily biodegradable reference substance (e.g., sodium benzoate) is run in parallel to ensure the viability and activity of the inoculum.
-
Data Analysis: The percentage of biodegradation is calculated based on the total oxygen consumed relative to the theoretical oxygen demand (ThOD) of the test substance.
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the ready biodegradability of a substance using the OECD 301F method.
Caption: OECD 301F Experimental Workflow.
Signaling Pathways in Biodegradation
Detailed signaling pathways for the microbial degradation of N-octyldiethanolamine are not well-documented in publicly available literature. However, the biodegradation of similar amine-containing compounds generally involves initial enzymatic oxidation of the alkyl chain and/or the ethanolamine moieties. This is typically followed by cleavage of the C-N bonds, leading to the formation of smaller, more readily metabolizable intermediates that can then enter central metabolic pathways such as the citric acid cycle. The specific enzymes and genetic regulatory networks involved would depend on the microbial species present in the inoculum.
Conclusion
While direct experimental data on the biodegradability of N-octyldiethanolamine is currently limited, an assessment based on its chemical structure and the behavior of related compounds suggests that it is likely to be biodegradable. For applications where ready biodegradability is a critical requirement, alternatives such as Diethanolamine and Triethanolamine have demonstrated high levels of degradation in standardized tests. Researchers and drug development professionals are encouraged to consider these alternatives and to promote further testing of N-octyldiethanolamine to generate the data necessary for a complete environmental risk assessment.
References
Performance of Ethanol, 2,2'-(octylimino)bis- in Hard Water Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, in hard water conditions. Due to the limited direct experimental data on this specific compound in hard water, this guide extrapolates its expected performance based on its chemical structure as a nonionic/weakly cationic surfactant and compares it with well-characterized anionic and nonionic surfactants. This guide also provides detailed experimental protocols for researchers to conduct their own comparative studies.
Introduction to Ethanol, 2,2'-(octylimino)bis- and the Challenge of Hard Water
Ethanol, 2,2'-(octylimino)bis- is an amphiphilic molecule with a hydrophobic octyl chain and a hydrophilic diethanolamine head group.[1][2] This structure imparts surfactant properties, making it useful in various applications such as metalworking fluids, personal care products, and as a corrosion inhibitor.[1]
Hard water, characterized by high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), poses a significant challenge to the effectiveness of many surfactants.[3] Anionic surfactants, for example, can react with these cations to form insoluble precipitates, leading to reduced cleaning efficiency and the formation of soap scum.[4][5] Nonionic surfactants, which do not possess a formal charge, are generally less susceptible to the negative effects of hard water.[1][6]
As a tertiary amine, Ethanol, 2,2'-(octylimino)bis- can be considered primarily a nonionic surfactant, although the nitrogen atom can be protonated under acidic conditions, imparting some cationic character. Its performance in hard water is therefore expected to be significantly better than that of anionic surfactants.
Comparative Performance in Hard Water
To provide a clear comparison, the expected performance of Ethanol, 2,2'-(octylimino)bis- is contrasted with that of a common anionic surfactant, Sodium Dodecyl Sulfate (SDS), and a widely used nonionic surfactant, a C12-14 Alcohol Ethoxylate (AE).
| Performance Parameter | Ethanol, 2,2'-(octylimino)bis- (Expected) | Sodium Dodecyl Sulfate (SDS) | C12-14 Alcohol Ethoxylate (AE) |
| Interaction with Hard Water Ions | Minimal interaction; does not form insoluble precipitates. | Forms insoluble precipitates (scum) with Ca²⁺ and Mg²⁺ ions.[4][5] | Minimal interaction; does not form insoluble precipitates.[2][7] |
| Critical Micelle Concentration (CMC) in Hard Water | Expected to decrease slightly in the presence of electrolytes. | CMC increases as the surfactant precipitates, reducing the concentration of free surfactant.[8] | Relatively unaffected by hard water ions.[2][7] |
| Surface Tension Reduction in Hard Water | Expected to maintain good surface tension reduction. | Effectiveness is significantly reduced due to precipitation.[2][7] | Maintains good surface tension reduction.[2][7] |
| Foaming in Hard Water | Expected to have stable foam, though potentially less voluminous than anionic surfactants. | Foam is suppressed due to the formation of insoluble salts.[2] | Generally lower foaming than anionic surfactants, with good foam stability. |
| Detergency in Hard Water | Expected to exhibit good detergency. | Detergency is significantly reduced.[2][6] | Exhibits good detergency.[9] |
Experimental Protocols
For researchers wishing to quantify the performance of Ethanol, 2,2'-(octylimino)bis- and other surfactants in hard water, the following experimental protocols are recommended.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration.
Method: Surface Tension Measurement
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[10]
-
Apparatus: Tensiometer (Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a stock solution of the surfactant in deionized water and in hard water of a known concentration (e.g., 300 ppm as CaCO₃).
-
Prepare a series of dilutions of the stock solution.
-
Measure the surface tension of each dilution at a constant temperature.
-
Plot surface tension versus the logarithm of the surfactant concentration.
-
The CMC is the concentration at the point of intersection of the two linear portions of the plot.[11]
-
Evaluation of Detergency
Detergency can be evaluated by measuring the removal of a standard soil from a fabric swatch.
Method: ASTM D4265 - Standard Guide for Evaluating Stain Removal Performance in Home Laundering
-
Principle: This method provides a standardized procedure for evaluating the stain removal performance of laundry detergents under controlled laboratory conditions that simulate home laundering.[12][13]
-
Materials:
-
Standard soiled fabric swatches (e.g., with sebum, carbon black, wine, or grass stains).
-
Terg-O-Tometer or a laboratory-scale washing machine.
-
Spectrophotometer or colorimeter.
-
Hard water of a specified hardness level.
-
-
Procedure:
-
Measure the initial reflectance (whiteness) of the soiled fabric swatches using a spectrophotometer.
-
Wash the swatches in the Terg-O-Tometer with a known concentration of the surfactant solution in hard water at a specified temperature and for a set duration.
-
Rinse and dry the swatches.
-
Measure the final reflectance of the washed swatches.
-
Calculate the percent soil removal using the Kubelka-Munk equation or a simpler formula: % Soil Removal = [(Reflectance of washed swatch - Reflectance of soiled swatch) / (Reflectance of unsoiled swatch - Reflectance of soiled swatch)] x 100
-
Visualizations
Interaction with Hard Water Ions
Caption: Interaction of Surfactants with Hard Water Ions.
Experimental Workflow for Detergency Testing
Caption: Workflow for ASTM D4265 Detergency Test.
Conclusion
Based on its chemical structure as a nonionic/weakly cationic surfactant, Ethanol, 2,2'-(octylimino)bis- is expected to exhibit robust performance in hard water conditions. Unlike anionic surfactants such as SDS, it is not anticipated to form insoluble precipitates with calcium and magnesium ions, thus retaining its surface-active properties like surface tension reduction, foaming, and detergency. Its performance is likely to be comparable to that of other nonionic surfactants, such as alcohol ethoxylates, which are known for their excellent hard water tolerance. For definitive quantitative analysis, the experimental protocols provided in this guide can be employed to directly compare the performance of Ethanol, 2,2'-(octylimino)bis- with other surfactants in a controlled laboratory setting.
References
- 1. Learn More about Surfactants that are Less Sensitive to Water Hardness [rimpro-india.com]
- 2. scispace.com [scispace.com]
- 3. greenseal.org [greenseal.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. nanoient.org [nanoient.org]
- 6. yeserchem.com [yeserchem.com]
- 7. Effects of Water Hardness on Textile Detergency Performance in Aqueous Cleaning Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. shreechem.in [shreechem.in]
- 10. benchchem.com [benchchem.com]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. delltech.com [delltech.com]
Safety Operating Guide
Proper Disposal Procedures for Ethanol, 2,2'-(octylimino)bis-
For Research, Scientific, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Ethanol, 2,2'-(octylimino)bis- (CAS No. 15520-05-5), a compound used as a surfactant, corrosion inhibitor, and chemical intermediate.[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling Ethanol, 2,2'-(octylimino)bis-, it is crucial to be aware of its hazard profile. This substance is harmful if swallowed and can cause severe skin burns and eye damage.[2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).[3][4]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-impermeable gloves are required.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[4]
-
Clothing: A lab coat or other protective clothing should be worn.[4]
In the event of a spill, immediately evacuate personnel to a safe area, remove all sources of ignition, and prevent the chemical from entering drains.[3] Use spark-proof tools and explosion-proof equipment for cleanup.[3]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Properly label all waste containers with the full chemical name: "Ethanol, 2,2'-(octylimino)bis-" and the associated hazards.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
2. Spill Management and Cleanup:
-
For small spills, collect the material using absorbent pads or other suitable containment materials.
-
For larger spills, contain the spill to prevent further spread.[3]
-
All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
3. In-Laboratory Waste Collection and Storage:
-
Collect waste Ethanol, 2,2'-(octylimino)bis- in a suitable, closed, and properly labeled container.[3]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
4. Final Disposal:
-
Prohibited Disposal: Under no circumstances should Ethanol, 2,2'-(octylimino)bis- be disposed of down the drain or in regular trash.[3][5] Discharge into the environment must be avoided.[3]
-
Licensed Chemical Destruction: The recommended method of disposal is through a licensed chemical destruction plant.[3]
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
5. Disposal of Contaminated Packaging:
-
Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[3] The rinsate should be collected and disposed of as hazardous waste.
-
After proper rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning if permissible by local regulations.[3]
-
Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[3]
Quantitative Toxicity Data
| Test Type | Species | Route | Value | Exposure Time | Reference |
| LD50 (Lethal Dose, 50%) | Rat | Oral | ca. 1157 mg/kg bw | - | [3] |
| LD50 (Lethal Dose, 50%) | Rat | Dermal | > 2000 mg/kg bw | - | [3] |
| LC50 (Lethal Concentration, 50%) | Fish | - | 22 - 50 mg/L | 96 h | [3] |
| EC50 (Effective Concentration, 50%) | Daphnia | - | 19.1 mg/L | 48 h | [3] |
| EC50 (Effective Concentration, 50%) | Algae | - | 1.35 mg/L | 72 h | [3] |
Disposal Workflow Diagram
Caption: Disposal workflow for Ethanol, 2,2'-(octylimino)bis-.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethanol, 2,2'-(octylimino)bis-
Essential safety protocols and disposal guidelines for researchers, scientists, and drug development professionals working with Ethanol, 2,2'-(octylimino)bis-. This document provides immediate, actionable information to ensure the safe handling and disposal of this chemical, reinforcing our commitment to laboratory safety and building trust through value-added information beyond the product itself.
Personal Protective Equipment (PPE)
When handling Ethanol, 2,2'-(octylimino)bis-, a comprehensive approach to personal protection is crucial to minimize exposure risks. The following table summarizes the recommended PPE based on available safety data sheets.
| PPE Category | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Should conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be preferred by some users for additional protection.[1][2] |
| Hand Protection | Chemical impermeable gloves | Specific glove material and breakthrough time information is not readily available. It is recommended to consult the glove manufacturer's compatibility data for this specific chemical. Change gloves promptly if they become contaminated.[3][4] |
| Skin and Body Protection | Wear suitable protective clothing, including long-sleeved clothing and a chemical-resistant apron. Antistatic boots are also recommended.[5] | Clothing should be fire/flame resistant and impervious.[1] |
| Respiratory Protection | Use a respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced. A full-face respirator is recommended in such cases.[1] A KN95 mask or a respirator may be chosen for inhalation safety.[2] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure to Ethanol, 2,2'-(octylimino)bis-.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][3] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] Seek medical attention if irritation or other symptoms persist.[6] |
| Eye Contact | Immediately rinse with water for at least 15 minutes, holding the eyelids apart.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Call an ophthalmologist.[7] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Operational and Disposal Plans
Proper handling and disposal are essential to maintain a safe laboratory environment.
Handling:
-
Work in a well-ventilated area.[3]
-
Avoid contact with skin and eyes.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Use non-sparking tools.[7]
-
Ground and bond container and receiving equipment to prevent static discharge.[7]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Spill Management:
-
For small spills, use absorbent pads from a chemical spill kit to wipe up the spill.[4]
-
For large spills, or if you feel the spill is health-threatening, warn others, evacuate the area, and call for emergency assistance.[4]
-
Prevent the spill from reaching drains, sewers, or waterways.[6]
Disposal:
-
Ethanol, 2,2'-(octylimino)bis- must be collected and disposed of as hazardous waste.[4]
-
Do not dispose of down the drain.[4]
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3]
-
Contaminated packaging can be triply rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[3]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of Ethanol, 2,2'-(octylimino)bis-.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of Ethanol, 2,2'-(octylimino)bis-.
References
- 1. echemi.com [echemi.com]
- 2. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. leap.epa.ie [leap.epa.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
